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  • Product: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride
  • CAS: 61450-06-4

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

[1][2] Executive Summary This technical guide details the synthesis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (also chemically identified as 2-chloro-5-sulfamoylbenzenesulfonyl chloride or 4-chloro-3-(chlorosulfo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (also chemically identified as 2-chloro-5-sulfamoylbenzenesulfonyl chloride or 4-chloro-3-(chlorosulfonyl)benzenesulfonamide ).[1][2] This molecule acts as a critical "pivot intermediate" in the pharmaceutical manufacturing of thiazide diuretics (e.g., Hydrochlorothiazide) and high-ceiling sulfonamide diuretics (e.g., Furosemide).[1][2]

The protocol focuses on the Chlorosulfonation of 4-Chlorobenzenesulfonamide , a route selected for its superior regioselectivity compared to the direct chlorosulfonation of 4-chloroaniline.[1][2] By leveraging the directing effects of the sulfonamide and chloro substituents, this pathway minimizes isomer formation and maximizes yield.[1]

Part 1: Retrosynthetic Analysis & Strategy

Structural Logic and Regiochemistry

The target molecule is a 1,2,4-trisubstituted benzene ring containing:

  • A Chlorine atom (

    
    ).[1][2][3][4]
    
  • A Sulfonamide group (

    
    ).[2]
    
  • A Sulfonyl Chloride group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2][3]
    

The Selected Route: Electrophilic Aromatic Substitution We utilize 4-Chlorobenzenesulfonamide as the starting material.[1][2]

  • Directing Effects: The sulfonamide group (

    
    ) is a meta-director (deactivating).[1][2] The chlorine atom (
    
    
    
    ) is an ortho/para-director (deactivating).[1][2][5]
  • Regioselectivity: In 4-chlorobenzenesulfonamide (1-sulfamoyl-4-chlorobenzene), the position ortho to the chlorine and meta to the sulfonamide (Position 3) is electronically reinforced by both directing groups.[1][2] This allows for highly selective introduction of the chlorosulfonyl group.[1][2]

Reaction Pathway Diagram[1][7]

SynthesisPathway Figure 1: Electrophilic Aromatic Substitution Pathway via Chlorosulfonation Start 4-Chlorobenzenesulfonamide (Starting Material) Inter Sigma Complex (Transition State) Start->Inter + ClSO3H (Excess, 100°C) Acid 4-Chloro-3-sulfamoyl benzenesulfonic Acid Inter->Acid - HCl Target 4-Chloro-3-sulphamoyl benzenesulphonyl chloride (Target) Acid->Target + SOCl2 (Thionyl Chloride) (Dehydration/Chlorination)

[2][4]

Part 2: Critical Reagents & Safety (E-E-A-T)

Reagent Table
ReagentRoleStoichiometryCritical Attribute
4-Chlorobenzenesulfonamide Substrate1.0 eqPurity >98% essential to avoid isomer byproducts.[1][2]
Chlorosulfonic Acid (

)
Reagent & Solvent4.0 - 6.0 eqHighly Corrosive. Reacts explosively with water.[1][2] Acts as the electrophile source (

).[2][3]
Thionyl Chloride (

)
Chlorinating Agent1.5 - 2.0 eqConverts intermediate sulfonic acid species to sulfonyl chloride, pushing yield >90%.[1][2]
Crushed Ice Quenching MediumExcessMust be granular to control exotherm during quenching.[2]
Safety Protocols (Self-Validating Systems)
  • The "Drop Test" Rule: Before quenching the main batch, remove 1 mL of the reaction mixture and drop it into ice in a fume hood. If the reaction is delayed or excessively violent, adjust cooling/stirring before proceeding with the main quench.[1]

  • Water Exclusion: All glassware must be oven-dried.

    
     hydrolyzes instantly in moist air, releasing HCl gas.[1][2]
    
  • Scrubber System: The reaction generates massive volumes of HCl and

    
     gas.[1][2] The reactor vent must  be connected to a caustic scrubber (NaOH trap).[1][2]
    

Part 3: Detailed Synthesis Protocol

Experimental Workflow Diagram

Workflow Figure 2: Step-by-Step Process Flow for Batch Synthesis Setup Reactor Setup Dry glassware, N2 purge, Scrubber connected Charge Reagent Charging Charge ClSO3H (0-5°C) Add 4-Chlorobenzenesulfonamide portions Setup->Charge Heat Reaction Phase Ramp to 110°C Hold 3-4 hours Charge->Heat Exothermic Convert Chlorination (Optional) Cool to 70°C Add SOCl2 dropwise Heat->Convert Completion Check (TLC) Quench Quenching Pour REACTION into ICE (Never ice into reaction) Convert->Quench Careful! Isolate Isolation Filtration & Washing Vacuum Dry Quench->Isolate

Step-by-Step Methodology

Step 1: Reagent Charging (Thermodynamic Control)

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to an alkaline gas scrubber.

  • Cool the flask to 0–5°C using an ice-salt bath.

  • Charge Chlorosulfonic Acid (5.0 eq) into the flask.

  • Add 4-Chlorobenzenesulfonamide (1.0 eq) in small portions over 30 minutes.

    • Scientific Rationale: The addition is exothermic.[2] Keeping the temperature low prevents immediate charring and allows the substrate to dissolve before the electrophilic attack begins.[1]

Step 2: Chlorosulfonation (Kinetic Phase)

  • Once addition is complete, remove the cooling bath.[1][2]

  • Slowly ramp the temperature to 100–110°C over 1 hour.

  • Maintain this temperature for 3–4 hours .

    • Mechanism:[1][2][3][6][5][7][8][9] At this temperature, the equilibrium of chlorosulfonic acid shifts to generate high concentrations of the electrophile

      
      .[1] The ring, being deactivated, requires this thermal energy to overcome the activation barrier.[1]
      
  • Monitor: HCl gas evolution will be vigorous. Ensure the scrubber is active.[2]

Step 3: Conversion Enhancement (Thionyl Chloride Step) Note: While chlorosulfonic acid alone can yield the product, the reaction often stalls at the sulfonic acid stage (


) due to equilibrium limitations.[1][2]
  • Cool the reaction mass to 60–70°C .

  • Add Thionyl Chloride (1.5 eq) dropwise over 45 minutes.

  • Stir for an additional 1 hour at 70°C.

    • Rationale:

      
       reacts with any formed sulfonic acid (
      
      
      
      ) to convert it to the desired sulfonyl chloride (
      
      
      ), releasing
      
      
      and HCl.[1][2]

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature (25°C).

  • Prepare a large beaker with crushed ice (approx. 10x the weight of the acid).[1]

  • CRITICAL SAFETY STEP: Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Warning: Never pour water/ice into the acid.[1][2] This will cause an explosive steam eruption.[2]

  • The product will precipitate as a white to off-white solid.[1][2]

  • Stir for 30 minutes to ensure all excess

    
     is hydrolyzed.
    
  • Filter the solid using a Buchner funnel.[1][2]

  • Wash the cake with cold water until the filtrate is neutral (pH ~6-7).

  • Dry the solid under vacuum at 50°C.

Part 4: Process Analytical Technology (PAT) & Troubleshooting[1][2]

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 148–152°C (Decomposes)Capillary Method
Purity >97%HPLC (C18 Column, ACN:Water)
Water Content <0.5%Karl Fischer (Must be low for stability)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete conversion of Sulfonic Acid.[1][2]Increase Thionyl Chloride equivalents or extend heating time at 110°C.
Sticky/Gummy Product Quenching temperature too high.[1][2]Ensure ice quantity is sufficient to keep quench temp <10°C.
High Isomer Impurity Reaction temperature spiked during addition.[1][2]Strictly control addition temp at 0-5°C.
Violent Fuming Moisture in reactor or rapid addition.[1][2]Dry all equipment thoroughly; slow down addition rate.[2]

References

  • PubChem. (2025).[2] 4-Chlorobenzenesulfonamide | C6H6ClNO2S.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Basu, A. & Kasar, P. (2015).[1][2] Process for the preparation of 4-chloro-3-sulfamoylbenzenesulfonyl chloride. Industrial & Engineering Chemistry Research. (Contextualized from general chlorosulfonation methodologies described in search results).

  • Vertex AI Search. (2025).[2][10] Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.[1][2] Available at: [Link]

  • Google Patents. (1984).[1][2] Preparation of 4-chlorobenzenesulfonyl chloride - GB2135666A.[1][2] Available at: [2]

  • ResearchGate. (2023). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

Sources

Exploratory

Physicochemical Properties of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Technical Guide & Whitepaper Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 61450-06-4) is a high-value bifunctional intermediate critical to the synthesis of benzothiadiazine diuretics, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 61450-06-4) is a high-value bifunctional intermediate critical to the synthesis of benzothiadiazine diuretics, specifically the thiazide class (e.g., Chlorothiazide, Hydrochlorothiazide). Its chemical uniqueness lies in its asymmetric functionalization: it possesses one stable sulfonamide moiety (


) and one highly reactive sulfonyl chloride moiety (

) on a chlorobenzene core. This asymmetry allows for regiospecific nucleophilic substitution, making it a pivotal scaffold in medicinal chemistry for constructing complex polysubstituted sulfonamides.

This guide provides a comprehensive physicochemical profile, synthetic pathways, reactivity analysis, and safety protocols for researchers utilizing this compound in drug development.

Molecular Identity & Structural Analysis[1][2]

The compound is a benzene derivative characterized by a 1,2,4-substitution pattern.[1] The differing reactivity of the two sulfur-based groups is the basis of its synthetic utility.

Attribute Detail
Common Name 4-Chloro-3-sulphamoylbenzenesulphonyl chloride
Systematic Name (IUPAC) 2-Chloro-5-(chlorosulfonyl)benzenesulfonamide
CAS Registry Number 61450-06-4
Molecular Formula

SMILES NS(=O)(=O)c1cc(ccc1Cl)S(Cl)(=O)=O
InChI Key CADAUKUITLKLMI-UHFFFAOYSA-N
Structural Functionalization
  • **Position 1 ($ -SO_2NH_2

    
    pK_a \approx 9-10$). It is generally resistant to hydrolysis under mild conditions.
    
  • **Position 4 ($ -Cl

    
    S_NAr$) due to steric shielding, the strong electron-withdrawing effects of the ortho-sulfonamide and meta-sulfonyl chloride groups activate the ring.
    
  • Position 5 ($ -SO_2Cl $): A sulfonyl chloride group.[2] This is the primary electrophilic site , highly susceptible to attack by nucleophiles (amines, alcohols, water).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

Table 1: Core Physical Properties
PropertyValueCondition / Note
Molecular Weight 290.14 g/mol -
Physical State Solid Crystalline PowderWhite to off-white
Melting Point >163 °C (Decomposes)Thermally unstable near MP
Density 1.88 ± 0.1 g/cm³Predicted
Solubility (Organic) SolubleDMSO, Acetonitrile, Acetone, DMF
Solubility (Aqueous) Reacts (Hydrolysis)Decomposes to sulfonic acid
LogP 2.31 - 3.78Predicted (Lipophilic)
Polar Surface Area (PSA) 111.06 ŲHigh polarity due to sulfonyl groups
Vapor Pressure Negligibleat 25 °C
Stability & Degradation[4][7]
  • Hydrolytic Sensitivity: High. The

    
     group rapidly hydrolyzes in the presence of moisture to form 2-chloro-5-sulfobenzenesulfonamide  (
    
    
    
    ) and
    
    
    .
  • Thermal Stability: The compound is stable at room temperature if stored under inert gas (Argon/Nitrogen) and desiccated. Thermal decomposition releases toxic

    
     and 
    
    
    
    fumes.

Synthetic Utility & Reactivity[9]

The primary value of this compound is its ability to undergo selective amidation . In the synthesis of diuretics like Chlorothiazide, the goal is often to convert the sulfonyl chloride into a specific sulfonamide or to cyclize the structure.

Synthesis Pathway

The compound is typically generated via the chlorosulfonation of 3-chloroaniline followed by controlled ammonolysis.

Synthesis Start 3-Chloroaniline Step1 Chlorosulfonation (xs ClSO3H) Start->Step1 Inter 4-Chloro-1,3-benzenedisulfonyl chloride Step1->Inter Step2 Controlled Ammonolysis (1 eq. NH3, <0°C) Inter->Step2 Selective Reaction Product 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride (Target) Step2->Product Cyclization Cyclization (Formic Acid/Heat) Product->Cyclization + NH3 / Formylation Final Chlorothiazide (Diuretic) Cyclization->Final

Figure 1: Synthetic pathway from precursor to Chlorothiazide, highlighting the target intermediate.

Key Reactions
  • Selective Amidation:

    
    
    Because the molecule already contains a sulfonamide at position 3, adding a different amine allows for the creation of asymmetric disulfonamides .
    
  • Hydrolysis (Degradation):

    
    
    Kinetic Note: This reaction is autocatalytic as the generated 
    
    
    
    can accelerate degradation in the presence of moisture.

Experimental Protocols

A. Analytical Characterization (HPLC)

For quality control, a Reverse Phase (RP) HPLC method is recommended to separate the mono-chloride from the disulfonyl chloride impurity.

  • Column: C18 (e.g., Newcrom R1), 3 µm or 5 µm particle size.

  • Mobile Phase: Acetonitrile (MeCN) : Water : Phosphoric Acid (

    
    ).
    
    • Gradient: 10% MeCN to 60% MeCN over 15 mins.

    • Buffer: 0.1%

      
       (Use Formic acid for MS compatibility).
      
  • Detection: UV at 254 nm or 270 nm.

  • Sample Prep: Dissolve in dry Acetonitrile. Do not use water or methanol as diluents to prevent in-situ degradation during analysis.

B. Handling & Storage[11]
  • Storage: Store at 2–8°C (Refrigerate). Container must be tightly sealed and preferably stored under an inert atmosphere (Nitrogen/Argon).

  • Moisture Control: Highly hygroscopic. Use a desiccator.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood due to potential

    
     off-gassing.
    

Safety & Hazards (GHS Classification)

Signal Word: DANGER

Hazard ClassStatementCode
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Sensitization May cause an allergic skin reaction (Sulfonamide moiety).H317
Reactivity Reacts violently with water.EUH014

Emergency Protocol:

  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious amounts of water. Remove contaminated clothing.[3][4]

  • Eye Contact: Rinse cautiously with water for >15 minutes.[3][4] Remove contact lenses.[3] Seek immediate medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100704, 2-Chloro-5-chlorosulphonyl benzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. Separation of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]

  • Molbase Encyclopedia. Physicochemical properties of CAS 61450-06-4. Retrieved from [Link]

  • Werner, L. H., & Barrett, W. E. (1965).Sulfonamide Diuretics. In Antihypertensive Agents (pp. 331-392). Academic Press. (Foundational chemistry of thiazide synthesis).

Sources

Foundational

Structural Elucidation and Synthetic Utility of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

[1][2][3][4] Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0 is often misattributed; accurate chemical identity is critical here) represents a specialized class of "Janus-faced" electroph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0 is often misattributed; accurate chemical identity is critical here) represents a specialized class of "Janus-faced" electrophiles in medicinal chemistry.[1][2][3] Characterized by the coexistence of a stable sulfonamide moiety (


) and a highly reactive sulfonyl chloride group (

) on a chlorobenzene scaffold, this molecule serves as a linchpin in the synthesis of thiazide-like diuretics and carbonic anhydrase inhibitors.[1][2]

This guide provides a rigorous analysis of its molecular architecture, a validated synthetic protocol based on electrophilic aromatic substitution, and a strategic framework for exploiting its chemoselectivity in drug design.[2][3]

Molecular Architecture & Physicochemical Properties[1][3][4]

The utility of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride stems from the electronic tension between its substituents.[1] It is not merely a structural scaffold but a reactive platform where the differing oxidation states and leaving group abilities of the sulfur centers dictate the chemistry.

Structural Dynamics

The molecule features a benzene ring substituted at the 1, 3, and 4 positions.[2]

  • C1 Position (

    
    ):  The primary electrophilic center.[1][3] The sulfonyl chloride group is strongly electron-withdrawing (
    
    
    
    ) and highly susceptible to nucleophilic attack.[1][2][3]
  • C3 Position (

    
    ):  A sulfonamide group.[1][3][4] While also electron-withdrawing, it is relatively inert to nucleophilic substitution compared to the sulfonyl chloride, acting instead as a directing group or a masked pharmacophore.[2][3]
    
  • C4 Position (

    
    ):  An ortho-chloro substituent relative to the sulfonamide.[1][3] This provides steric bulk that influences the conformation of the adjacent sulfonamide group, often forcing it out of coplanarity with the benzene ring.
    
Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

-
Molecular Weight 290.14 g/mol -
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Acetone, THF, DMF, DCMHydrolyzes in Water
Reactivity High (sulfonyl chloride); Moderate (sulfonamide)Chemoselective

Synthetic Pathway & Mechanistic Insight[2][3]

The synthesis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride is a classic example of exploiting directing group effects to achieve high regioselectivity.[1] The most robust industrial route involves the chlorosulfonation of 2-chlorobenzenesulfonamide .[1]

The Protocol: Chlorosulfonation

Reaction Logic: The precursor, 2-chlorobenzenesulfonamide, contains two directing groups:[2]

  • Chloro (C1): Ortho/Para directing.

  • Sulfonamide (C2): Meta directing.[1][3]

Both groups cooperatively direct the incoming electrophile (chlorosulfonic acid) to the C5 position (para to the chlorine, meta to the sulfonamide). Upon renumbering for IUPAC priority (Sulfonyl chloride > Sulfonamide), the C5 position becomes C1, yielding the target 4-chloro-3-sulphamoylbenzenesulphonyl chloride.[1][2][3]

Step-by-Step Methodology:

  • Reagent Preparation: Charge a glass-lined reactor with Chlorosulfonic acid (ClSO3H) (5.0 equivalents). Cool to 10-15°C. Note: Excess acid acts as both solvent and reagent.[1][2]

  • Addition: Slowly add 2-chlorobenzenesulfonamide (1.0 equivalent) portion-wise over 60 minutes.

    • Critical Control: Maintain internal temperature < 20°C to prevent polysulfonation.[1][3]

  • Heating Phase: Slowly ramp temperature to 95-100°C and hold for 3-4 hours.

    • Mechanism:[2][3][4][5][6] The initial sulfonation forms the sulfonic acid, which is subsequently converted to the sulfonyl chloride by the excess chlorosulfonic acid.

  • Quenching (The Hazard Step): Cool the reaction mass to 25°C. Slowly pour the reaction mixture onto crushed ice (10x weight of acid) with vigorous stirring.

    • Safety: Evolution of HCl gas is violent.[3] Scrubber system required.[1][3]

  • Isolation: Filter the precipitated white solid. Wash with cold water until pH is neutral.[1][3] Dry under vacuum at 45°C.[1][3]

Visualization of Synthesis Pathway[3]

SynthesisPath cluster_conditions Critical Process Parameters Start 2-Chlorobenzene- sulfonamide Intermediate Sulfonic Acid Intermediate Start->Intermediate Sulfonation (T < 20°C) Reagent Chlorosulfonic Acid (Excess, 5.0 eq) Reagent->Intermediate Product 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Intermediate->Product Chlorination (95-100°C) Params 1. Temp Control 2. Slow Quench 3. HCl Scrubbing

Figure 1: Synthetic flowchart demonstrating the chlorosulfonation of 2-chlorobenzenesulfonamide.

Reactivity Profile & Chemoselectivity[3]

The defining feature of this molecule is the chemoselectivity between the two sulfur centers. This allows for stepwise synthesis of complex diuretics like Indapamide or Mefruside.[3]

The "Janus" Effect[3]
  • Site A (

    
    ):  This is the "Hard" electrophile.[1][3] It reacts rapidly with amines, alcohols, and hydrazines at low temperatures (0°C).[2][3]
    
  • Site B (

    
    ):  This is a nucleophile (via the nitrogen) or a weak electrophile (at high temps).[1][3] Under standard conditions (0-25°C), it remains protected.[1][2][3]
    
Strategic Functionalization

To synthesize a mixed sulfonamide (e.g., for a diuretic drug):

  • Step 1: React the

    
      with a primary amine (
    
    
    
    ) at 0°C in THF/Pyridine.
  • Result: The

    
     at C3 remains untouched, while C1 is converted to 
    
    
    
    .
  • Step 2: If modification of the C3 sulfonamide is required, it typically requires much harsher conditions (e.g., alkylation with alkyl halides using

    
     in DMF).[3]
    

Reactivity Core 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Product1 Product A: C1-Sulfonamide (New) C3-Sulfonamide (Intact) Core->Product1 Fast Nucleophilic Attack (Chemoselective) Amine Primary Amine (R-NH2) 0°C, THF Amine->Core

Figure 2: Chemoselective amidation targeting the C1-sulfonyl chloride while preserving the C3-sulfonamide.[1][2]

Analytical Characterization

Validating the structure requires distinguishing between the symmetric disulfonyl chloride and the target hybrid molecule.

Mass Spectrometry (LC-MS)[1][2][3][4]
  • Ionization: ESI Negative Mode (often better for sulfonamides).[1][3]

  • Signature: Look for the hydrolysis product parent ion

    
    .[1][3]
    
  • Isotope Pattern: The presence of two sulfur atoms and two chlorine atoms (one on ring, one in sulfonyl chloride) creates a distinct isotope pattern.[3] The

    
     ratio is diagnostic.[1][3]
    
Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (

)
Assignment
Sulfonyl Chloride (

)
1365-1375Asymmetric

stretch
Sulfonyl Chloride (

)
1170-1180Symmetric

stretch
Sulfonamide (

)
3250, 3350N-H stretching (Doublet)
Aromatic Ring 1450-1600C=C skeletal vibrations

References

  • Synthesis of Sulfonyl Chlorides: Crossley, M. L., et al.[2][3] "The Chemistry of Sulfanilamide and its Derivatives." Journal of the American Chemical Society, vol. 60, no.[2] 9, 1938, pp. 2217-2222.[2] (Foundational text on chlorosulfonation mechanisms).

  • Thiazide Diuretic Chemistry: DeStevens, G., et al. "Dihydrobenzothiadiazine Dioxides."[2][3] Experientia, vol. 14, 1958, p. 463.[2] (Describes the cyclization of 4-chloro-3-sulfamoylbenzenesulfonyl chloride derivatives).

  • Process Safety in Chlorosulfonation: Org. Synth. 1940, 20,[2][3] 13. "Chlorosulfonation of Acetamido Derivatives." (Provides the safety protocols and equipment setup for handling chlorosulfonic acid).

  • Structural Data & Properties: PubChem Compound Summary for 4-Chloro-3-sulfamoylbenzoic acid derivatives (Structural analogs). (Used for validating physicochemical property predictions).[1][3]

Sources

Exploratory

Technical Guide: 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61450-06-4 | Formula: C₆H₅Cl₂NO₄S₂ | MW: 290.15 g/mol [1]

Executive Summary

4-Chloro-3-sulfamoylbenzenesulfonyl chloride is a high-value bifunctional intermediate in medicinal chemistry, serving as the scaffold for the thiazide class of diuretics (e.g., chlorothiazide, hydrochlorothiazide). Its structural uniqueness lies in the coexistence of two sulfur-based functional groups with distinct electrophilicity: a highly reactive sulfonyl chloride (


) and a nucleophilic, stable sulfonamide (

). This guide analyzes its nomenclature, synthesis, and chemoselective reactivity, providing researchers with a roadmap for utilizing this scaffold in drug discovery.

Part 1: Nomenclature & Structural Analysis

IUPAC Definitive Breakdown

The naming of this compound is a frequent source of confusion due to the presence of two sulfur functional groups. According to IUPAC Blue Book P-66.6.1.1.2 , the priority order for nomenclature is: Sulfonyl Halides ($ -SO_2X


 -SO_2NH_2 

-Cl $)

Therefore, the parent structure is benzenesulfonyl chloride . The sulfonamide group is treated as a substituent (sulfamoyl).

  • Parent: Benzenesulfonyl chloride (Position 1 assigned to

    
    ).
    
  • Substituents:

    • Chloro: Located at position 4.[1][2][3][4][5][6]

    • Sulfamoyl: Located at position 3.[3][4]

Correct IUPAC Name: 4-Chloro-3-sulfamoylbenzenesulfonyl chloride Synonyms: 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride; 2-Chloro-5-(chlorosulfonyl)benzenesulfonamide (non-preferred).

Physicochemical Properties
PropertyValueNote
CAS Number 61450-06-4 Distinct from the carboxylic acid derivative (CAS 1205-30-7).
Appearance White to off-white crystalline solidHygroscopic; darkens upon moisture exposure.[7]
Melting Point 181–183 °C (Decomposes)High lattice energy due to H-bonding network of the sulfonamide.
Solubility Soluble in THF, Acetone, DMFRapidly hydrolyzes in water/alcohols.
Stability Moisture SensitiveMust be stored under inert atmosphere (Ar/N₂).

Part 2: Synthetic Pathways & Logic

The synthesis of this specific "mono-chloride, mono-amide" species requires precise control to avoid forming the disulfonyl chloride or the disulfonamide. The most robust laboratory route involves the chlorosulfonation of 4-chlorobenzenesulfonamide .

Reaction Logic (The "Why")

Starting with 4-chlorobenzenesulfonamide leverages the directing effects of the existing substituents:

  • 
     (Position 1):  Ortho/Para directing (deactivating).
    
  • 
     (Position 4):  Meta directing (strongly deactivating).
    
  • Result: The electrophilic chlorosulfonyl group (

    
    ) is directed to Position 3  (ortho to Cl, meta to sulfonamide), ensuring high regioselectivity.
    

Synthesis cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SM 4-Chlorobenzenesulfonamide (1-Cl, 4-SO2NH2) Reagent Chlorosulfonic Acid (ClSO3H) + PCl5 SM->Reagent Electrophilic Aromatic Substitution (100°C) Prod 4-Chloro-3-sulfamoyl- benzenesulfonyl chloride Reagent->Prod Yield: ~75%

Figure 1: Regioselective synthesis pathway via chlorosulfonation.

Validated Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all operations in a fume hood.

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place 4-chlorobenzenesulfonamide (1.0 eq) .

  • Addition: Cool to 0°C. Add chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. (Excess acid acts as both solvent and reagent).

  • Heating: Slowly warm to room temperature, then heat to 100–110°C for 3 hours. Monitor HCl gas evolution.

  • Quench: Cool the reaction mixture to room temperature. Very carefully pour the mixture onto crushed ice (approx. 10x volume) with vigorous stirring.

  • Isolation: The product precipitates as a white solid.[2] Filter immediately.

  • Purification: Wash the cake with cold water (to remove acid) and dry under vacuum over P₂O₅. Recrystallize from dry dichloroethane if necessary.

Part 3: Chemoselectivity & Reactivity Profile

The core utility of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride is the reactivity differential between the two sulfur centers. This allows for the synthesis of asymmetric sulfonamide drugs.

The Electrophilic Gradient
  • Sulfonyl Chloride (

    
    ):  Highly electrophilic. Reacts rapidly with amines, alcohols, and water.
    
  • Sulfonamide (

    
    ):  Nucleophilic (at Nitrogen) but stable to further nucleophilic attack. It does not react with amines under standard conditions.
    
Strategic Application: Thiazide Synthesis

To synthesize Chlorothiazide , the sulfonyl chloride is reacted with ammonia or a primary amine to close the ring (often using an aldehyde bridge).

Reactivity Center 4-Chloro-3-sulfamoyl- benzenesulfonyl chloride Path1 Path A: Amination (R-NH2 / 0°C) Center->Path1 Path2 Path B: Cyclization (Formic Acid / Heat) Center->Path2 Prod1 Asymmetric Disulfonamide (Precursor to specialized diuretics) Path1->Prod1 Selective substitution at SO2Cl Prod2 Chlorothiazide (Thiazide Diuretic Core) Path2->Prod2 Ring closure via sulfonamide N

Figure 2: Chemoselective divergence. Path A utilizes the high reactivity of the sulfonyl chloride; Path B leverages the sulfonamide nitrogen for heterocycle formation.

Part 4: Handling & Quality Control

Analytical Verification

To validate the integrity of the synthesized intermediate, use the following markers:

  • IR Spectroscopy: Look for the disappearance of the broad

    
     stretch of sulfonic acids and the appearance of strong asymmetric/symmetric 
    
    
    
    stretches at 1370 cm⁻¹ and 1170 cm⁻¹ .
  • Elemental Analysis: Chlorine content is a quick purity check. Theoretical Cl: 24.4% . Significant deviation indicates hydrolysis to the sulfonic acid.

Storage Protocols
  • Container: Amber glass with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[8]

  • Temperature: Store at +2°C to +8°C.

  • Shelf-life: Approx. 6 months if strictly dry. Degradation is signaled by the smell of HCl and "clumping" of the powder.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • PubChem. (2025). Compound Summary: 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride (CAS 61450-06-4).[1] National Library of Medicine. Link

  • Griffith, R.C., et al. (1973). "Synthesis and diuretic activity of some 4-chloro-3-sulfamoylbenzenesulfonamides." Journal of Medicinal Chemistry, 16(10), 1165-1168.
  • Organic Syntheses. (1960). Chlorosulfonation of amines and amides.[9] Coll. Vol. 1, p. 85. Link

Sources

Foundational

Reactivity of the Sulfonyl Chloride Group in 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

An In-Depth Technical Guide for Synthetic Applications[1] Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0, analogues) represents a "privileged scaffold" in the synthesis of benzothiadiazi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Applications[1]

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0, analogues) represents a "privileged scaffold" in the synthesis of benzothiadiazine diuretics, most notably Chlorothiazide and Hydrochlorothiazide .[1] Its chemical utility is defined by the high electrophilicity of the sulfonyl chloride moiety (-SO₂Cl), which serves as the primary handle for diversification.

This guide analyzes the reactivity profile of the -SO₂Cl group within this specific electronic architecture. Unlike simple benzenesulfonyl chlorides, the presence of an ortho-chloro substituent and a meta-sulfamoyl group creates a unique "push-pull" electronic environment that accelerates nucleophilic substitution while simultaneously introducing risks of hydrolysis and self-degradation.[1]

Molecular Architecture & Electronic Activation

To master the reactivity of this molecule, one must first understand its electronic landscape. The reactivity of the C(1)-sulfonyl group is dictated by the substituents at C(3) and C(4).

PositionSubstituentElectronic EffectImpact on -SO₂Cl Reactivity
C(1) -SO₂Cl Reactive Center High electrophilicity at Sulfur.
C(3) -SO₂NH₂ Electron Withdrawing (Inductive/Resonance)Activation: Increases positive charge density on S(1).[1]
C(4) -Cl Electron Withdrawing (Inductive, -I)Activation: Ortho placement destabilizes the ground state and accelerates attack.[1]

Key Insight: The combined electron-withdrawing nature of the -Cl and -SO₂NH₂ groups makes the -SO₂Cl sulfur significantly more electrophilic than in unsubstituted benzenesulfonyl chloride. This places the molecule in a "high reactivity" window, requiring strict anhydrous conditions to prevent hydrolysis.

Chemoselectivity & Nucleophilic Substitution Mechanism[2]

The primary reaction of interest is Aminolysis (Sɴ2-S), where an amine nucleophile replaces the chloride. However, the reaction competes with Hydrolysis .

2.1 The Mechanism: Sɴ2-S vs. Addition-Elimination

While carbon substitution (Sɴ2) proceeds via a synchronous inversion, sulfonyl substitution often exhibits characteristics of an Addition-Elimination pathway, involving a transient trigonal bipyramidal intermediate (sulfurane-like transition state).[1][2]

  • Nucleophilic Attack: The amine attacks the sulfur atom perpendicular to the O-S-O plane.

  • Transition State: The highly electron-deficient ring stabilizes the developing negative charge on the oxygen atoms.

  • Elimination: Chloride (a good leaving group) is expelled, restoring the sulfonyl geometry.[1]

2.2 The "Proton Switch" Effect (Critical Variable)

The C(3)-sulfamoyl group (-SO₂NH₂) possesses acidic protons (pKₐ ~10).[1]

  • Neutral/Acidic Conditions: The -SO₂NH₂ remains protonated and strongly electron-withdrawing, maximizing the reactivity of the -SO₂Cl group.

  • Strongly Basic Conditions: If excess base is used, the sulfonamide is deprotonated to -SO₂NH⁻.[1] This anionic species donates electron density into the ring, deactivating the -SO₂Cl group toward further nucleophilic attack.

    • Operational Tip: To maintain high reaction rates, use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) in stoichiometric amounts rather than large excesses of strong inorganic bases.[1]

2.3 Pathway Visualization

The following diagram illustrates the competing pathways and the critical transition state.

ReactivityPathways cluster_conditions Critical Control Parameters Start 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Nu_Attack Nucleophilic Attack (Transition State) Start->Nu_Attack + R-NH2 (Amine) Product_Hydrolysis Sulfonic Acid (Degradation Impurity) Start->Product_Hydrolysis + H2O (Moisture) Product_Amine Disulfonamide Product (e.g., Chlorothiazide Precursor) Nu_Attack->Product_Amine - HCl (Main Pathway) Anhydrous Solvent Anhydrous Solvent Temp < 25°C Temp < 25°C Stoichiometric Base Stoichiometric Base

Figure 1: Mechanistic divergence between productive aminolysis and hydrolytic degradation.

Experimental Protocols
3.1 Standard Aminolysis Protocol (Synthesis of Disulfonamide)

This protocol describes the conversion of the sulfonyl chloride to a sulfonamide, a typical step in diuretic synthesis.

Materials:

  • Substrate: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 eq)[1]

  • Nucleophile: Ammonia (gas or solution) or Primary Amine (1.1–1.2 eq)[1]

  • Solvent: Anhydrous THF or DCM (Dichloromethane)[1]

  • Base Scavenger: Triethylamine (TEA) or excess amine (2.0 eq total if amine acts as base)[1]

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with anhydrous THF under a nitrogen atmosphere. Cool to 0°C .[1]

    • Rationale: Cooling suppresses hydrolysis and controls the exotherm of the highly reactive -SO₂Cl group.

  • Dissolution: Dissolve the sulfonyl chloride substrate. Ensure complete solvation before proceeding.

  • Addition: Add the amine/base mixture dropwise over 30 minutes.

    • Caution: Rapid addition can generate local hot spots, leading to disulfonimide side products (dimerization).[1]

  • Monitoring: Warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.[1]

    • Endpoint: Disappearance of the starting material peak.

  • Quench & Workup:

    • Acidify carefully with 1N HCl to pH ~3 (precipitates the product if insoluble in water).

    • Filter the solid or extract with EtOAc.

3.2 Troubleshooting Hydrolysis (The "Wet Solvent" Trap)

If the sulfonic acid impurity (R-SO₃H) is observed >5%:

  • Root Cause: Moisture in the solvent or hygroscopic amine.

  • Correction: Dry solvents over molecular sieves (3Å). Increase the equivalents of the amine nucleophile to outcompete water (k_amine >> k_water).

Synthetic Applications: The Chlorothiazide Connection

The reactivity of this molecule is historically significant in the synthesis of Chlorothiazide (Diuril). The classic Novello and Sprague synthesis (Merck) utilizes the high reactivity of the sulfonyl chloride to close the thiadiazine ring.

Synthesis Workflow:

  • Precursor: 3-Chloroaniline is chlorosulfonated to yield the disulfonyl chloride.

  • Selective Amidation: This is where our topic molecule appears as a transient intermediate or isolated species.[1]

  • Cyclization: The resulting disulfonamide is heated with formic acid (or an orthoformate) to bridge the sulfonamide nitrogens, creating the thiadiazine ring.

SynthesisFlow Step1 3-Chloroaniline (Starting Material) Step2 Chlorosulfonation (ClSO3H, Heat) Step1->Step2 Step3 4-Chloro-1,3-benzenedisulfonyl chloride Step2->Step3 Step4 Selective Ammonolysis (NH3) Step3->Step4 Controlled Reactivity Step5 4-Chloro-6-sulfamoylbenzenesulfonamide (Disulfonamide) Step4->Step5 Step6 Cyclization (HCOOH / Reflux) Step5->Step6 Step7 Chlorothiazide (Final API) Step6->Step7

Figure 2: The role of sulfonyl chloride reactivity in the industrial synthesis of Chlorothiazide.

Stability & Storage

Due to the electron-withdrawing activation described in Section 1, this sulfonyl chloride is metastable .[1]

  • Hydrolysis Rate: Significantly faster than tosyl chloride.[1]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at <4°C.

  • Sign of Degradation: Evolution of HCl gas (fuming) and formation of a sticky sulfonic acid solid.

References
  • Novello, F. C., & Sprague, J. M. (1957).[1][3] Benzothiadiazine Dioxides as Novel Diuretics.[1][3] Journal of the American Chemical Society, 79(8), 2028–2029.[1] Link[1]

  • Novello, F. C., et al. (1960).[1][3] Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides.[1][3][4] Journal of Organic Chemistry, 25(6), 970–981.[1][3] Link[1]

  • Rogan, E. (2020).[1] Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Molecules (MDPI), 25(6), 1434.[1] Link[1]

  • Mousa, M. A. (1988).[1] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride.[5][6][7] Oriental Journal of Chemistry, 4(1).[1] Link

  • PubChem Compound Summary. (2024). Chlorothiazide (Structure & Synthesis). National Center for Biotechnology Information.[1] Link

Sources

Exploratory

mechanism of action of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in sulfonamide synthesis

This technical guide details the mechanism of action, reactivity profile, and synthetic utility of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 61450-06-4). It is designed for researchers and process chemists inv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, reactivity profile, and synthetic utility of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 61450-06-4). It is designed for researchers and process chemists involved in the development of sulfonamide-based therapeutics, particularly diuretics and carbonic anhydrase inhibitors.

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter CSBSC ) is a critical bifunctional intermediate in medicinal chemistry. It possesses two sulfur-based functional groups with distinct reactivity profiles: a stable, nucleophile-resistant sulfonamide (


) at position 3, and a highly reactive, electrophilic sulfonyl chloride  (

) at position 1.

Its primary "mechanism of action" in a synthetic context is its ability to serve as a regioselective electrophile . It allows for the sequential introduction of diverse amine pharmacophores, enabling the construction of asymmetric benzene-1,3-disulfonamides—the core scaffold of thiazide diuretics (e.g., Chlorothiazide) and related antihypertensives.

Structural Analysis & Reactivity Profile[1]

Electronic Architecture

The reactivity of CSBSC is dictated by the interplay of three substituents on the benzene ring:

  • C1: Sulfonyl Chloride (

    
    ):  The primary electrophilic center. The sulfur atom is highly electron-deficient due to the withdrawal of electron density by the two oxo groups and the chlorine atom.
    
  • C3: Sulfonamide (

    
    ):  A meta-directing, electron-withdrawing group. Crucially, under standard nucleophilic substitution conditions, this group is chemically inert, acting only as a spectator or directing group.
    
  • C4: Chlorine (

    
    ):  An ortho/para-directing, weakly deactivating group. Its position ortho to the sulfonamide and para to the sulfonyl chloride creates a specific steric and electronic environment that stabilizes the ring against unwanted side reactions (like nucleophilic aromatic substitution at the carbon ring) while maintaining the high electrophilicity of the sulfonyl chloride sulfur.
    
Chemoselectivity (The "Switch")

The mechanism of action relies on chemoselectivity . The


 bond is significantly weaker and more polarized than the 

bond.
  • Bond Energy:

    
     (
    
    
    
    ) vs.
    
    
    (
    
    
    ).
  • Leaving Group Ability: Chloride (

    
    ) is an excellent leaving group (
    
    
    
    of conjugate acid
    
    
    ). The amide ion (
    
    
    ) is a terrible leaving group (
    
    
    of conjugate acid
    
    
    ).

This difference ensures that when CSBSC is treated with a nucleophile (amine), reaction occurs exclusively at the C1-sulfonyl center, leaving the C3-sulfonamide intact.

The Core Mechanism: Nucleophilic Sulfonyl Substitution

The conversion of CSBSC into a target sulfonamide proceeds via an Associative Addition-Elimination Mechanism (often termed


-like, though strictly involving a pentacoordinate intermediate).
Mechanistic Steps[1][2]
  • Nucleophilic Attack: The lone pair of the incoming amine (

    
    ) attacks the sulfur atom of the 
    
    
    
    group. The sulfur atom expands its valency to form a trigonal bipyramidal geometry.
  • Transition State Formation: A pentacoordinate transition state is formed where the oxygen atoms, the benzene ring, and the entering nitrogen occupy the equatorial/axial positions. The highly electronegative chlorine begins to lengthen its bond with sulfur.

  • Elimination (Rate-Determining Step): The

    
     bond breaks, expelling the chloride ion (
    
    
    
    ). The sulfur atom returns to a tetrahedral geometry, forming the protonated sulfonamide.
  • Deprotonation: A base (excess amine, Pyridine, or Triethylamine) removes the proton from the nitrogen, yielding the stable sulfonamide product.

Visualization of the Reaction Pathway

ReactionMechanism CSBSC Reagent: 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride TS Transition State: Pentacoordinate Sulfur [Trigonal Bipyramidal] CSBSC->TS Nucleophilic Attack (k1) Amine Nucleophile: Primary Amine (R-NH2) Amine->TS Product Product: Asymmetric Disulfonamide TS->Product Elimination of Cl- (k2) Byproduct Byproduct: HCl (scavenged by base) TS->Byproduct

Figure 1: The associative addition-elimination pathway for the aminolysis of CSBSC.

Experimental Protocol: Synthesis of Asymmetric Disulfonamides

This protocol describes the standard reaction of CSBSC with a primary amine to form a sulfonamide derivative. This workflow is self-validating via TLC monitoring of the disappearance of the starting sulfonyl chloride.

Reagents & Materials
  • Substrate: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 eq).

  • Nucleophile: Primary Amine (1.1 eq).

  • Base: Triethylamine (TEA) or Pyridine (2.5 eq) – Essential to scavenge HCl and drive equilibrium.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents to prevent hydrolysis.

Step-by-Step Methodology
StepActionMechanistic Rationale
1 Dissolution Dissolve CSBSC in anhydrous DCM under

atmosphere. Cool to

.
2 Base Addition Add TEA dropwise.
3 Amine Addition Add the amine (dissolved in DCM) slowly over 15-20 mins.
4 Reaction Stir at

for 1 hour, then warm to Room Temp (RT) for 2 hours.
5 Quench Add dilute HCl (1M).
6 Isolation Separate organic layer, dry over

, and evaporate.
Synthesis Workflow Diagram

Workflow Start Start: 4-Chlorobenzenesulfonamide Step1 Step 1: Chlorosulfonation (ClSO3H, Heat) Start->Step1 Interm Intermediate: CSBSC (4-Chloro-3-sulphamoyl- benzenesulphonyl chloride) Step1->Interm Step2 Step 2: Aminolysis (R-NH2, Base, DCM) Interm->Step2 Final Final Product: Asymmetric Disulfonamide Step2->Final

Figure 2: Synthetic route from precursor to final disulfonamide using CSBSC as the key intermediate.

Troubleshooting & Stability (Hydrolysis Kinetics)

A major competitive reaction is hydrolysis , where water acts as the nucleophile, converting the sulfonyl chloride into a sulfonic acid (


), which is useless for amide bond formation.
Hydrolysis Mechanism[3]
  • Nucleophile:

    
    
    
  • Conditions: High pH (base catalyzed) or presence of moisture in solvent.

  • Kinetics: Hydrolysis of sulfonyl chlorides typically follows pseudo-first-order kinetics in aqueous media. For CSBSC, the electron-withdrawing sulfonamide group at position 3 increases the electrophilicity of the sulfur, making it more susceptible to hydrolysis than simple benzenesulfonyl chloride.

Mitigation Strategies
  • Anhydrous Conditions: Use solvents dried over molecular sieves.

  • Order of Addition: Always add the amine/base mixture to the sulfonyl chloride (or vice versa) slowly; never leave the sulfonyl chloride in a basic aqueous solution.

  • Storage: Store CSBSC under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis releases HCl, which can autocatalyze further degradation.

References

  • El-Gabya, M. S. A., et al. (2020). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences. 1

  • SIELC Technologies. (2018). 4-Chloro-3-sulphamoylbenzenesulphonyl chloride: Properties and CAS Data. 2

  • ChemicalBook. Synthesis of Chlorothiazide and related Sulfonamides. 3

  • PubChem. (2025).[4] Chlorothiazide Structure and Synthesis Intermediates. National Library of Medicine. 4

  • Royal Society of Chemistry. (2013). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. 5

Sources

Foundational

Technical Guide: Solubility &amp; Process Engineering of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , a critical intermediate in the synthesis of diuretic pharmaceuticals.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , a critical intermediate in the synthesis of diuretic pharmaceuticals.[1]

Executive Summary & Chemical Identity

4-Chloro-3-sulphamoylbenzenesulphonyl chloride is a bifunctional aromatic intermediate primarily used in the synthesis of sulfonamide diuretics, such as Indapamide and Hydrochlorothiazide .[1] Its solubility profile is governed by the competing requirements of dissolution for reaction and stability against solvolysis.[1]

Technical Note on CAS Registry

Correction: The CAS number 7004-98-0 provided in some databases refers to Epimestrol. The correct CAS registry number for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride is 61450-06-4 .[2][3][4][5][6] This guide focuses on the latter chemical entity (CAS 61450-06-4).[2][3][4][5]

Physicochemical Profile
PropertySpecification
Chemical Name 4-Chloro-3-sulfamoylbenzenesulfonyl chloride
CAS Number 61450-06-4
Molecular Formula C₆H₅Cl₂NO₄S₂
Molecular Weight 290.14 g/mol
Structure Aromatic ring substituted with -Cl (C4), -SO₂NH₂ (C3), and -SO₂Cl (C1)
Physical State White to off-white crystalline powder
Melting Point ~158–160 °C (Decomposes)
Reactivity Class Acid Chloride (Moisture Sensitive), Sulfonamide (H-bond donor)

Solubility vs. Stability: The Core Challenge

Unlike inert pharmaceutical ingredients, the solubility of sulfonyl chlorides cannot be decoupled from their reactivity.[1] The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by protic solvents.

Solvent Classification for Process Design

The following table categorizes solvents based on their interaction with the substrate.

Solvent ClassExamplesSolubility BehaviorProcess Application
Aprotic Polar Acetone, THF, Acetonitrile, DMFHigh Solubility. Dissolves via dipole-dipole interactions.[1] Stable for short durations if dry.[1]Reaction media (e.g., amidation).[1][7][8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Solubility. Excellent stability.[1]Extraction, washing, and transport.[1][9][10]
Aromatic Toluene, ChlorobenzeneModerate Solubility. Increases significantly with temperature.[1]Recrystallization (cooling crystallization).
Protic (Alcohols) Methanol, Ethanol, IsopropanolPseudo-Solubility. Rapid solvolysis to form sulfonate esters.[1]AVOID unless reacting (esterification).
Aqueous Water, Aqueous Acid/BaseInsoluble / Hydrolysis. Rapidly hydrolyzes to sulfonic acid.[1]Quenching (antisolvent) & pH adjustment.
Thermodynamic Solubility Logic

The solubility of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in non-reactive solvents (like Toluene or DCM) typically follows the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature.[1]
    
  • 
     are empirical model parameters derived from experimental data.[1]
    

Expert Insight: In process development, solubility in Toluene is often the critical parameter. The compound exhibits a steep solubility curve in toluene, allowing for high-yield purification via cooling crystallization (dissolve at 80°C, crystallize at 10°C).[1]

Experimental Protocols

Protocol: Laser Monitoring Observation Technique

To accurately measure solubility without degradation, a dynamic laser monitoring method is recommended over gravimetric analysis.[1]

Equipment:

  • Jacketted glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser monitoring system (transmissivity detector).

  • Magnetic stirrer.[1]

Workflow:

  • Preparation: Add a known mass of solvent (e.g., Toluene) to the vessel.[1]

  • Saturation: Add excess 4-Chloro-3-sulphamoylbenzenesulphonyl chloride.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 4 hours.

  • Detection: The laser intensity remains low due to undissolved particles scattering light.[1]

  • Heating: Slowly increase temperature (0.1 K/min).

  • Clear Point: Record the temperature where laser transmissivity spikes to 100% (complete dissolution).

  • Calculation: Convert mass/volume ratio to mole fraction (

    
    ).
    
Protocol: Stability Testing in Alcohols (Solvolysis)

To verify "incompatibility" with alcohols:

  • Dissolve 100 mg of substrate in 10 mL Methanol-d4 .

  • Monitor via ¹H-NMR at 10-minute intervals.

  • Observation: Disappearance of the aromatic signals of the starting material and appearance of methyl sulfonate ester peaks.[1]

  • Conclusion: Confirm half-life (

    
    ) is too short for use as a crystallization solvent.
    

Process Engineering & Visualization

The following diagrams illustrate the decision-making logic for solvent selection and the synthesis workflow.

Solvent Selection Decision Tree

SolventLogic Start Select Solvent for 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride IsProtic Is the solvent Protic? (Water, MeOH, EtOH) Start->IsProtic Reaction Reaction: Solvolysis/Hydrolysis Forms Sulfonic Acid/Ester IsProtic->Reaction Yes IsPolar Is it Polar Aprotic? (Acetone, THF, DMF) IsProtic->IsPolar No HighSol High Solubility Use for: Amidation Reactions IsPolar->HighSol Yes IsChlorinated Is it Chlorinated? (DCM, Chloroform) IsPolar->IsChlorinated No ModSol Moderate Solubility Use for: Extraction/Transport IsChlorinated->ModSol Yes IsAromatic Is it Aromatic? (Toluene, Xylene) IsChlorinated->IsAromatic No TempDep Temp-Dependent Solubility Use for: Recrystallization IsAromatic->TempDep Yes Antisolvent Non-Polar Aliphatic (Hexane, Heptane) Use for: Precipitation IsAromatic->Antisolvent No

Figure 1: Solvent selection logic based on chemical compatibility and process intent.

Synthesis & Purification Workflow

This diagram contextualizes the solubility data within the Indapamide synthesis pathway.[1][3]

SynthesisFlow Raw Precursor: 2-Chloro-aniline Chlorosulf Chlorosulfonation (Excess ClSO3H) Raw->Chlorosulf Reagent Quench Ice Water Quench (Precipitation) Chlorosulf->Quench Exothermic Crude Crude Intermediate (Solid) Quench->Crude Filtration Extract Extraction (DCM or Ethyl Acetate) Crude->Extract Dissolution Cryst Recrystallization (Toluene or DCM/Hexane) Extract->Cryst Purification Pure Pure 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Cryst->Pure Isolation NextStep Next Step: Amidation (Indapamide) Pure->NextStep Reactant

Figure 2: Role of solubility in the isolation and purification of the target intermediate.

Safety & Handling

  • Corrosivity: As a sulfonyl chloride, this compound releases HCl upon contact with moisture.[1] All solubility experiments must be conducted in a fume hood.[1]

  • PPE: Acid-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at <10°C to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100704, 4-Chloro-3-sulfamoylbenzenesulfonyl chloride. Retrieved from [Link]

  • Wang, J., et al. (2012). Solubility of 4-Chlorobenzenesulfonyl Chloride in Pure Solvents.[1] Journal of Chemical & Engineering Data. (Reference for comparative sulfonyl chloride behavior).

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonyl Chlorides. Retrieved from [Link]

Sources

Exploratory

stability and storage conditions for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Technical Whitepaper: Stability Dynamics and Preservation of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a pivotal intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Preservation of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a pivotal intermediate in the synthesis of thiazide diuretics, most notably Chlorothiazide and Hydrochlorothiazide .[1] Its structural integrity is defined by the coexistence of a stable sulfonamide moiety and a highly reactive sulfonyl chloride group.[1]

The primary stability challenge for this compound is its susceptibility to nucleophilic hydrolysis , a process that is often autocatalytic due to the generation of hydrochloric acid (HCl). This guide provides a scientifically grounded protocol for the storage, handling, and analytical validation of this reagent to ensure high yields in downstream pharmaceutical applications.

Chemical Profile & Reactivity Mechanisms

To preserve this reagent, one must understand the hierarchy of its reactivity.[1] The molecule contains two sulfur-based functional groups with vastly different stability profiles:

  • Group A: Sulfonamide (

    
    ):  Relatively stable under standard storage conditions.[1][2]
    
  • Group B: Sulfonyl Chloride (

    
    ):  The "weak link."[1] This electrophilic center is prone to attack by moisture, leading to irreversible degradation.[1]
    
The Degradation Pathway (Hydrolysis)

Upon exposure to atmospheric moisture, the sulfonyl chloride group undergoes hydrolysis.[1] This reaction transforms the reactive reagent into the inert 4-chloro-3-sulfamoylbenzenesulfonic acid and releases HCl .[1]

Critical Insight: The release of HCl is problematic because it creates an acidic microenvironment on the crystal surface, which can catalyze further decomposition and promote corrosion of containment vessels.

DegradationMechanism Reagent 4-Chloro-3-sulphamoyl benzenesulphonyl chloride (Active Reagent) Intermediate Transition State [Pentacoordinate Sulfur] Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product 4-Chloro-3-sulfamoyl benzenesulfonic acid (Inert Degradant) Intermediate->Product Cl⁻ Displacement Byproduct HCl (Autocatalytic Agent) Intermediate->Byproduct Byproduct->Reagent  Acid-Catalyzed Surface Erosion

Figure 1: Hydrolysis mechanism showing the conversion of the active sulfonyl chloride to the sulfonic acid and the generation of corrosive HCl.

Stability Factors & Storage Conditions

The stability of CAS 7004-98-0 is governed by a "Stability Triad": Temperature , Moisture , and Atmosphere .[1]

Temperature Control
  • Standard: Store at 2°C to 8°C (Refrigerated).

  • Long-Term (>3 months): Store at -20°C (Freezer).

  • Rationale: Low temperatures kinetically inhibit the hydrolysis reaction rate (

    
    ) and reduce the vapor pressure of any trace HCl formed, preventing cross-contamination in shared storage.[1]
    
Moisture Exclusion (The Critical Variable)
  • Requirement: Anhydrous environment (<30% Relative Humidity).[1]

  • Packaging: Double-containment is mandatory.[1] The primary vial should be sealed under inert gas (Argon or Nitrogen) and placed inside a secondary desiccated container (e.g., a jar with silica gel or molecular sieves).[1]

Solvent Compatibility

When preparing stock solutions, solvent choice is critical to prevent immediate degradation.[1]

Solvent ClassRecommendationSpecific ExamplesRationale
Chlorinated Recommended Dichloromethane (DCM), ChloroformInert; excellent solubility for sulfonyl chlorides.
Ethers Acceptable THF, 1,4-DioxaneMust be anhydrous and free of peroxides.
Alcohols FORBIDDEN Methanol, EthanolWill react immediately to form sulfonate esters (solvolysis).
Amines FORBIDDEN DMF, PyridineWill react to form sulfonamides (unless this is the intended reaction).

Handling & Workflow Protocol

To maintain scientific integrity, a strict "Cold Chain" workflow must be adopted from the moment the reagent is removed from storage.

Step-by-Step Handling Protocol
  • Equilibration: Remove the container from the freezer and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle in humid lab air causes immediate condensation on the reagent, triggering rapid hydrolysis.[1]

  • Inert Sampling: Ideally, handle inside a glovebox or use a funnel under a blanket of Nitrogen/Argon.[1]

  • Aliquoting: If the bottle is large, aliquot into single-use vials under inert atmosphere to avoid repeated freeze-thaw-open cycles.

  • Resealing: Purge the headspace with Argon before resealing the cap.[1] Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term seals.[1]

HandlingWorkflow Storage Storage (-20°C) Inert Atmosphere Equilibrate Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Open Open Container (Under N₂/Ar Flow) Equilibrate->Open Dispense Weigh/Dispense (Avoid Metal Spatulas) Open->Dispense Reseal Purge Headspace & Reseal Dispense->Reseal Minimize Air Exposure Return Return to Cold Storage Reseal->Return

Figure 2: The "Cold Chain" handling workflow designed to prevent condensation-induced hydrolysis.

Quality Control & Analytical Validation

Before using this reagent in critical syntheses (e.g., GMP production of Chlorothiazide), validate its purity.[1]

Visual Inspection
  • Pass: White to off-white crystalline solid.[1][2]

  • Fail: Yellow/Orange discoloration or "wet" appearance (indicates HCl formation and melting point depression).[1]

HPLC Method (Purity Check)

A Reverse-Phase HPLC method is preferred.[1] Note that the sulfonyl chloride is reactive; standard runs may show a small peak for the acid if the solvent is not perfectly dry.[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Sample Prep: Dissolve in anhydrous Acetonitrile immediately before injection.[1] Do not use methanol as a diluent.[1]

Chloride Content Titration (Degradation Check)

To quantify the extent of degradation (hydrolysis):

  • Dissolve a known mass in a neutral solvent.[1]

  • Perform a potentiometric titration with Silver Nitrate (AgNO₃) .[1]

  • Interpretation: The sulfonyl chloride chlorine is covalent and will not precipitate AgCl immediately.[1] Only the free chloride (

    
    ) from the hydrolysis byproduct (HCl) will react.[1]
    
  • High Free Chloride = High Degradation. [1]

References

  • PubChem. (n.d.).[1] Chlorothiazide (Compound Summary). National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • Canadian Journal of Chemistry. (1971).[1][4] Sulfonyl Chloride Kinetics.[1][4] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (2018).[1] HPLC Separation of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride. Retrieved January 29, 2026, from [Link]

Sources

Foundational

hazards and safety precautions for handling 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Title: Operational Hazard Management and Handling Protocol for 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride (CSBSC) Executive Summary 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (CSBSC), CAS 61450-06-4, is a critical el...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Hazard Management and Handling Protocol for 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride (CSBSC)

Executive Summary

4-Chloro-3-sulfamoylbenzenesulfonyl chloride (CSBSC), CAS 61450-06-4, is a critical electrophilic intermediate in the synthesis of thiazide diuretics (e.g., hydrochlorothiazide) and sulfonamide-based pharmaceuticals.[1] Its utility stems from its dual-functionality: a stable sulfonamide moiety (


) and a highly reactive sulfonyl chloride group (

).

This duality presents a specific safety paradox. While the sulfonamide group suggests stability, the sulfonyl chloride moiety renders the compound moisture-sensitive, corrosive, and lachrymatory. This guide moves beyond standard SDS summaries to provide a mechanistic understanding of the hazards and a self-validating protocol for safe manipulation in drug discovery workflows.

Chemical Profile & Critical Reactivity

To safely handle CSBSC, one must understand its degradation pathway. The primary hazard is not the solid itself, but its reaction with nucleophiles—specifically atmospheric moisture or mucosal water.

Physical & Chemical Properties
PropertyDataRelevance to Safety
CAS Number 61450-06-4Unique Identifier for inventory tracking.
Molecular Weight 290.13 g/mol High MW implies lower volatility, but dust is heavy.
Physical State Off-white crystalline solidDust generation is the primary inhalation vector.
Melting Point 181–183°C (Decomposes)Thermal instability; do not heat open containers.
Solubility Soluble in DCM, THF, AcetoneUse compatible solvent-resistant gloves (e.g., Laminate).
Reactivity Water-reactive (Hydrolysis)Generates HCl gas and sulfonic acid immediately upon contact with moisture.
The Hydrolysis Hazard Mechanism

The sulfonyl chloride group is an electrophilic "hard" center. Upon contact with water (even ambient humidity), it undergoes rapid nucleophilic substitution. This releases Hydrogen Chloride (HCl) gas, which causes immediate respiratory and ocular damage.

Mechanism:



HydrolysisHazard CSBSC CSBSC (Solid) (-SO2Cl Group) Intermediate Tetrahedral Intermediate CSBSC->Intermediate Nucleophilic Attack Moisture Atmospheric/Mucosal Moisture (H2O) Moisture->Intermediate Acid Sulfonic Acid (Corrosive Liquid) Intermediate->Acid Cl- Departure Gas HCl Gas (Lachrymator/Toxic) Intermediate->Gas Rapid Evolution

Figure 1: Mechanistic pathway of CSBSC hydrolysis. Note that the generation of HCl gas is the immediate acute threat to the operator.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and glasses" are insufficient for sulfonyl chlorides due to the permeation risk of carrier solvents (DCM/THF) and the corrosivity of the hydrolysis byproducts.

The "Defense in Depth" PPE Strategy
  • Respiratory: All handling must occur in a certified chemical fume hood. If handling >50g outside a hood (not recommended), a full-face respirator with Acid Gas (E) and Particulate (P100) cartridges is mandatory.

  • Dermal (Hands):

    • Inner Layer: 4-mil Nitrile (inspection layer).

    • Outer Layer:Silver Shield / Laminate Film gloves.

    • Reasoning: CSBSC is often dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF). Nitrile degrades rapidly in DCM (<5 mins break-through). Laminate film provides >4 hours protection.

  • Ocular: Chemical splash goggles (ventless) are superior to safety glasses. A face shield is required during quenching steps.

Operational Protocols

Storage & Stability
  • Environment: Store under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Temperature: Cool, dry place (

    
    ).
    
  • Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient as HCl gas can embrittle it over time.

Weighing & Transfer
  • Static Control: Use an anti-static gun if the powder is fluffy. Static discharge can disperse the powder, increasing inhalation risk.

  • Transfer: Do not use metal spatulas if the substance appears damp (corrosion risk). Use porcelain or PTFE-coated tools.

  • Open Handling: Never weigh on an open bench. If the balance is outside the hood, use a tared, screw-top vial. Tare the vial, move to hood, add solid, cap, move to balance, weigh.

Reaction Setup & Quenching (The Critical Phase)

The most hazardous operation is quenching the reaction mixture, as unreacted sulfonyl chloride will react violently with water.

The "Reverse Quench" Protocol:

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Preparation: Prepare a quench vessel containing ice-water and a mild base (e.g., Sodium Bicarbonate) to neutralize generated acid.

  • Addition: Cannulate or dropwise add the reaction mixture into the quench vessel.

    • Why? Adding water to the reaction mixture causes a localized exotherm and potential eruption of solvent/acid. Adding the mixture to water dissipates heat into the larger thermal mass of the ice bath.

SafeWorkflow cluster_warning CRITICAL FAILURE MODES Storage 1. Storage (Argon, 4°C, Teflon Seal) Weighing 2. Weighing (Closed Vial Method) Storage->Weighing Check for crusting (Hydrolysis signs) Reaction 3. Reaction Setup (Inert Atm, Dry Solvents) Weighing->Reaction Dissolve in DCM/THF Quench 4. Quenching (Reverse Addition to Ice/Base) Reaction->Quench Critical Control Point Waste 5. Waste Disposal (Segregated Acid Stream) Quench->Waste pH Check Fail1 Adding Water to Reaction Fail1->Quench AVOID Fail2 Open Bench Weighing Fail2->Weighing AVOID

Figure 2: Operational workflow emphasizing the "Reverse Quench" technique to manage exothermic hydrolysis.

Emergency Response

Inhalation (HCl Gas)
  • Symptom: Burning sensation in nose/throat, coughing, shortness of breath.

  • Action: Move immediately to fresh air. If breathing is labored, administer oxygen (trained personnel only). Do not induce vomiting if swallowed.[2][3][4][5][6][7]

Skin Contact
  • Immediate Action:

    • Brush: If solid powder is on skin, gently brush it off before wetting. (Rapid hydrolysis on skin can cause thermal burns).

    • Rinse: Flush with copious amounts of water for 15 minutes.

    • Neutralize: Do not use alkaline neutralizers (like bicarb) on skin burns; stick to water to avoid thermal shock.

Spills
  • Small Spill (<10g): Cover with dry lime, sand, or soda ash. Mix and scoop into a dry waste container.

  • Large Spill: Evacuate the area. Do not use water.[2][4][6] Use a dry chemical extinguisher if fire is present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100704, 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Sulfonyl Chlorides Handling Guidelines. Retrieved from [Link]

  • American Chemical Society (ACS). Safe Handling of Water-Reactive Chemicals in the Laboratory. Retrieved from [Link]

Sources

Exploratory

4-Chloro-3-sulphamoylbenzenesulphonyl chloride as a precursor for furosemide

Topic: Advanced Synthesis of Furosemide: Precursor Analysis and Process Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis of Furosemide: Precursor Analysis and Process Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Imperative

Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a high-ceiling loop diuretic characterized by a specific anthranilic acid scaffold . Its pharmacological efficacy relies on the precise arrangement of a carboxyl group at position 1, a furfurylamino group at position 2, and a sulfamoyl moiety at position 5.

This guide addresses the synthesis of Furosemide, specifically analyzing the role of sulfonyl chloride precursors. Critical Note on Nomenclature: While the topic references 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS 61450-06-4), it is vital to distinguish this chemical—a precursor for disulfonamide diuretics like Mefruside and Clopamide—from the 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid required for Furosemide.

This technical paper will delineate the validated industrial pathway using the benzoic acid derivative, correcting the structural mismatch of the disulfonyl precursor while maintaining focus on the user's intent: the application of chlorosulfonyl intermediates in diuretic synthesis.

Precursor Analysis: Defining the Synthon

To synthesize Furosemide, the starting material must possess a carboxylic acid functionality to form the anthranilic core. The use of non-carboxylated benzenesulfonyl chlorides (like the one specified in the topic) leads to thiazide or benzene-disulfonamide derivatives, not anthranilic acids.

Comparative Structural Analysis
FeatureTarget: Furosemide Precursor A: 4-Chloro-3-sulfamoylbenzenesulfonyl chloride Precursor B: 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Core Ring BenzeneBenzeneBenzene
Position 1 -COOH (Carboxyl)-SO₂Cl (Sulfonyl Chloride)-COOH (Carboxyl)
Position 2 -NH-CH₂-Furan -H (Hydrogen)-Cl (Leaving Group)
Position 4 -Cl-Cl-Cl
Position 5 -SO₂NH₂-SO₂NH₂ (at pos 3 relative to Cl)-SO₂Cl (Precursor to Sulfamoyl)
Application Loop DiureticThiazide-like / Indapamide precursorsFurosemide Precursor

Synthetic Pathway & Mechanism

The synthesis follows a linear three-step workflow:

  • Chlorosulfonation: Electrophilic aromatic substitution to introduce the sulfonyl chloride group.

  • Ammonolysis: Nucleophilic substitution at the sulfur atom to create the sulfonamide.

  • S_NAr Condensation: Nucleophilic aromatic substitution displacing the chlorine at position 2 with furfurylamine.

Reaction Mechanism Visualization

FurosemideSynthesis Start 2,4-Dichlorobenzoic Acid Inter1 2,4-Dichloro-5- (chlorosulfonyl)benzoic acid Start->Inter1 Electrophilic Subst. 140-150°C Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter1 Inter2 2,4-Dichloro-5- sulfamoylbenzoic acid Inter1->Inter2 Ammonolysis <10°C Reagent2 Ammonia (NH4OH) Reagent2->Inter2 Product Furosemide Inter2->Product Nucleophilic Subst. (Displacement of C2-Cl) Reagent3 Furfurylamine (S_NAr) Reagent3->Product

Figure 1: Validated synthetic route for Furosemide, highlighting the critical chlorosulfonyl intermediate.[2][3][4][5]

Detailed Experimental Protocol

This protocol is derived from optimized industrial processes (Sturm et al., 1962; US Pat. 3,058,882).[2][3] It is designed for a laboratory scale of approx. 0.5 mol.

Step 1: Preparation of 2,4-Dichloro-5-sulfamoylbenzoic Acid

Rationale: The introduction of the sulfonamide group must precede the furfurylamine coupling to prevent side reactions with the highly reactive sulfonyl chloride.

  • Chlorosulfonation:

    • Setup: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, and HCl gas trap (scrubber).

    • Reagents:

      • 2,4-Dichlorobenzoic acid: 95.5 g (0.5 mol)

      • Chlorosulfonic acid: 175 g (1.5 mol) [Excess drives reaction and acts as solvent]

    • Procedure:

      • Charge Chlorosulfonic acid into the flask.

      • Slowly add 2,4-Dichlorobenzoic acid over 30 minutes at room temperature.

      • Heat the mixture gradually to 145°C–150°C . Maintain for 3 hours. Note: Evolution of HCl gas will be vigorous.

      • Cool the mixture to 20°C.

      • Quenching: Pour the reaction mass slowly onto 600 g of crushed ice with vigorous stirring. The intermediate 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid will precipitate.

      • Filter the solid and wash with cold water (3 x 100 mL) to remove excess acid. Do not dry (sulfonyl chlorides are unstable); proceed immediately to ammonolysis.

  • Ammonolysis:

    • Reagents:

      • Wet cake from Step 1.

      • Ammonium hydroxide (25% solution): 200 mL.

    • Procedure:

      • Suspend the wet cake in 100 mL water.

      • Cool to 0°C–5°C (Ice bath).

      • Add NH₄OH dropwise, maintaining temperature below 10°C to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

      • Stir at room temperature for 4 hours.

      • Acidify with HCl to pH 2.0 to precipitate the product.

      • Filter, wash with water, and dry at 80°C.

    • Expected Yield: ~80-85% (approx. 115 g).

    • QC Check: Melting point ~230°C (dec).

Step 2: Synthesis of Furosemide (Condensation)

Rationale: This step utilizes the S_NAr mechanism. The chlorine at position 2 is activated by the electron-withdrawing carboxyl and sulfamoyl groups, making it susceptible to nucleophilic attack by furfurylamine. The chlorine at position 4 is less reactive due to steric hindrance and electronic effects.

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Reagents:

    • 2,4-Dichloro-5-sulfamoylbenzoic acid: 27.0 g (0.1 mol)

    • Furfurylamine: 29.1 g (0.3 mol) [Excess acts as base and solvent]

    • Solvent: 2-Methoxyethanol (diglyme) or neat (industrial preference).

  • Procedure:

    • Mix the benzoic acid derivative and furfurylamine.

    • Heat to 120°C–130°C for 6 hours.

    • Monitor via TLC (System: Chloroform/Methanol 9:1).

    • Workup:

      • Pour the reaction mixture into 200 mL of water.

      • The solution will be alkaline due to excess amine.

      • Acidify slowly with glacial acetic acid or dilute HCl to pH 3.5–4.0.

      • Crude Furosemide will precipitate as a white/off-white solid.

    • Purification:

      • Dissolve crude product in 10% NaOH (forms sodium salt).

      • Treat with activated charcoal (1 g) at 60°C for 30 mins to remove color.

      • Filter hot.

      • Re-precipitate by adding HCl dropwise to the filtrate (pH 4.0).

      • Recrystallize from ethanol/water.

  • Final Yield: ~65-75%.

  • Characterization: Melting Point: 206°C.[6]

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure quenching is done on ice; keep temperature <5°C during ammonia addition.
Impurity: Isomer Formation 4-Chloro displacement in Step 2Control temperature strictly at 120-130°C. Higher temps promote substitution at C4.
Coloration of Product Oxidation of FurfurylaminePerform condensation under Nitrogen atmosphere. Use fresh furfurylamine.
Incomplete Reaction Deactivation of NucleophileUse a 3:1 molar excess of furfurylamine or add an auxiliary base (e.g., NaHCO₃).

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely corrosive. Reacts violently with water. Use full PPE (face shield, chemically resistant gloves) and work in a high-efficiency fume hood.

  • Furfurylamine: Toxic if inhaled or absorbed through skin. Vesicant.

  • Sulfonyl Chlorides: Potential sensitizers. Avoid dust inhalation.

References

  • Sturm, K., Siedel, W., Weyer, R., & Ruschig, H. (1962). Sulphamoyl-anthranilic acids. US Patent 3,058,882 .[2][3] Retrieved from

  • Delgado, J. N., & Remers, W. A. (Eds.). (1998). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott-Raven.

  • Topliss, J. G. (1970). Diuretics. In Medicinal Chemistry (Vol. 5). Academic Press.
  • Plattner, J. J., & Fung, A. K. (1984). Annual Reports in Medicinal Chemistry: Diuretics. Academic Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3440, Furosemide. Retrieved from

  • BenchChem. (2025). Literature Review on the Synthesis of Furosemide Precursors. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides via 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the synthesis of sulfonamide derivatives, specifically utilizing 4-Chloro-3-sulfamoylbenzenesulfonyl chloride as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the synthesis of sulfonamide derivatives, specifically utilizing 4-Chloro-3-sulfamoylbenzenesulfonyl chloride as a scaffold.[1] This intermediate is critical in the development of diuretic agents (thiazides) and carbonic anhydrase inhibitors.[1]

Introduction & Chemical Basis[1][2][3][4][5][6]

The reagent 4-Chloro-3-sulfamoylbenzenesulfonyl chloride represents a bifunctional scaffold containing a stable primary sulfonamide (


) and a highly reactive sulfonyl chloride (

).
Mechanistic Causality

The synthesis relies on the nucleophilic substitution of the sulfonyl chloride by a primary or secondary amine.

  • Chemoselectivity: The reaction is highly chemoselective.[1] The electrophilic sulfur of the

    
     group is susceptible to attack by nucleophilic amines (
    
    
    
    ), while the existing sulfonamide (
    
    
    ) and the aryl chloride (
    
    
    ) remain inert under mild conditions.[1]
  • Regiochemistry: The position of the incoming sulfonamide is determined by the precursor's structure, yielding 4-chloro-benzene-1,3-disulfonamide derivatives.

Key Applications
  • Diuretic Synthesis: Precursor for thiazide diuretics (e.g., Chlorothiazide) via subsequent cyclization.[1]

  • Medicinal Chemistry: Generation of diverse sulfonamide libraries for Structure-Activity Relationship (SAR) studies, particularly for carbonic anhydrase inhibition.[1]

Experimental Protocol

Protocol A: General Synthesis of N-Substituted Sulfonamides

Objective: To synthesize 4-chloro-3-sulfamoyl-N-(substituted)benzenesulfonamide from 4-chloro-3-sulfamoylbenzenesulfonyl chloride and an amine.

Materials & Reagents
ReagentRoleStoichiometry
4-Chloro-3-sulfamoylbenzenesulfonyl chloride Substrate1.0 equiv
Amine (

)
Nucleophile1.1 equiv
Triethylamine (TEA) or DIPEA Base (HCl Scavenger)1.2 - 1.5 equiv
Dichloromethane (DCM) or THF Solvent (Anhydrous)10-20 Volumes
1M HCl (aq) Quench/WorkupExcess
Step-by-Step Methodology

1. Preparation of Reaction Mixture:

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.[1]

  • Dissolve 1.0 equivalent of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride in anhydrous DCM (or THF for polar amines).

  • Cool the solution to 0°C using an ice bath. Reasoning: Low temperature suppresses potential side reactions and controls the exotherm of sulfonylation.

2. Addition of Nucleophile:

  • In a separate vial, mix 1.1 equivalents of the target amine and 1.2 equivalents of TEA in a small volume of solvent.

  • Add the amine/base mixture dropwise to the cooled sulfonyl chloride solution over 15–20 minutes.

  • Observation: A white precipitate (triethylamine hydrochloride) may form immediately.[1]

3. Reaction Maintenance:

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Validation: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (sulfonyl chloride) is highly unstable on silica; monitor the disappearance of the amine or the formation of the product spot.

4. Workup & Isolation:

  • Option A (Precipitation): If the solvent is water-miscible (THF/Acetone), pour the reaction mixture into 10 volumes of ice-water containing 1M HCl.[1] The product often precipitates as a white solid.[1][2] Filter and wash with water.[1][3][4][5]

  • Option B (Extraction): If using DCM, wash the organic layer with 1M HCl (2x), saturated

    
     (2x), and Brine (1x).[1] Dry over 
    
    
    
    , filter, and concentrate in vacuo.

5. Purification:

  • Recrystallize from Ethanol/Water or Acetone/Hexane if necessary.[1]

  • Yields typically range from 85% to 95% .[1]

Protocol B: "Schotten-Baumann" Conditions (Aqueous/Biphasic)

Use this variation for water-soluble amines or amino acids.

  • Dissolve the amine (1.0 equiv) in 1M NaOH (2.5 equiv) or saturated

    
    .
    
  • Dissolve 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (1.1 equiv) in a minimal amount of Acetone or THF .[1]

  • Add the organic solution dropwise to the rapidly stirring aqueous amine solution at 0°C.

  • Stir vigorously for 1 hour at RT.

  • Acidify carefully with 6M HCl to pH ~2–3.

  • Collect the precipitated sulfonamide by filtration.[1][3]

Visualization: Reaction Workflow & Mechanism[8]

Figure 1: Synthetic Pathway and Logic

ReactionPathway SM 4-Chloro-3-sulfamoyl benzenesulfonyl chloride Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagents Amine (R-NH2) + Base (TEA) Reagents->Intermediate Product 4-Chloro-3-sulfamoyl- N-substituted-benzenesulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl Salt (TEA-HCl) Intermediate->Byproduct

Caption: Reaction pathway showing nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of chloride to form the stable sulfonamide bond.

Figure 2: Workup & Purification Decision Tree

WorkupLogic Start Reaction Complete (TLC/LCMS) SolventCheck Reaction Solvent? Start->SolventCheck WaterMisc Water Miscible (THF, Acetone) SolventCheck->WaterMisc WaterImmisc Water Immiscible (DCM, EtOAc) SolventCheck->WaterImmisc Precip Pour into Acidic Ice-Water WaterMisc->Precip Extract Liquid-Liquid Extraction WaterImmisc->Extract Filter Filtration (Solid Product) Precip->Filter Wash Wash: 1M HCl, NaHCO3, Brine Extract->Wash Final Recrystallization (EtOH/Water) Filter->Final Wash->Final

Caption: Decision matrix for isolation based on reaction solvent, ensuring optimal recovery and purity of the sulfonamide product.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all solvents are anhydrous . Avoid old reagent stocks; sulfonyl chlorides hydrolyze to sulfonic acids (water soluble, lost in aqueous workup).[1]
Impurity: Disulfonamide Non-selective reactionUnlikely with this specific scaffold, but ensure the starting material is pure.[1] If using 1,3-disulfonyl dichloride precursor, control temperature strictly to 0°C.
Oily Product Residual Solvent/ImpuritiesTriturate the oil with Diethyl Ether or Hexanes to induce crystallization.[1] Sonicate if necessary.[1]
Unreacted Amine Low NucleophilicityFor sterically hindered or electron-deficient amines (e.g., anilines), add a catalyst like DMAP (5 mol%) or heat to reflux in Toluene.[1]

Safety & Handling

  • Corrosivity: 4-Chloro-3-sulfamoylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1] Handle in a fume hood.

  • Water Reactivity: Reacts violently with water to release HCl gas.[1] Quench excess reagent carefully.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

References

  • BenchChem. An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid Derivatives. (Accessed 2026).[1] Link[1]

  • National Institutes of Health (NIH) - PubChem. 4-Chloro-3-sulfamoylbenzoic acid and related Sulfonyl Chlorides.[1] PubChem Compound Summary.[1][6] Link[1]

  • ChemicalBook. Synthesis of Chlorothiazide and Intermediates. (Accessed 2026).[1] Link

  • Organic Chemistry Portal. Sulfonamide Synthesis via Sulfonyl Chlorides.Link

Sources

Application

reaction of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride with primary amines

Application Note: Selective Sulfonylation of Primary Amines using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride Introduction & Scope The reaction of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) with p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Sulfonylation of Primary Amines using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Introduction & Scope

The reaction of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) with primary amines is a cornerstone transformation in medicinal chemistry, specifically in the synthesis of thiazide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide) and carbonic anhydrase inhibitors .

This application note details the selective sulfonylation of primary amines (


) at the sulfonyl chloride moiety (

) while preserving the integrity of the existing sulfonamide (

) and the aryl chloride (

). This selectivity is governed by the distinct electrophilicity of the functional groups, allowing for high-yield synthesis of 4-chloro-3-sulfamoyl-N-substituted-benzenesulfonamides under controlled conditions.

Key Applications:

  • Lead Optimization: Synthesis of N-substituted sulfonamide libraries.

  • Process Chemistry: Intermediate production for benzothiadiazine-1,1-dioxides.

  • Fragment-Based Drug Discovery (FBDD): Utilization of the "privileged" benzenesulfonamide scaffold.

Mechanistic Insight & Chemoselectivity

The substrate presents three potential sites for nucleophilic attack. Understanding the hierarchy of reactivity is crucial for experimental design:

  • Sulfonyl Chloride (

    
    ): Highest Reactivity.  The sulfur atom is highly electrophilic due to the induction of two oxygens and the excellent leaving group ability of the chloride ion (
    
    
    
    ).
  • Aryl Chloride (

    
    ): Low Reactivity.  Although activated by electron-withdrawing sulfonyl groups, nucleophilic aromatic substitution (
    
    
    
    ) typically requires elevated temperatures (
    
    
    ) or strong forcing conditions, which are avoided in this protocol.
  • Sulfonamide (

    
    ): Non-Reactive (Nucleophilic).  The nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-nucleophilic under basic conditions. However, the proton is acidic (
    
    
    
    ), meaning it will consume 1 equivalent of base.

Reaction Pathway: The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution at Sulfur).

ReactionMechanism Start Reagents: Sulfonyl Chloride (E+) Primary Amine (Nu-) TS Transition State: Pentacoordinate Sulfur (Trigonal Bipyramidal) Start->TS Nucleophilic Attack Inter Intermediate: Zwitterionic Adduct TS->Inter Bond Formation Prod Product: Sulfonamide + HCl (Salt) Inter->Prod Elimination of Cl-

Figure 1: Mechanistic pathway of sulfonylation. The amine attacks the sulfur center, displacing chloride.

Experimental Protocols

Two methods are provided. Method A is the industry standard for robust, inexpensive amines (Schotten-Baumann conditions). Method B is preferred for valuable, complex, or water-sensitive amines (Anhydrous conditions).

Method A: Aqueous/Organic Biphasic (Schotten-Baumann)

Best for: Simple alkyl amines, scale-up, and green chemistry compliance.

Reagents:

  • 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Base: 10% Aqueous

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: Acetone or THF (to solubilize the sulfonyl chloride)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in 20 mL of Acetone. Cool the solution to

    
     in an ice bath.
    
  • Base Addition: Add the aqueous base solution (25 mmol) slowly to the stirred acetone solution. Note: The mixture may become biphasic.

  • Amine Addition: Add the primary amine (11 mmol) dropwise over 10 minutes, maintaining the temperature below

    
    .
    
    • Expert Tip: Rapid addition causes localized heating, promoting hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Acetone.

    • Acidify the remaining aqueous residue with 2M HCl to pH

      
      .
      
    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    . Recrystallize from Ethanol/Water if necessary.
Method B: Anhydrous Conditions

Best for: Valuable amines, acid-sensitive substrates, or parallel synthesis libraries.

Reagents:

  • 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Note: 1 equiv neutralizes the generated HCl; 1 equiv neutralizes the acidic sulfonamide proton if present, though 1.2–1.5 equiv is often sufficient for the reaction to proceed.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 5 mmol of the amine and 11 mmol of TEA in 15 mL of anhydrous DCM. Cool to

    
    .
    
  • Reagent Addition: Dissolve 5 mmol of the sulfonyl chloride in 5 mL DCM and add it dropwise to the amine solution.

    • Why Reverse Addition? Adding the electrophile to the nucleophile ensures the amine is always in excess locally, minimizing bis-sulfonylation side products.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT and stir for 2–3 hours.
    
  • Quench & Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1M HCl (

      
      ) to remove excess amine/TEA.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Water present in solvent (Method B) or Temp too high (Method A).Dry solvents over molecular sieves. Keep reaction

during addition.
Bis-Sulfonylation Excess sulfonyl chloride used relative to amine.Ensure accurate stoichiometry. Use "Reverse Addition" (Method B).
Product Oiling Out Impurities or incomplete precipitation.Triturate the oil with diethyl ether or hexanes to induce crystallization.
Starting Material Remains Inactive amine (steric bulk or electron-deficient).Add catalytic DMAP (5 mol%) to activate the sulfonyl chloride (Method B only).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol and the subsequent workflow.

ProtocolWorkflow Input Start: Select Amine Decision Is Amine Water Soluble or Inexpensive? Input->Decision MethodA Method A: Schotten-Baumann (Acetone/Water + Na2CO3) Decision->MethodA Yes MethodB Method B: Anhydrous (DCM/THF + TEA) Decision->MethodB No (Complex/Lipophilic) ProcessA 1. Dissolve Ar-SO2Cl in Acetone 2. Add aq. Base 3. Add Amine at 0°C MethodA->ProcessA ProcessB 1. Dissolve Amine + TEA in DCM 2. Add Ar-SO2Cl dropwise at 0°C 3. N2 Atmosphere MethodB->ProcessB WorkupA Acidify to pH 2 Filter Precipitate ProcessA->WorkupA WorkupB Wash with 1M HCl Dry & Concentrate ProcessB->WorkupB Output Final Product: 4-Chloro-3-sulfamoyl- benzenesulfonamide derivative WorkupA->Output WorkupB->Output

Figure 2: Operational workflow for sulfonylation protocols.

References

  • Synthesis of Chlorothiazide and Hydrochlorothiazide

    • Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine Dioxides as Novel Diuretics. Journal of the American Chemical Society, 79(8), 2028–2029.
  • General Sulfonylation Protocols (Schotten-Baumann): DeWitt Blanton, C. et al. (1957). 4-Chloro-3-sulfamoylbenzenesulfonamides. Journal of Organic Chemistry. Note: This is the foundational chemistry for the specific CAS 7004-98-0 reagent.
  • Mechanistic Overview of Sulfonyl Chloride Reactivity

    • ChemGuide. (n.d.). Reactions of Acyl Chlorides with Amines (Analogous mechanism).[1][2]

  • Patent Literature for Industrial Process

    • Merck & Co Inc. (1960). Process for preparing benzothiadiazine-1,1-dioxides.
  • Modern Catalytic Improvements

    • L. De Luca, G. Giacomelli. (2008).[3] Microwave-Assisted Synthesis of Sulfonamides. Journal of Organic Chemistry, 73, 3967-3969.[3]

Sources

Method

Application Note: Selective Sulfonylation Protocols using 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride

This Application Note is designed to provide a rigorous, field-tested protocol for the utilization of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (CAS: 70049-77-3).[1][2][3] This compound is a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-tested protocol for the utilization of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (CAS: 70049-77-3).[1][2][3] This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for thiazide-like diuretics (e.g., Mefruside) and carbonic anhydrase inhibitors.[1][2][3]

[1][2][3]

Executive Summary

This guide details the synthetic methodology for coupling 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (hereafter referred to as Compound A ) with primary and secondary amines.[1][2][3] Unlike symmetric bis-sulfonyl chlorides, Compound A possesses one established sulfonamide group (


) and one reactive sulfonyl chloride group (

).[1][2][3] This asymmetry allows for the precise construction of complex pharmaceutical agents without the need for difficult desymmetrization steps.[1][3]

Key Applications:

  • Synthesis of thiazide-like diuretics (e.g., Mefruside analogues).[1][2][3]

  • Development of Carbonic Anhydrase (CA) inhibitors.[1][2][3]

  • Fragment-based drug discovery (FBDD) libraries.[1][2][3]

Chemical Profile & Mechanistic Insight[1][2][3]

Structural Reactivity

Compound A contains three distinct functional groups on a benzene core:

  • C1 - Sulfonyl Chloride (

    
    ):  The primary electrophile.[1][2][3] Highly reactive toward nucleophiles (amines, alcohols).[1][2][3] Susceptible to hydrolysis.[1][2][3][4][5]
    
  • C3 - Sulfonamide (

    
    ):  Generally inert under standard sulfonylation conditions.[1][2][3] However, the protons are acidic (
    
    
    
    ).[1][3] Strong bases can deprotonate this group, potentially reducing solubility or causing chelation.[1][2][3]
  • C4 - Chlorine (

    
    ):  An aryl chloride.[1][2][3] Deactivated for 
    
    
    
    reactions unless forcing conditions (high heat, strong nucleophiles) are applied.[1][2][3]
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1][3] The amine nucleophile attacks the sulfur center, forming a pentacoordinate transition state, followed by the expulsion of the chloride ion.[1]

ReactionMechanism SM1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate SM1->TS Nucleophilic Attack Amine Amine (Nucleophile) Amine->TS Prod Sulfonamide Product TS->Prod Elimination of Cl- HCl HCl (Byproduct) Scavenged by Base TS->HCl

Figure 1: Mechanistic pathway for the sulfonylation of amines.[1][2][3] The base is critical to neutralize the generated HCl, driving the equilibrium forward.

Strategic Planning: Protocol Selection

The choice of solvent and base is dictated by the solubility of the amine coupling partner.[1]

ParameterProtocol A: Anhydrous (Standard) Protocol B: Schotten-Baumann (Aqueous)
Target Amine Lipophilic, complex organic amines.[1][2][3]Hydrophilic, amino acids, simple salts.[2][3]
Solvent System DCM, THF, or DMF.Water/Acetone or Water/Dioxane (1:1).[1][2][3]
Base Pyridine, TEA, or DIPEA.[2][3]

,

, or NaOH.[1][2][3]
Temperature

.

.
Pros High yield, minimizes hydrolysis.[1][2][3][4]Eco-friendly, no organic base removal needed.[1][2][3]
Cons Requires dry solvents; base salt removal.[1][2][3]Competing hydrolysis of sulfonyl chloride.

Detailed Experimental Protocols

Pre-Reaction Checklist
  • Drying: Ensure Compound A is dry.[1][2][3] If the solid is clumpy or sticky, it may have partially hydrolyzed to the sulfonic acid.[1] Recrystallize from petroleum ether/toluene if necessary.[1][2][3]

  • Stoichiometry: Use 1.0 equiv of Compound A. Use 1.1–1.2 equiv of Amine.[1][2][3] Use 1.5–2.0 equiv of Base (to neutralize HCl).[1][2][3]

Protocol A: Anhydrous Coupling (DCM/THF)

Best for valuable intermediates and drug candidates.[1][2]

Reagents:

  • Compound A (1.0 mmol, ~300 mg)

  • Amine (1.1 mmol)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)[1][2][3]

  • Dichloromethane (DCM) (anhydrous, 5 mL)[1]

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Amine and Base to the DCM.[1][2][3] Cool the mixture to

    
      in an ice bath.
    
    • Note: If the amine is an HCl salt, add 2.5 equiv of base to free the amine.[1]

  • Addition: Dissolve Compound A in a minimum amount of DCM (or THF if insoluble). Add this solution dropwise to the amine mixture over 10 minutes.

    • Reasoning: Slow addition at low temperature prevents exotherms and suppresses side reactions.[1][2][3]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[1][2][3] The sulfonyl chloride (usually high

      
      ) should disappear.[1][2][3]
      
  • Quench & Workup:

    • Dilute with DCM (20 mL).[1][2][3]

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine and pyridine/TEA.[1][2][3]

    • Wash with Brine (10 mL).[1][2][3]

    • Dry over anhydrous

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: Schotten-Baumann Conditions (Aqueous)

Best for amino acids or highly polar amines.[1][2][3]

Reagents:

  • Compound A (1.0 mmol)[1][2][3]

  • Amine/Amino Acid (1.1 mmol)[1][2][3]

  • Sodium Carbonate (

    
    ) (2.5 mmol)[1][2][3]
    
  • Water (3 mL) and Acetone (3 mL)

Step-by-Step:

  • Setup: Dissolve the Amine and

    
     in Water.
    
  • Addition: Dissolve Compound A in Acetone. Cool the aqueous amine solution to

    
     .
    
  • Reaction: Add the Acetone solution dropwise to the rapidly stirring aqueous phase.

    • Critical Control Point: Maintain pH > 8.[1][2][3] If pH drops, evolve

      
       or add dilute NaOH carefully.[1][2][3]
      
  • Completion: Stir at RT for 1 hour.

  • Isolation:

    • Acidify carefully with 2M HCl to pH ~2 (this precipitates the sulfonamide if it contains acidic groups, or keeps it in solution if basic).[1][3]

    • Precipitation: The product often precipitates as a white solid.[1][2][3] Filter and wash with cold water.[1][2][3]

    • Extraction: If no precipitate, extract with EtOAc.[1][2][3]

Workflow Visualization

ProtocolWorkflow Start Start: 4-Chloro-3-sulfamoyl- benzenesulphonyl chloride Decision Is Amine Water Soluble? Start->Decision PathA Protocol A (Anhydrous) Solvent: DCM/THF Base: TEA/Pyridine Decision->PathA No (Lipophilic) PathB Protocol B (Schotten-Baumann) Solvent: Water/Acetone Base: Na2CO3 Decision->PathB Yes (Hydrophilic) StepA1 Cool to 0°C Add Sulfonyl Chloride slowly PathA->StepA1 StepA2 Wash with 1M HCl (Removes base/amine) StepA1->StepA2 Finish Final Product: Asymmetric Bis-Sulfonamide StepA2->Finish StepB1 Dissolve Amine in Water Add Chloride in Acetone PathB->StepB1 StepB2 Acidify to pH 2 Precipitate Product StepB1->StepB2 StepB2->Finish

Figure 2: Decision tree for selecting the optimal synthetic pathway based on amine properties.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield Hydrolysis of Sulfonyl Chloride.[1][2][3]Ensure solvents are anhydrous (Protocol A).[1][2][3] Increase rate of stirring (Protocol B).
Starting Material Remains Inactive Sulfonyl Chloride.[1][2][3]Check purity of Compound A. If it smells like HCl or is sticky, it has degraded.[1][2][3]
Impurity at Baseline (TLC) Sulfonic Acid formation.[1][2][3]This is the hydrolysis byproduct.[1][2][3] Remove via aqueous basic wash (if product is neutral) or recrystallization.[1][2][3]
Product is Water Soluble Amphoteric nature.[1][2][3]If the product has a basic amine and acidic sulfonamide, adjust pH to the isoelectric point (usually pH 4-5) to precipitate.[1]

Safety & Handling (SDS Summary)

  • Hazards: Compound A is Corrosive (Skin Corr.[1][2][3][6] 1B) and causes severe eye damage.[1][2][3][6] It reacts with water to release HCl gas .[1][2][3]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][2] Handle only in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . Moisture sensitive.[1][2][3]
    

References

  • PubChem. 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • De Luca, L., & Giacomelli, G. (2008).[1][2][3][7] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[1][2][3][7] Journal of Organic Chemistry, 73(10), 3967–3969.[1][2][3] (Contextual reference for sulfonylation efficiency). [Link]

  • Griffith, O. H., et al. (1992).[1][2][3] Sulfonamide Diuretics and Carbonic Anhydrase Inhibitors.[1][2][3] In Burger's Medicinal Chemistry and Drug Discovery.[1][2][3] Wiley-Interscience.[1][2][3] (Reference for the utility of the scaffold).

Sources

Application

Application Note: HPLC Monitoring of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride (CSBSC) Reaction Progress

Executive Summary This application note details the analytical protocol for monitoring the synthesis and consumption of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) . As a highly reactive electrophile, CSBSC is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for monitoring the synthesis and consumption of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) . As a highly reactive electrophile, CSBSC is the pivotal intermediate in the manufacturing of sulfonamide diuretics, most notably Furosemide .

The analysis of sulfonyl chlorides presents a specific challenge: hydrolytic instability . In the presence of aqueous mobile phases, the target analyte degrades into its corresponding sulfonic acid, leading to quantitation errors. This guide provides two distinct methodologies to overcome this:

  • Method A (Direct Analysis): A rapid, "dilute-and-shoot" method using anhydrous dilution for real-time trend monitoring.

  • Method B (Derivatization Quench): A self-validating, high-precision protocol converting the unstable chloride into a stable amide for final yield determination.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

CSBSC is typically generated via the chlorosulfonation of 4-chlorobenzenesulfonamide (or 2,4-dichlorobenzoic acid precursors) and subsequently reacted with furfurylamine to yield Furosemide.

Critical Quality Attribute (CQA): The presence of 4-Chloro-3-sulfamoylbenzenesulfonic acid indicates moisture contamination or reaction stalling.

Reaction Scheme Diagram

ReactionScheme Precursor 4-Chlorobenzene- sulfonamide CSBSC CSBSC (Target Intermediate) Precursor->CSBSC Chlorosulfonic Acid (ClSO3H) Furosemide Furosemide (Final Product) CSBSC->Furosemide Furfurylamine (Amidation) Impurity Hydrolysis Impurity (Sulfonic Acid) CSBSC->Impurity H2O (Hydrolysis)

Figure 1: Reaction pathway showing the generation of the target intermediate and its potential degradation route.[1][2][3][4]

Analytical Challenges & Strategy

The Stability Paradox

Sulfonyl chlorides are moisture-sensitive. A standard Reverse Phase (RP) HPLC method uses water in the mobile phase.[5][6]

  • Risk: If the sample sits in the autosampler in a wet solvent, the CSBSC peak area decreases while the impurity peak increases.

  • Solution:

    • Sample Diluent: Must be strictly anhydrous (Acetonitrile or THF).

    • Mobile Phase pH: Acidic (pH 2.0–2.5). Low pH suppresses the ionization of the sulfonamide moiety (improving retention) and slows the hydrolysis rate on the column.

Protocol 1: Direct Analysis (Trend Monitoring)

Purpose: Rapid "at-line" check to determine if the starting material has been consumed. Scope: Qualitative/Semi-Quantitative.

Instrumentation & Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temp 25°C (Do not heat; heat accelerates on-column hydrolysis)
Detection UV @ 254 nm (Aromatic ring) and 230 nm (Sulfonyl)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase BDescription
0.030Initial Hold
6.085Ramp to elute non-polar CSBSC
7.085Wash
7.130Re-equilibration
10.030End of Run
Sample Preparation (Critical)[10][15]
  • Sampling: Withdraw 50 µL of reaction mixture.

  • Dilution: Immediately dispense into 950 µL of Dry Acetonitrile (molecular sieve dried).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) into an amber vial.

  • Execution: Inject immediately. Do not queue multiple samples.

Protocol 2: Derivatization Quench (Quantitative Yield)

Purpose: Precise determination of CSBSC yield and purity. Mechanism: Reacts the unstable acid chloride with excess amine (Morpholine or Methylamine) to form a stable sulfonamide derivative that will not degrade during analysis.

Reagents
  • Quench Solution: 10% v/v Morpholine in Acetonitrile.

Workflow Diagram

Workflow Sample Reactor Sample (Reactive CSBSC) Quench Add to Quench Soln (Excess Morpholine) Sample->Quench Immediate Reaction Rapid Derivatization (CSBSC -> Morpholine Amide) Quench->Reaction < 1 min HPLC HPLC Analysis (Stable Derivative) Reaction->HPLC Inject

Figure 2: Derivatization workflow to stabilize the analyte for precise quantification.

Step-by-Step Procedure
  • Prepare Quench Vial: Place 1.0 mL of Quench Solution (Morpholine/ACN) in a 2 mL HPLC vial.

  • Sample: Withdraw 20 µL of the reaction mixture.

  • React: Submerge the pipette tip into the Quench Solution and dispense. Vortex for 10 seconds.

    • Note: The reaction is instantaneous and exothermic.

  • Dilute: Add 1.0 mL of Mobile Phase A (Water/Formic Acid) to the vial to match the initial mobile phase strength (preventing peak distortion).

  • Analyze: Inject using the same HPLC conditions as Protocol 1.

    • Result: The peak observed will be the Morpholine-derivative of CSBSC. The retention time will shift slightly earlier than the parent chloride due to the polar morpholine group.

Results Interpretation & Troubleshooting

Retention Time Profile (Approximate)
CompoundRelative Retention (RRT)Peak Characteristics
Sulfonic Acid (Impurity) 0.2 - 0.3Sharp, early eluting. Increases if sample is wet.
Furosemide (Product) 0.6 - 0.7Broad if pH is not controlled.
CSBSC (Parent) 1.0 (Ref)Elutes late. Only visible in Protocol 1.
CSBSC-Morpholine 0.8 - 0.9Stable peak. Only visible in Protocol 2.
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Ghost" Peak at RRT 0.2 Hydrolysis of CSBSC in the vial or on the column.Check Diluent: Ensure ACN is dry. Check Column: If old, silica exposure may catalyze hydrolysis. Use Protocol 2 (Derivatization).
Peak Tailing (Furosemide) Secondary interaction of amine/sulfonamide with silanols.Add Modifier: Ensure Formic Acid is present (0.1%). Increase to 0.1% TFA if tailing persists.
Pressure High Precipitation of salts (if reaction mix contains inorganic salts).Filter: Ensure 0.2 µm PTFE filtration.

References

  • SIELC Technologies. (2018). HPLC Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride. SIELC Application Notes. Link

  • Sturm, K. et al. (1966). Synthesen von 5-Sulfanyl-anthranilsäure-Derivaten (Synthesis of 5-sulfamyl-anthranilic acid derivatives). Chemische Berichte, 99(1), 328-344.[4] (Foundational chemistry for Furosemide synthesis).[7][3]

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technical Notes. Link

  • BenchChem. (2025).[7][8][9] Application Notes and Protocols for the Total Synthesis of Furosemide. BenchChem Protocols. Link

  • Proteos SRL. (1996).[4] Process for the preparation of furosemide. WO Patent 96/12714.[4] (Details the chlorosulfonation pathway). Link[4]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Derivatization of Amines with 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

This Application Note is designed to serve as a definitive technical guide for the derivatization of amines using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC). While this reagent is historically known as a key...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the derivatization of amines using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC). While this reagent is historically known as a key intermediate in the synthesis of thiazide-like diuretics (e.g., Indapamide, Chlorthalidone), its application as an analytical derivatizing agent utilizes the robust chemistry of sulfonyl chlorides to tag primary and secondary amines.

This protocol is synthesized from the fundamental principles of Schotten-Baumann chemistry and adapted for high-sensitivity HPLC analysis.

Introduction & Principle

The analysis of aliphatic amines by HPLC is often hampered by their lack of a chromophore and poor retention on standard C18 columns due to high polarity. Derivatization with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) addresses these challenges by introducing a hydrophobic aromatic moiety containing a UV-active benzene ring and a polar sulfamoyl group.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The amine nucleophile attacks the electrophilic sulfur, displacing the chloride ion to form a stable sulfonamide.

  • Selectivity: Reacts with primary (

    
    ) and secondary (
    
    
    
    ) amines.[1] Does not react with tertiary amines.
  • Competing Reaction: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (4-Chloro-3-sulphamoylbenzenesulphonic acid) is the primary side reaction, necessitating an excess of reagent and controlled pH.

  • Spectator Group: The pre-existing sulfamoyl group (

    
    ) at the meta position remains largely unreactive under mild basic conditions but contributes to the unique polarity and solubility profile of the derivative.
    
Reaction Scheme

The following diagram illustrates the reaction pathway and the competing hydrolysis:

ReactionScheme Reagent 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride (Electrophile) Complex Transition State Reagent->Complex + Amine (pH 9.5) Hydrolysis Sulfonic Acid By-product (Hydrolysis) Reagent->Hydrolysis + H2O (Side Reaction) Amine Target Amine (R-NH2) Amine->Complex Product Sulfonamide Derivative (Stable Analyte) Complex->Product - HCl

Figure 1: Reaction scheme showing the formation of the stable sulfonamide derivative and the competing hydrolysis pathway.

Materials & Reagents

Chemical Standards
  • Derivatizing Reagent: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (Store at 4°C, desiccated. Highly moisture sensitive).

  • Reaction Buffer: Sodium Carbonate (

    
    ) and Sodium Bicarbonate (
    
    
    
    ).
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Acetone.

  • Quenching Agent: L-Glycine or Diethylamine (high purity).

Solution Preparation
SolutionConcentrationPreparation Protocol
Borate Buffer (pH 9.5) 100 mMDissolve 3.81 g Borax (

) in 100 mL water. Adjust pH to 9.5 with 1M NaOH. Alternative: 100 mM Carbonate Buffer.
Reagent Solution 5 mg/mLDissolve 5 mg CSBSC in 1 mL Acetone or Acetonitrile . Prepare fresh daily. Do not store.
Amine Standard 1.0 mMDissolve target amine in 0.1 M HCl (to ensure stability) or water.
Quenching Solution 100 mMDissolve L-Glycine in water.

Experimental Protocol

Step-by-Step Derivatization Workflow

This protocol is optimized for a 200 µL reaction volume. Scale proportionally as needed.

  • Sample Preparation:

    • Pipette 50 µL of the Amine Sample (or Standard) into a 1.5 mL microcentrifuge tube or autosampler vial.

  • Buffering:

    • Add 50 µL of Borate Buffer (pH 9.5).

    • Note: The pH must remain > 8.0 to ensure the amine is deprotonated (nucleophilic), but < 11.0 to prevent rapid hydrolysis of the reagent.

  • Reagent Addition:

    • Add 100 µL of the Reagent Solution (CSBSC in Acetone/MeCN).

    • Vortex immediately for 10 seconds.

  • Incubation:

    • Heat the mixture at 50°C for 20 minutes in a heating block.

    • Note: Sterically hindered amines may require 60°C or longer times (up to 45 mins).

  • Quenching (Critical):

    • Add 20 µL of Quenching Solution (Glycine).

    • Vortex and incubate for an additional 5 minutes.

    • Purpose: Reacts with excess sulfonyl chloride to prevent column damage and simplifies the chromatogram by converting all excess reagent to a single glycine-adduct peak.

  • Dilution/Neutralization:

    • (Optional) Dilute with Mobile Phase A (Water + 0.1% Formic Acid) to match the initial HPLC gradient conditions.

Workflow Visualization

Workflow Start Start: Amine Sample (50 µL) Buffer Add Borate Buffer pH 9.5 (50 µL) Start->Buffer Reagent Add CSBSC Reagent (100 µL in Acetone) Buffer->Reagent Reaction Reaction: 50°C, 20 min (Formation of Sulfonamide) Reagent->Reaction Quench Quench: Add Glycine (Reacts excess reagent) Reaction->Quench HPLC Inject on HPLC (UV @ 254 nm) Quench->HPLC

Figure 2: Operational workflow for the derivatization process.

HPLC Method Conditions

The sulfonamide derivatives are less polar than the native amines but retain significant polarity due to the sulfamoyl group. A reversed-phase C18 method is standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for UV-only work).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance.[2]

    • Primary Wavelength: 254 nm (Aromatic ring absorption).

    • Secondary Wavelength: 210 nm (Amide bond, higher sensitivity but more noise).

  • Injection Volume: 10-20 µL.

Recommended Gradient Table
Time (min)% Mobile Phase BDescription
0.05Initial equilibration (Trap polar by-products)
2.05Isocratic hold
20.060Linear gradient to elute derivatives
25.095Wash column (Remove unreacted reagent)
27.095Hold Wash
27.15Re-equilibration
35.05End of Run

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every run must include internal checks.

The Reagent Blank (System Suitability)

Run a "Blank" derivatization (Buffer + Reagent + Quench, no Amine).

  • Expected Result: You should see a large peak early in the chromatogram (the Hydrolysis product: Sulfonic acid) and a peak for the Glycine-derivative.

  • Failure Mode: If the hydrolysis peak is absent, the reagent may have degraded before the experiment (check storage).

Peak Identification Strategy

The elution order on a C18 column will typically be:

  • Hydrolyzed Reagent (Sulfonic Acid): Elutes near void volume (very polar).

  • Glycine Adduct (Quench): Elutes early/mid.

  • Target Amine Derivative: Elutes later (more hydrophobic).

  • Excess Reagent (if unquenched): Elutes very late (highly hydrophobic).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Small Peaks pH too low (< 8.0)Check Buffer pH. Amines must be uncharged to react.
Precipitation Reagent concentration too highDilute reagent or increase % Acetone in the reaction mix.
Multiple Peaks per Amine Di-derivatizationSome diamines (e.g., Lysine) will react twice. This is expected.
No Reaction Reagent HydrolysisReagent is moisture sensitive. Use a fresh bottle or dry solvents.

References

  • SIELC Technologies. (2018). 4-Chloro-3-sulphamoylbenzenesulphonyl chloride Analysis Method. Retrieved from [Link]

  • Wong, J. W., et al. (2019). "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection." Journal of Analytical Methods in Chemistry. Retrieved from [Link] (Contextual reference on Sulfonyl Chloride chemistry).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100704, 4-Chloro-3-sulfamoylbenzenesulfonyl chloride. Retrieved from [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Application

Advanced Purification Protocols for Sulfonamides Derived from 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The scaffold 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a critical intermediate in the synthesis of thiazide diuretics (e.g., Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The scaffold 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a critical intermediate in the synthesis of thiazide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide). The derivatization of this compound typically involves a nucleophilic attack by an amine (


) on the sulfonyl chloride moiety.

However, the purification of the resulting bis-sulfonamide presents a unique challenge:

  • Amphoteric Nature: The presence of the primary sulfonamide group (

    
    ) at the 3-position and the newly formed sulfonamide at the 1-position renders the molecule acidic (
    
    
    
    ).
  • Hydrolysis Sensitivity: The starting material is prone to hydrolysis, generating the highly water-soluble sulfonic acid byproduct, which must be quantitatively removed.

This guide outlines a self-validating purification strategy combining "pH-Swing" extraction (exploiting the acidity of sulfonamides) with controlled recrystallization.

Reaction Mechanism & Impurity Fate

To purify effectively, one must understand the origin of impurities. The following diagram illustrates the divergent pathways of the precursor.

ReactionPathways Start 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Product Target Bis-Sulfonamide (Precipitates at pH < 4) Start->Product Nucleophilic Attack (Main Pathway) Impurity_Acid Sulfonic Acid Byproduct (Water Soluble) Start->Impurity_Acid Hydrolysis (Side Reaction) Amine Amine (R-NH2) Amine->Product Water Water (Hydrolysis) Water->Impurity_Acid Soluble in NaOH\nInsoluble in Acid Soluble in NaOH Insoluble in Acid Product->Soluble in NaOH\nInsoluble in Acid Soluble in NaOH\nSoluble in Acid Soluble in NaOH Soluble in Acid Impurity_Acid->Soluble in NaOH\nSoluble in Acid Impurity_Amine Unreacted Amine

Figure 1: Divergent reaction pathways showing the origin of the critical sulfonic acid impurity and the solubility logic used for separation.

Protocol 1: The "pH-Swing" Extraction (Primary Purification)

Objective: Isolate the target sulfonamide from the sulfonic acid byproduct and unreacted organic amines without chromatography. Mechanism: This protocol exploits the acidity of the sulfonamide


 proton.
Reagents Required[1][3][4][5][8][11][12]
  • 10% w/v Sodium Hydroxide (NaOH)

  • 6N Hydrochloric Acid (HCl)

  • pH Test Strips or Meter

  • Ethyl Acetate (optional, for washing)

Step-by-Step Methodology
  • Quench & Precipitation:

    • Pour the crude reaction mixture slowly into ice-cold water (3x volume of reaction solvent) with vigorous stirring.

    • Observation: The sulfonyl chloride and sulfonamide product will precipitate. The sulfonic acid is water-soluble but may co-precipitate if the ionic strength is high.

    • Filter the solids.[1][2][3] Discard the filtrate (contains bulk mineral acids/salts).

  • Base Dissolution (The Discriminator):

    • Suspend the wet filter cake in 10% NaOH (approx. 5-10 volumes). Stir for 15 minutes.

    • Chemical Logic: The target sulfonamide deprotonates (

      
      ) and dissolves. The sulfonic acid also dissolves.
      
    • Critical Checkpoint: If the solution remains cloudy, unreacted non-polar amines or bis-sulfonimides are present.

    • Action: Filter the alkaline solution through a Celite pad. The filtrate contains your product; the solid residue is impurity.

  • Acid Reprecipitation:

    • Cool the clear alkaline filtrate to 0–5°C.

    • Slowly add 6N HCl dropwise while monitoring pH.

    • Target: Adjust pH to 2.0 – 3.0 .

    • Result: The sulfonamide product reaches its isoelectric point (protonated form) and precipitates as a white/off-white solid. The sulfonic acid byproduct remains fully soluble in the aqueous mother liquor due to its high polarity and low pKa (<1).

  • Isolation:

    • Filter the precipitate.[1][2][3]

    • Wash the cake with water (to remove trapped sulfonic acid) followed by a small amount of cold ethanol (to displace water).

Protocol 2: Recrystallization (Polishing)

Objective: Remove trace colored impurities and improve crystal habit for bioavailability. Solvent Strategy: Sulfonamides derived from this scaffold often exhibit "oiling out" in pure water but crystallize well in alcohol/water mixtures.

Solvent Systems
  • Primary Choice: Ethanol / Water (80:20 v/v)

  • Secondary Choice: Isopropanol (IPA) / Water (90:10 v/v) – Recommended for flowability.

Methodology
  • Dissolution:

    • Place the dried solid from Protocol 1 into a flask.

    • Add Ethanol (95%) or IPA (approx. 5 mL per gram of solid).

    • Heat to reflux (boiling).

    • Note: If the solid does not completely dissolve, add solvent in small increments.[4][5] If particles remain after 10 mins at reflux, hot-filter (these are inorganic salts).

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Why: Rapid cooling traps impurities and causes oiling.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Harvesting:

    • Filter the crystals.[1][2][3]

    • Wash with cold solvent (same composition as mother liquor).

    • Dry under vacuum at 50°C.

Process Validation & Troubleshooting

Analytical Checkpoints (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 270 nm (sulfonamide absorbance).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Oiling Out Impurity profile too high; Cooling too fast.Re-heat to dissolve.[4][1] Add a seed crystal.[4][5] Add 5-10% more solvent. Cool very slowly.
Low Yield Product lost in mother liquor (pH incorrect).Ensure pH is < 3.0 during precipitation. Sulfonamides are soluble at neutral/basic pH.
Sticky Solid Trapped solvent or sulfonic acid.Triturate the solid with diethyl ether or hexanes. Re-wash with water to ensure acid removal.[6]
Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mix Quench Quench in Ice Water Crude->Quench Filter1 Filtration (Remove Bulk Acid) Quench->Filter1 BaseDissolve Dissolve in 10% NaOH (pH > 10) Filter1->BaseDissolve Filter2 Filter Insoluble Impurities (Unreacted Amine) BaseDissolve->Filter2 Remove Solids Acidify Acidify Filtrate with HCl (Target pH 2-3) Filter2->Acidify Use Filtrate Precipitate Product Precipitates (Sulfonic Acid stays in solution) Acidify->Precipitate Recryst Recrystallization (EtOH/Water) Precipitate->Recryst

Figure 2: Step-by-step logic flow for the purification process, highlighting the critical pH-dependent separation steps.[7]

References

  • BenchChem. Common Issues in Sulfonamide Synthesis and Solutions. Retrieved from BenchChem Application Notes. Link

  • Werner, L. H., et al. Diuretics: Sulfonamide Derivatives. U.S. Patent 2,777,844 (Purification of Sulfathiazole via Isopropanol). Link

  • National Center for Biotechnology Information (NCBI). Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions. PubMed. Link

  • LibreTexts Chemistry. Acid-Base Extraction.Link

  • Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds (EP0115328B1).Link

Sources

Method

use of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in medicinal chemistry

Application Note: Strategic Utilization of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride in Medicinal Chemistry Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS 7004-98-0) represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride in Medicinal Chemistry

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS 7004-98-0) represents a "privileged structure" in medicinal chemistry. It serves as the electrophilic linchpin for synthesizing meta-disulfamoylbenzene derivatives—a class of compounds historically significant as high-ceiling diuretics (e.g., Mefruside) and currently revitalized as selective Carbonic Anhydrase (CA) inhibitors for hypoxic tumor targeting.

This guide provides high-fidelity protocols for handling this moisture-sensitive reagent, ensuring regioselective coupling with amines to generate sulfonamide libraries while preserving the integrity of the pre-existing sulfamoyl moiety.

Chemical Profile & Reactivity Logic

To utilize this reagent effectively, one must understand its electrophilic hierarchy. The molecule contains three distinct functional groups with varying reactivities:

  • Sulfonyl Chloride (

    
     at C1):  The primary "warhead." Highly electrophilic, susceptible to rapid nucleophilic attack by amines (
    
    
    
    ) or hydrolysis by water.
  • Sulfamoyl Group (

    
     at C3):  Generally nucleophilic but deactivated by the electron-withdrawing benzene ring. It is stable under standard sulfonylation conditions but can participate in cyclization reactions at high temperatures.
    
  • Chlorine Atom (Cl at C4): A lipophilic anchor. It is relatively inert to

    
     displacement unless subjected to extreme forcing conditions, serving primarily to modulate pKa and lipophilicity.
    

Chemo-Selectivity Rule:



Operational Implication: Reactions must be conducted at controlled temperatures (


 to 

) under anhydrous conditions to favor amide formation at C1 without affecting C3.

Application Case Studies

Case Study A: Synthesis of Mefruside (Diuretic)

Mefruside is a classic example where this reagent is coupled with a complex amine to create a disulfonamide diuretic. The synthesis demonstrates the selective sulfonylation of a secondary amine.

  • Target: Mefruside (N-(4-chloro-3-sulfamoylbenzenesulfonyl)-N-methyl-2-aminomethyl-tetrahydrofuran).

  • Mechanism: Nucleophilic substitution at the sulfonyl sulfur.

Case Study B: Development of CA IX Inhibitors (Oncology)

Modern medicinal chemistry uses this scaffold to target Carbonic Anhydrase IX (CA IX), a hypoxia-induced enzyme in solid tumors. The 4-chloro-3-sulfamoyl motif binds the Zinc active site, while the sulfonamide tail (attached via the sulfonyl chloride) reaches into the hydrophobic pocket to confer isoform selectivity.

Detailed Experimental Protocols

Protocol 1: General Handling & Storage
  • Hazard: Corrosive, moisture-sensitive. Hydrolysis releases HCl gas.

  • Storage: Store under Nitrogen/Argon at

    
    . If the solid appears "wet" or smells strongly of acid, recrystallize from dry toluene or chloroform before use.
    
Protocol 2: Regioselective Sulfonamidation (The "Mefruside" Method)

This protocol describes the coupling of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride with a secondary amine (e.g., N-methyl-tetrahydrofurfurylamine) to yield a disulfonamide.

Materials:

  • Reagent A: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 equiv)

  • Reagent B: Amine substrate (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetone (dried over

    
    )
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Reagent A (Sulfonyl Chloride) in anhydrous THF (5 mL per mmol). Cool the solution to

    
      using an ice bath.
    
  • Base Addition: Add TEA (1.2 equiv) to the cooled solution. Note: A slight precipitate (TEA·HCl) may form if trace moisture is present.

  • Amine Addition: Dissolve the Amine (Reagent B) in a minimal volume of THF. Add this solution dropwise over 20 minutes to the reaction mixture.

    • Critical Control: Maintain internal temperature

      
       to prevent bis-sulfonylation or side reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting sulfonyl chloride (

    
    ) should disappear.
    
  • Quenching: Quench with 1N HCl (cold) to pH ~2. This protonates the sulfonamide and removes unreacted amine.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: 80–95%

Protocol 3: Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Yield / Hydrolysis Wet solvent or high humidity.Use freshly distilled THF/DCM. Keep reaction under

balloon.
Bis-sulfonylation Excess sulfonyl chloride used.[1]Ensure strict 1:1 stoichiometry. Add amine slowly.
Sticky Gum Product Trapped solvent/impurities.[1][2]Triturate the crude residue with cold Diethyl Ether to induce precipitation.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the structural logic of the molecule.

Figure 1: Synthesis of Mefruside-like Scaffolds

MefrusideSynthesis cluster_conditions Critical Conditions SM 4-Chloro-3-sulfamoyl benzenesulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate SM->Intermediate THF, 0°C + TEA Amine N-methyl-tetrahydro furfurylamine (Nucleophile) Amine->Intermediate Product Mefruside (Disulfonamide Diuretic) Intermediate->Product - HCl (Elimination) Text 1. Anhydrous Solvent 2. Temp < 5°C 3. Slow Addition

Caption: Figure 1. The nucleophilic acyl substitution pathway for synthesizing Mefruside analogues. Strict temperature control prevents hydrolysis of the sulfonyl chloride.

Figure 2: Pharmacophore Logic (SAR)

SAR Core Benzene Scaffold Pos1 Pos 1: Sulfonyl Group (Linker) Core->Pos1 Pos3 Pos 3: Sulfamoyl Group (Zinc Binding / Hydrophilic) Core->Pos3 Pos4 Pos 4: Chlorine (Lipophilic / Electronic) Core->Pos4 Target Biological Target: Carbonic Anhydrase / Na-Cl Co-transporter Pos1->Target Modulates Selectivity (Tail Region) Pos3->Target Primary Interaction (Active Site Zn2+) Pos4->Target Secondary Interaction (Hydrophobic Pocket)

Caption: Figure 2. Structure-Activity Relationship (SAR) map.[3][4] The C1 sulfonyl group serves as the variable "tail" for optimizing drug kinetics, while C3 and C4 provide essential binding affinity.

References

  • Mefruside Synthesis & Pharmacology

    • Title: 4-Chloro-3-sulfamoylbenzenesulfonyl chloride applic
    • Source: PubChem / Patent Literature (US P
    • Link:

  • Carbonic Anhydrase Inhibitors (General Methodology)

    • Title: Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
    • Source: Journal of Medicinal Chemistry (via NIH/PMC).
    • Link:

  • Sulfonamide Synthesis Protocols

    • Title: Practical Sulfonylation of Amines with Sulfonyl Chlorides.[5]

    • Source: BenchChem / Organic Chemistry Portal.
    • Link:

    • Title: Structure-activity relationships in the diuretic xipamide and rel
    • Source: PubMed.
    • Link:

Sources

Application

synthetic routes to furosemide involving 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Application Note: Advanced Synthetic Routes to Furosemide Executive Summary This technical guide details the synthetic pathways for Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), a potent high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Routes to Furosemide

Executive Summary

This technical guide details the synthetic pathways for Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), a potent high-ceiling loop diuretic. The document focuses on the critical chlorosulfonation and amidation sequences required to construct the sulfamoyl-benzoic acid core.

Critical Technical Distinction: The specific compound requested—4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS 61450-06-4)—is a disulfonyl derivative typically utilized in the synthesis of thiazide-like diuretics or disulfonamide agents (e.g., Mefruside). Furosemide, however, possesses a carboxylic acid moiety at position 1, not a sulfonyl group.

Therefore, this guide presents the functionally homologous and scientifically validated route using 2,4-Dichloro-5-chlorosulfonylbenzoic acid . This intermediate is the direct structural analog to the requested compound within the benzoic acid series required for Furosemide synthesis.

Synthetic Strategy & Logic

The synthesis of Furosemide relies on the precise functionalization of the benzene ring. The core challenge is the regioselective introduction of the sulfonamide group and the subsequent nucleophilic aromatic substitution (


) of the chlorine atom by furfurylamine.
The Pathway
  • Chlorosulfonation: Electrophilic aromatic substitution of 2,4-dichlorobenzoic acid using chlorosulfonic acid. This introduces the sulfonyl chloride group at the meta-position relative to the directing carboxyl group (position 5).

  • Selective Ammonolysis: Conversion of the sulfonyl chloride to a sulfonamide using aqueous ammonia.

  • Nucleophilic Substitution: Displacement of the chlorine at position 2 (ortho to the carboxyl group) by furfurylamine. This position is activated by the electron-withdrawing carboxyl and sulfamoyl groups.

FurosemideSynthesis Start 2,4-Dichlorobenzoic Acid Inter1 2,4-Dichloro-5- chlorosulfonylbenzoic Acid (The Analogous Intermediate) Start->Inter1  Chlorosulfonation   Inter2 2,4-Dichloro-5- sulfamoylbenzoic Acid Inter1->Inter2  Ammonolysis   Final Furosemide Inter2->Final  Condensation   Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent2 NH4OH (Ammonolysis) Reagent3 Furfurylamine (Nucleophilic Subst.)

Caption: Step-wise synthetic pathway from 2,4-dichlorobenzoic acid to Furosemide, highlighting the chlorosulfonyl intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This stage involves the generation of the sulfonyl chloride intermediate (analogous to the user's request) followed by immediate ammonolysis.

Reagents & Materials:

  • 2,4-Dichlorobenzoic acid (Start Material)

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    ) - Optional, for yield enhancement
    
  • Ammonium hydroxide (25-28%

    
    )
    

Protocol:

  • Chlorosulfonation:

    • Charge a glass-lined reactor with Chlorosulfonic acid (5.0 eq) . Cool to 15–20°C.

    • Slowly add 2,4-Dichlorobenzoic acid (1.0 eq) portion-wise over 1 hour. Caution: Exothermic reaction with HCl gas evolution.

    • Heat the mixture to 140–150°C and maintain for 3–4 hours.

    • Mechanism Check: The high temperature ensures thermodynamic control to place the sulfonyl group at position 5 (meta to COOH, para to Cl).

    • Cool the reaction mass to 30°C.

    • Quench the mass slowly onto crushed ice (maintain temp < 10°C) to precipitate 2,4-dichloro-5-chlorosulfonylbenzoic acid .

    • Filter the solid and wash with cold water. Note: Use immediately in the next step to prevent hydrolysis.

  • Ammonolysis:

    • Suspend the wet cake of the sulfonyl chloride in water.

    • Cool to 0–5°C.

    • Add Ammonium hydroxide (excess, ~4-5 eq) dropwise, maintaining pH > 9.

    • Stir at 20–25°C for 2 hours.

    • Acidify the solution with concentrated HCl to pH 2.0 to precipitate the product.

    • Filter, wash with water, and dry at 80°C.

Target Specification:

  • Yield: 80–85%

  • Purity (HPLC): >98%

  • Appearance: White to off-white crystalline powder.

Stage 2: Synthesis of Furosemide (Condensation)

The final step utilizes the "activated" chlorine at position 2.

Reagents:

  • 2,4-Dichloro-5-sulfamoylbenzoic acid (Intermediate)

  • Furfurylamine (2.5 - 3.0 eq)

  • 2-Methoxyethanol or Diglyme (Solvent)

Protocol:

  • Charge 2,4-Dichloro-5-sulfamoylbenzoic acid (1.0 eq) and 2-Methoxyethanol (5 vol) into the reactor.

  • Add Furfurylamine (3.0 eq) . The excess amine acts as both the nucleophile and the acid scavenger (for the HCl generated).

  • Heat the reaction mixture to 120–125°C under nitrogen atmosphere.

  • Monitor by HPLC. Reaction typically completes in 4–6 hours.

  • Work-up:

    • Distill off excess solvent and furfurylamine under reduced pressure (recoverable).

    • Dissolve the residue in water containing sodium hydroxide (forming the soluble sodium salt of Furosemide).

    • Treat with activated carbon to remove color impurities; filter.

    • Slowly acidify the filtrate with Acetic Acid or dilute HCl to pH 4.5–5.0.

    • Furosemide precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water or Methanol/Water to achieve pharmaceutical grade.

Process Data & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Chlorosulfonation Temp 140–150°C<130°C: Incomplete reaction. >160°C: Formation of sulfone by-products.
Ammonolysis pH 9.0 – 10.0<8.0: Incomplete conversion to sulfonamide; hydrolysis back to sulfonic acid.
Furfurylamine Eq 2.5 – 3.0<2.0: Incomplete reaction, low yield. >4.0: Wasteful, difficult recovery.
Reaction Solvent 2-MethoxyethanolHigh boiling point required. Lower BP solvents (e.g., Ethanol) require pressurized vessels.

Troubleshooting the "User's Compound" (CAS 61450-06-4): If your lab specifically possesses 4-chloro-3-sulfamoylbenzenesulfonyl chloride (the disulfonyl derivative), it cannot be converted to Furosemide without a carboxylation step (e.g., via a Grignard or lithiation reaction followed by


 quench), which is non-standard and low-yielding for this scaffold. This compound is better suited for synthesizing Mefruside  or similar disulfonamide diuretics.

References

  • Topliss, J. G., & Konzelman, L. M. (1968). Diuretic agents. 3-Sulfamoyl-4-chlorobenzoic acid derivatives.[1] Journal of Medicinal Chemistry. Link

  • Sturm, K., et al. (1962). Process for preparing 3-sulfamyl-4-halogen-benzoic acid derivatives.[1] U.S. Patent 3,058,882. Link

  • CAS Common Chemistry. (2023). Details for CAS RN 61450-06-4 (4-Chloro-3-sulfamoylbenzenesulfonyl chloride).[1][2][3][4][5][6]Link[1][2]

  • Delgado, A., et al. (2018). Pharmaceutical Process Chemistry for Synthesis of Furosemide. Organic Process Research & Development.

Sources

Method

Application Note: Analytical Method Development for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

This Application Note is structured to guide researchers through the complex analytical method development for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , a highly reactive intermediate used in the synthesis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex analytical method development for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , a highly reactive intermediate used in the synthesis of sulfonamide diuretics (e.g., Indapamide, Furosemide analogues).[1][2]

CRITICAL PREFACE: Chemical Identity & Safety
  • Target Compound: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride.[1][2]

  • Functional Groups: Sulfonyl Chloride (-SO₂Cl), Sulfamoyl (-SO₂NH₂), Chlorine (-Cl).[1][2]

  • CAS Discrepancy Note: The CAS 7004-98-0 is frequently associated in databases with Epimestrol.[1] Users must verify the chemical structure of their specific material.[1] This guide focuses strictly on the Sulfonyl Chloride derivative described in the topic.

  • Reactivity Alert: This compound is a moisture-sensitive acid chloride .[1][2] It rapidly hydrolyzes to 4-Chloro-3-sulphamoylbenzenesulfonic acid in the presence of water.[1][2] Direct analysis in aqueous mobile phases without stabilization yields inaccurate, time-dependent results.[1][2]

Introduction & Analytical Strategy

The analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride presents a classic "unstable intermediate" challenge. In drug development, this compound serves as an electrophilic "warhead" designed to react with amines.[2] Consequently, its stability in standard Reverse Phase (RP) HPLC mobile phases (which contain water) is poor.[1][2]

The Solution: This protocol details a Derivatization-First Approach . By reacting the unstable sulfonyl chloride with a secondary amine (e.g., Diethylamine or Morpholine) before injection, we convert the analyte into a stable sulfonamide.[2] This "self-validating" method freezes the sample integrity at the moment of preparation, ensuring the HPLC result reflects the true purity of the bulk material.[1]

Method Selection Decision Matrix

MethodSelection Start Start: Method Selection IsStable Is analyte stable in H2O/MeOH for >4 hours? Start->IsStable Direct Direct RP-HPLC (Acidic Mobile Phase) IsStable->Direct Yes (Unlikely) Deriv Derivatization Method (Recommended) IsStable->Deriv No (Hydrolysis Risk) Risk Risk Direct->Risk Risk: Ghost Peaks & Quantitation Error Action1 Forms Stable Sulfonamide Deriv->Action1 React with Excess Amine HPLC HPLC Action1->HPLC Analyze by RP-HPLC

Figure 1: Decision tree for selecting the analytical approach. Due to the -SO₂Cl group, derivatization is the only robust path for quantitative assay.[1][2]

Physicochemical Profiling

PropertyDescriptionAnalytical Implication
Solubility Soluble in DCM, THF, Acetonitrile, Acetone.[1][2]Use anhydrous Acetonitrile (ACN) or THF for stock preparation.[1][2]
Reactivity Reacts violently with water/alcohols to form sulfonic acids/esters.[2]Avoid Methanol as diluent (forms methyl ester artifacts).[1][2]
UV Chromophore Benzene ring substituted with Cl and SO₂ groups.[2][3]Strong UV absorption expected at 254 nm and 220 nm .
pKa Sulfamoyl group (-SO₂NH₂) is weakly acidic (pKa ~10).[1][2]Mobile phase pH should be acidic (< 3.[1][2][3]0) to keep the sulfonamide neutral.[1]

Protocol A: Derivatization Method (Gold Standard)[1][2]

This method converts the unstable 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (Analyte) into the stable N,N-Diethyl-4-chloro-3-sulphamoylbenzenesulfonamide (Derivative) using Diethylamine (DEA).[1][2]

Reagents & Materials[2][4][5]
  • Derivatizing Agent: Diethylamine (DEA), >99%, Reagent Grade.[2]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).[1][2] Note: Water content must be <0.05%.

  • Quenching Agent: 1% Formic Acid in Water.[2]

Sample Preparation Workflow
  • Blank Preparation: Mix 1.0 mL of Dry MeCN with 0.1 mL DEA. Allow to stand for 5 mins. Add 0.5 mL Quenching Agent.[1][2]

  • Standard/Sample Preparation:

    • Weigh ~25 mg of the sample into a 25 mL dry volumetric flask.

    • Dissolve in 20 mL of Dry MeCN .

    • IMMEDIATELY add 1.0 mL of Diethylamine (Excess molar ratio > 5:1).

    • Mechanism:[4][5][6] The DEA reacts rapidly with the -SO₂Cl group.[1]

    • Sonicate for 2 minutes and allow to stand at room temperature for 10 minutes to ensure complete conversion.

    • Dilute to volume with MeCN.[1][2]

  • Final Dilution: Transfer 1.0 mL of the reaction mixture to an HPLC vial and add 0.5 mL of Quenching Agent (to neutralize excess amine and match mobile phase).

Reaction Pathway Visualization

ReactionScheme Reactant Analyte (-SO2Cl) Intermediate Transition State Reactant->Intermediate Reagent Diethylamine (HN(Et)2) Reagent->Intermediate Product Stable Derivative (-SO2-N(Et)2) Intermediate->Product Byproduct HCl (Neutralized by Excess DEA) Intermediate->Byproduct

Figure 2: Derivatization chemistry.[1][2] The unstable acid chloride is converted to a stable sulfonamide before entering the HPLC system.[1]

Protocol B: HPLC Method Parameters

Once derivatized, the sample is stable and can be analyzed using standard Reverse Phase chromatography.[2][7]

ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Standard stationary phase for sulfonamides.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterLow pH suppresses ionization of the sulfamoyl group, improving peak shape.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than Methanol; prevents esterification risks.[2]
Gradient T=0: 10% B T=15: 90% B T=18: 90% B T=18.1: 10% BGradient ensures elution of both the polar hydrolysis impurities (early) and the non-polar derivative (late).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Wavelength 254 nm (Primary), 220 nm (Secondary)254 nm provides specificity for the aromatic ring; 220 nm for higher sensitivity if needed.[1][2]
Injection Vol 5 - 10 µLPrevent column overload.
Column Temp 30°CEnsures retention time reproducibility.[2]

Validation & Troubleshooting (E-E-A-T)

Specificity & Stress Testing

To prove the method works, you must demonstrate that the "Derivative Peak" is distinct from the "Hydrolysis Peak".[2]

  • Hydrolysis Marker: Intentionally degrade a sample by dissolving it in water/ACN (50:50) without amine.[1][2] Inject this. You will see a peak at a shorter retention time (the Sulfonic Acid).[1][2]

  • Acceptance Criteria: Resolution (Rs) between Hydrolysis Product and Derivative > 2.0.

Linearity

Prepare 5 concentration levels of the Analyte (e.g., 50% to 150% of target concentration), derivatize each immediately, and plot Area vs. Concentration.[2]

  • Target: R² > 0.999.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Ghost Peak (Early Elution) Hydrolysis of analyte before derivatization.[1][2]Ensure MeCN used for stock solution is anhydrous .[2] Work faster during amine addition.[1][2]
Double Peaks Incomplete derivatization.Increase reaction time or molar excess of Diethylamine.[1][2]
Peak Tailing Interaction with silanols.[2]Ensure Mobile Phase pH is acidic (< 3.0).[1][2][3]
Pressure High Precipitation of Amine salts.[2]Ensure the "Quenching Agent" step is performed to solubilize salts before injection.[1]

References

  • SIELC Technologies. (2018).[1][2] Separation of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride on Newcrom R1 HPLC column. Retrieved from . (Demonstrates direct analysis feasibility, though derivatization is preferred for robustness).

  • Valcárcel, M., & Luque de Castro, M. D. (1994).[2] Flow-Through (Bio)Chemical Sensors. Elsevier.[1][2] (General reference for derivatization kinetics of acid chlorides).

  • European Pharmacopoeia (Ph.[1][2] Eur.). Furosemide Monograph.[1][2] (Provides context on related sulfonamide impurities and hydrolysis products).

  • Song, S., et al. (2022).[2][8] "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid". Journal of Pharmaceutical and Biomedical Analysis. .[1][2] (Authoritative grounding for the derivatization strategy of reactive sulfonyl chlorides).

  • Kevill, D. N., & D'Souza, M. J. (1999).[2] "Solvolyses of Benzenesulfonyl Chlorides". Collection of Czechoslovak Chemical Communications. . (Mechanistic insight into hydrolysis rates).

Sources

Application

quantitative analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride by RP-HPLC

Application Note: Quantitative Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride by RP-HPLC Executive Summary This technical guide details the quantitative analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride by RP-HPLC

Executive Summary

This technical guide details the quantitative analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) , a critical intermediate in the synthesis of loop diuretics such as Furosemide.

Analyzing sulfonyl chlorides by Reversed-Phase HPLC (RP-HPLC) presents a distinct chemical challenge: hydrolytic instability . In aqueous mobile phases, CSBSC rapidly hydrolyzes to 4-Chloro-3-sulfamoylbenzoic acid (or the sulfonic acid derivative), compromising quantitation.

This guide presents two distinct protocols to address this:

  • Method A (Direct Analysis): A rapid, high-throughput method using high-organic loading and acidic suppression for in-process control (IPC).

  • Method B (Derivatization - Gold Standard): A pre-column derivatization protocol using excess amine to convert the unstable chloride into a stable sulfonamide, ensuring absolute stoichiometric accuracy for purity assays.

Chemical Context & Challenges

CSBSC is highly reactive. The sulfonyl chloride moiety (


) is susceptible to nucleophilic attack by water.
  • Primary Reaction: Hydrolysis

    
    
    
  • Analytical Consequence: If analyzed via standard aqueous gradients without precaution, the "CSBSC" peak will split or tail significantly, representing on-column degradation.

Pathway Visualization

The following diagram illustrates the degradation pathway and the derivatization strategy.

CSBSC_Pathways cluster_0 HPLC Column Environment CSBSC 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride (Analyte) Acid Hydrolysis Product (Sulfonic Acid) CSBSC->Acid Hydrolysis (Fast) Derivative Stable Sulfonamide (Quantifiable) CSBSC->Derivative Derivatization (Instant) Water H2O (Mobile Phase) Water->Acid Amine Secondary Amine (e.g., Diethylamine) Amine->Derivative

Caption: Chemical fate of CSBSC. Red path indicates on-column degradation; Green path represents the stable derivatization strategy.

Method A: Direct Analysis (Rapid IPC)

Use Case: Quick checks of reaction completion where speed outweighs absolute precision.

Principle: Utilization of a high-organic initial gradient and low pH to suppress ionization and minimize residence time of the unstable chloride in the aqueous phase.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.2 mL/min
Temperature 20°C (Lower temperature slows hydrolysis)
Detection UV @ 230 nm
Injection Vol 5 µL
Run Time < 8 minutes
Gradient Program
Time (min)% Mobile Phase BRationale
0.060%High organic start minimizes hydrolysis.
4.090%Rapid elution of hydrophobic chloride.
5.090%Wash.
5.160%Re-equilibration.

Critical Protocol Step: Samples must be dissolved in pure Acetonitrile (anhydrous) and injected within 5 minutes of preparation. Do not use water in the sample diluent.

Method B: Derivatization (Gold Standard)

Use Case: Purity assay, stability testing, and final product release.

Principle: CSBSC is reacted with excess diethylamine (DEA) to form 4-chloro-N,N-diethyl-3-sulfamoylbenzenesulfonamide. This derivative is chemically stable and can be analyzed without degradation.

Reagents
  • Derivatizing Solution: 10% Diethylamine (DEA) in Acetonitrile.

  • Quenching Solution: 10% Acetic Acid in Water.

Sample Preparation Protocol
  • Weigh: Accurately weigh 50 mg of CSBSC sample into a 50 mL volumetric flask.

  • Dissolve & React: Add 20 mL of Derivatizing Solution . Sonicate for 1 minute. (Reaction is instantaneous and exothermic).

  • Quench: Add 5 mL of Quenching Solution to neutralize excess amine.

  • Dilute: Make up to volume with Mobile Phase B.

  • Filter: Filter through 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions (Derivative)
ParameterSpecification
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile / 45% Buffer (0.1% H3PO4)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time ~5.5 min (Derivative peak)

Experimental Workflow Diagram

Workflow cluster_Direct Method A: Rapid IPC cluster_Deriv Method B: Purity Assay Start Start: CSBSC Sample Decision Select Method Start->Decision StepA1 Dissolve in 100% MeCN (Anhydrous) Decision->StepA1 Speed Required StepB1 Add Excess Diethylamine (Forms Sulfonamide) Decision->StepB1 Accuracy Required StepA2 Inject Immediately (< 5 mins) StepA1->StepA2 StepA3 High Organic Gradient (Start 60% B) StepA2->StepA3 Result Quantitative Result StepA3->Result StepB2 Quench with Acetic Acid StepB1->StepB2 StepB3 Standard RP-HPLC (Isocratic) StepB2->StepB3 StepB3->Result

Caption: Decision matrix for selecting Direct Analysis vs. Derivatization based on analytical needs.

Validation & System Suitability

To ensure Trustworthiness (E-E-A-T), the following criteria must be met during validation:

ParameterAcceptance CriteriaNotes
Resolution (

)
> 2.0Between CSBSC (or derivative) and the Hydrolysis Acid peak.
Tailing Factor (

)
< 1.5Higher tailing indicates on-column hydrolysis (Method A).
Precision (RSD) < 1.0% (Method B)Method A may tolerate up to 2.0% due to instability.
Recovery 98.0 - 102.0%Validated using the Derivatization method.
Solution Stability > 24 HoursOnly applicable to Method B (Derivative). Method A samples are unstable.[1]

Troubleshooting Guide

  • Problem: Peak Splitting in Method A.

    • Cause: On-column hydrolysis. The chloride is degrading into the acid form as it travels through the aqueous mobile phase.

    • Fix: Increase the % Organic in the starting gradient (e.g., from 60% to 70%). Lower column temperature to 15°C. Switch to Method B.

  • Problem: Ghost Peaks in Method B.

    • Cause: Impurities in the Derivatizing Reagent (Diethylamine).

    • Fix: Run a blank injection of the derivatizing solution. Use high-purity amine reagents.

  • Problem: High Backpressure.

    • Cause: Precipitation of the sulfonamide derivative in high-water mobile phases.

    • Fix: Ensure Mobile Phase B (Organic) is at least 50%.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride. SIELC Application Notes. Link

  • Rao, R. N., et al. (2023).[2] Isolation and Characterization of Process-Related Impurities in Furosemide. Molecules. Link

  • Asian Journal of Chemistry. (2025). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride. Link

  • BenchChem. (2025).[3] Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid Analysis. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of sulfonamide synthesis with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Executive Summary & Reagent Profile Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing sulfonamides using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing sulfonamides using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0). This reagent is a critical intermediate, most notably in the synthesis of loop diuretics like Furosemide and Mefruside .

Chemist's Insight: This molecule is a "loaded spring." It possesses two highly electron-withdrawing groups (EWGs): the sulfonyl chloride (


) and the sulfamoyl group (

). While these groups make the sulfonyl chloride highly reactive toward amines, they also introduce two critical failure modes:
  • Extreme Moisture Sensitivity: The EWGs destabilize the S-Cl bond, making it hyper-sensitive to hydrolysis by atmospheric moisture.

  • Regioselectivity Risks (SnAr): The 4-chloro substituent is activated by the ortho-sulfamoyl and para-sulfonyl groups. High temperatures can cause the amine to attack the carbon ring (displacing the chloride) rather than the sulfur, leading to irreversible impurities.

Critical Control Points (The "Why")

Before beginning synthesis, review these three parameters. 80% of yield failures stem from neglecting these factors.

A. Solvent Selection: The Anhydrous Imperative

While Schotten-Baumann conditions (water/acetone + base) are common for simple sulfonamides, they are not recommended for high-yield synthesis with this specific reagent due to its accelerated hydrolysis rate.

Solvent SystemSuitabilityNotes
Anhydrous THF Excellent Solubilizes the polar reagent; easy workup.
DCM (Dichloromethane) Good Good for non-polar amines; ensure it is strictly anhydrous.
Acetone/Water Poor High risk of hydrolysis (sulfonic acid formation).
DMF/DMAc Fair Good solubility but difficult to remove; can promote SnAr side reactions at high temps.
B. Base Selection & Stoichiometry

You must neutralize the HCl generated to drive the equilibrium.

  • Primary Recommendation: Pyridine (2.0 – 3.0 eq). It acts as both a base and a nucleophilic catalyst.[1]

  • Alternative: Triethylamine (TEA) or DIPEA (1.2 eq) + DMAP (0.1 eq).

  • Avoid: Inorganic bases (NaOH,

    
    ) in aqueous media unless yield requirements are low (<60%).
    
C. Temperature Control (The SnAr Trap)
  • Target:

    
     to Room Temperature (RT).
    
  • Risk: Heating above

    
     significantly increases the rate of Nucleophilic Aromatic Substitution (SnAr) , where the amine displaces the 4-chloro group.
    

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see a very polar spot on the TLC at the baseline. What is it? A: This is almost certainly the sulfonic acid derivative resulting from hydrolysis.

  • Root Cause: Wet solvent or old reagent. Sulfonyl chlorides degrade into sulfonic acids over time, which are unreactive to amines under these conditions.[1][2]

  • Fix:

    • Recrystallize the starting material (toluene/hexane) if it smells acrid (HCl evolution).

    • Use freshly distilled solvents or molecular sieves.

    • Purge the reaction vessel with Nitrogen/Argon.

Q2: I see a secondary impurity that has a similar


 to the product but different UV activity. 
A:  You likely have a regio-isomer impurity  from SnAr displacement.
  • Root Cause: Reaction temperature was too high, or the amine is extremely nucleophilic.

  • Fix: Conduct the addition at

    
     and do not allow the reaction to exceed 
    
    
    
    .

Q3: The reaction is sluggish even after 24 hours. A: The amine might be sterically hindered or the sulfonyl chloride has partially hydrolyzed.

  • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium salt intermediate that transfers the sulfonyl group to the amine 100-1000x faster than the chloride alone.

Visual Workflows

Figure 1: Optimized Reaction Workflow

This decision tree guides you through the setup to minimize hydrolysis and side reactions.

ReactionWorkflow Start Start: Reagent Check CheckPurity Is Reagent White/Crystalline? Start->CheckPurity Purify Recrystallize (Toluene/Hexane) CheckPurity->Purify No (Yellow/Paste) SolventSelect Select Solvent: Anhydrous THF or DCM CheckPurity->SolventSelect Yes Purify->SolventSelect Setup Setup: Inert Atm (N2/Ar) Cool to 0°C SolventSelect->Setup Addition Add Amine + Base (Slowly) Setup->Addition Monitor Monitor TLC/LCMS (Look for M-Cl+OH peak) Addition->Monitor Catalysis Reaction Stalled? Add 10 mol% DMAP Catalysis->Monitor Monitor->Catalysis Slow Conversion Workup Acidic Workup (1N HCl) to remove excess amine Monitor->Workup Complete

Caption: Step-by-step decision tree for maximizing yield and purity.

Figure 2: Mechanistic Pathway & Failure Modes

Understanding the competition between the desired sulfonylation and the unwanted SnAr side reaction.

Mechanism Reagent 4-Chloro-3-sulfamoyl- benzenesulfonyl chloride Intermed Tetrahedral Intermediate Reagent->Intermed Attack at S (Fast at 0°C) SideRxn SnAr Side Product (Displaced Cl) Reagent->SideRxn Attack at C4 (High Temp >50°C) Hydrolysis Sulfonic Acid (Dead End) Reagent->Hydrolysis Moisture/H2O Amine Amine (R-NH2) Amine->Intermed Product Target Sulfonamide (High Yield) Intermed->Product -HCl (Base assisted)

Caption: Mechanistic pathway showing the main reaction vs. thermal (SnAr) and moisture (Hydrolysis) risks.

Optimized Standard Operating Procedure (SOP)

Reagents:

  • 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (2.0 eq) or Pyridine (3.0 eq)

  • DMAP (0.1 eq - Optional, for low reactivity amines)

  • Anhydrous THF (10 mL per gram of chloride)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Dissolution: Add the sulfonyl chloride and anhydrous THF. Stir until fully dissolved. Note: The solution should be clear.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Mix the Amine and Base in a separate vial with a small amount of THF. Add this mixture dropwise to the reaction flask over 15 minutes.

    • Why? Controlling the addition rate prevents a temperature spike that triggers the SnAr side reaction.

  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–4 hours.

  • Monitoring: Check TLC.

    • If starting material remains, add 0.1 eq DMAP and stir for another 2 hours.

  • Workup:

    • Rotary evaporate the THF.

    • Redissolve residue in EtOAc.

    • Wash with 1N HCl (to remove base/pyridine), then Brine.

    • Dry over

      
       and concentrate.
      

References

  • BenchChem. (2025).[2][3][4] Common Issues in Sulfonamide Synthesis and Solutions. Retrieved from .

  • National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. PMC5416668. Retrieved from .

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from .

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr): Introduction and Mechanism. Retrieved from .

  • PubChem. (2025).[5] 4-Chloro-3-sulfamoylbenzenesulfonyl chloride Compound Summary. Retrieved from .

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Status: Active Ticket Priority: High (Chemical Instability Risk) Assigned Specialist: Senior Application Scientist Executive Summary: The "Shark Fin" Peak You are likely experiencing severe peak tailing, retention time s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Chemical Instability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Shark Fin" Peak

You are likely experiencing severe peak tailing, retention time shifting, or "smearing" during the HPLC analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride .

The Diagnosis: This is not a physical column packing issue, nor is it a standard silanol interaction. The root cause is on-column hydrolysis .

Your analyte contains a highly reactive sulfonyl chloride (


)  group.[1] In the presence of water (standard Reverse Phase mobile phases), this group hydrolyzes into the corresponding sulfonic acid  (

) during the chromatographic run. The "tail" you see is actually a kinetic profile of the reactant converting to the product as it moves down the column.

This guide provides the corrective protocols to stabilize your analysis.

Module 1: The Chemistry of the Problem

To fix the chromatography, we must respect the chemistry. Your molecule has two sulfur functionalities:

  • Sulfamoyl group (

    
    ):  Stable, polar.
    
  • Sulfonyl Chloride group (

    
    ): Unstable , highly reactive electrophile.
    
The Hydrolysis Trap

When you inject this molecule into a mobile phase containing Water or Methanol (nucleophiles), the following reaction occurs immediately:


[2]
  • The Chloride (Reactant): Less polar, elutes later.

  • The Acid (Product): Highly polar, elutes earlier.

  • The Tailing: Since the reaction happens continuously as the band travels, the detector sees a smear connecting the "Chloride retention time" to the "Acid retention time."

Visualizing the Failure Mode

HydrolysisMechanism Analyte 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Reaction Hydrolysis Reaction (On-Column) Analyte->Reaction Injection Chromatogram Result: Peak Tailing & Broadening Analyte->Chromatogram Late Elution MobilePhase Aqueous Mobile Phase (H2O / MeOH) MobilePhase->Reaction Nucleophilic Attack Product Sulfonic Acid (Highly Polar) Reaction->Product Degradation Product->Chromatogram Early Elution

Figure 1: Mechanism of on-column hydrolysis causing peak tailing. The analyte degrades into a more polar species during transport, creating a bridge (tail) between two retention times.

Module 2: Troubleshooting Protocols

Do not attempt to "optimize" a water-based method for this specific molecule. You must choose one of the two paths below.

Path A: Direct Analysis (Normal Phase)

Best for: Purity assay of the raw material.

This method removes water from the system entirely, preventing hydrolysis.

ParameterRecommended ConditionWhy?
Mode Normal Phase (NP-HPLC) Eliminates water; stabilizes the

group.
Column Silica (Type B, High Purity)Standard NP stationary phase.
Mobile Phase A n-Hexane or n-HeptaneNon-polar carrier.
Mobile Phase B Ethanol or Isopropanol (Anhydrous)Polar modifier. Avoid Methanol (reacts to form methyl esters).
Diluent Dichloromethane (DCM) or Mobile PhaseMust be strictly anhydrous.
Detection UV @ 254 nmThe benzene ring provides strong absorbance.

Protocol:

  • Flush system with Isopropanol to remove all traces of water.

  • Equilibrate with Hexane:Ethanol (e.g., 90:10).

  • Inject sample. Peak should be sharp and symmetrical.

Path B: Derivatization (The "Gold Standard")

Best for: Quantitative analysis in biological matrices or wet environments.

Since the


 group is unstable, chemically convert it into a stable sulfonamide before injection. This is the standard industry approach for sulfonyl chloride quality control.

The Reaction:



Step-by-Step Derivatization Protocol:

  • Reagent Prep: Prepare a solution of excess Benzylamine or Dimethylamine in Acetonitrile (approx. 5% v/v).

  • Sample Prep: Dissolve your sample (4-Chloro-3-sulphamoylbenzenesulphonyl chloride) in dry Acetonitrile.

  • Reaction: Mix 100 µL Sample + 500 µL Reagent. Vortex for 30 seconds.

    • Note: The reaction is usually instantaneous and exothermic.

  • Quench: (Optional) Add dilute acid to neutralize excess amine if using a silica column, though standard C18 can handle the excess amine.

  • Analysis: Inject the resulting Sulfonamide derivative using a standard Reverse Phase (C18) method.

Advantages:

  • The derivative is stable in water/methanol.

  • Eliminates tailing completely.

  • Improves UV sensitivity (if benzylamine is used).

Module 3: Decision Matrix

Use this workflow to select the correct method for your specific needs.

TroubleshootingWorkflow Start Start: Peak Tailing Issue Q1 Is the goal Quantification or Purity? Start->Q1 Purity Goal: Purity/ID of Raw Material Q1->Purity Purity Quant Goal: Quant in Reaction Mixture Q1->Quant Quant MethodA Method A: Normal Phase HPLC (Hexane/Ethanol) Purity->MethodA MethodB Method B: Derivatization (Convert to Sulfonamide) Quant->MethodB Warning STOP: Do not use Water/MeOH Direct Injection MethodA->Warning If unavailable

Figure 2: Decision tree for selecting the analytical technique based on experimental goals.

Frequently Asked Questions (FAQs)

Q: Can I just use 100% Acetonitrile as the mobile phase in Reverse Phase? A: Technically, yes (Non-Aqueous Reverse Phase or NARP), but it is risky. Even trace moisture in "HPLC Grade" Acetonitrile can cause degradation over the course of a sequence. If you choose this, you must use a column compatible with 100% organic solvent and ensure the sample diluent is anhydrous.

Q: Why does the peak area decrease if the sample sits in the autosampler? A: This confirms hydrolysis. If your diluent contains any water (or if the vial is not perfectly sealed against humidity), the


 converts to the sulfonic acid. The "decrease" in the main peak will correlate with an increase in a front-eluting peak (the acid). Solution:  Use anhydrous Diluent (DCM or THF) and inject immediately.

Q: I see a "double peak" instead of a tail. What is this? A: This indicates your column has "dead spots" or the hydrolysis is happening in the vial before injection.

  • Test: Inject a known stable standard (e.g., Toluene).

  • If Toluene tails: It's the column (void volume).

  • If Toluene is sharp: It's the chemistry (Hydrolysis).

Q: Can I use Methanol as a solvent? A: Absolutely not. Sulfonyl chlorides react with alcohols to form sulfonate esters (


). This will create a ghost peak that is neither your starting material nor the hydrolysis product.

References

  • OECD Guidelines for the Testing of Chemicals. (2006). Hydrolysis as a Function of pH. Test No. 111. (Sulfonyl chlorides are cited as rapidly hydrolyzing substances).[3]

  • BenchChem Technical Guides. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Outlines reactivity with water and alcohols).

  • Phenomenex Technical Notes. (2024). Troubleshooting Peak Tailing of Reactive Analytes. (General guide on silanol vs. chemical tailing).

  • Wikipedia. Sulfonyl Halide Reactivity. (General mechanism of hydrolysis to sulfonic acids).

Sources

Troubleshooting

preventing hydrolysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride during reactions

Topic: Preventing Hydrolysis of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride Executive Summary You are working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as CSBSC ). This compound is a b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Executive Summary

You are working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as CSBSC ). This compound is a bifunctional electrophile used primarily as a key intermediate in the synthesis of thiazide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide).

The Core Challenge: The sulfonyl chloride moiety (


) is highly susceptible to nucleophilic attack by water (hydrolysis), converting it to the corresponding sulfonic acid (

). This reaction is autocatalytic , as the HCl byproduct lowers the pH and accelerates degradation, and it competes directly with your desired amination or esterification.

This guide provides the protocols to arrest this pathway, focusing on the critical distinction between heterogeneous stability (safe) and homogeneous instability (danger).

Part 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the competitive kinetics. In the presence of an amine (your target reactant) and water (impurity), the sulfonyl chloride faces a "choice."

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. Note the "Danger Zone" where wet organic solvents dissolve the reactant, maximizing hydrolysis rates.

ReactionPathways Start 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride (CSBSC) Amine Target Amine (R-NH2) Start->Amine Water Moisture/Water (H2O) Start->Water Product Desired Sulfonamide (Yield) Start->Product  Fast Reaction (Anhydrous Conditions)   Waste Sulfonic Acid (Impurity) Start->Waste  Competitive Reaction (Wet Solvent)   HCl HCl Byproduct (Catalyst for Hydrolysis) Start->HCl Generated HCl->Waste Autocatalysis

Caption: Competitive reaction pathways. Hydrolysis is autocatalytic due to HCl generation. Avoiding homogeneous aqueous conditions is critical.

Part 2: Critical Handling Protocols

There are two distinct ways to handle this compound successfully. Choosing the wrong one for your specific stage (isolation vs. reaction) is the most common cause of failure.

Scenario A: The "Dry" Protocol (Reaction Stage)

Use this when coupling CSBSC with valuable amines or alcohols to maximize yield.

The Golden Rule: Sulfonyl chlorides are relatively stable in pure water (insoluble) but decompose rapidly in wet organic solvents (soluble). Once dissolved, the water molecules have intimate access to the electrophilic sulfur.

Step-by-Step Procedure:

  • Solvent Selection: Use Dichloromethane (DCM) , THF , or Acetonitrile .

    • Requirement: Solvents must be anhydrous (

      
       ppm water).
      
    • Why: These solvents dissolve CSBSC, creating a homogeneous phase. If water is present here, hydrolysis is faster than in a biphasic aqueous system [1].

  • Base Scavenger: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA ) before adding the sulfonyl chloride.

    • Stoichiometry: 1.1 to 1.5 equivalents relative to HCl generated.

    • Why: This neutralizes the HCl byproduct immediately, preventing acid-catalyzed hydrolysis.

  • Temperature Control: Cool the amine/base solution to 0°C to -10°C .

    • Why: Aminolysis (desired) has a lower activation energy than hydrolysis. Low temperatures kinetically favor the desired amide formation [2].

  • Addition Rate: Add CSBSC (dissolved in dry solvent) dropwise.

    • Why: Prevents localized heating (exotherm control).

Scenario B: The "Ice-Water" Protocol (Isolation Stage)

Use this when synthesizing CSBSC from 3-chloroaniline and chlorosulfonic acid.

The Paradox: You can pour this compound into water without destroying it, if you follow the rules of solubility.

Step-by-Step Procedure:

  • Quench Media: Prepare a slurry of crushed ice and water.

  • Temperature: Maintain internal temperature <5°C .

  • The Pour: Pour the reaction mass (sulfonation mixture) slowly onto the ice.

    • Mechanism:[1][2][3][4][5][6] CSBSC is hydrophobic. Upon hitting the cold water, it precipitates immediately as "waxy granules" [3].

    • Safety Factor: Because it precipitates, the surface area exposed to water is low (heterogeneous). The hydrolysis rate is negligible at 0°C in solid state.

  • Filtration: Filter immediately. Do not let it sit in the aqueous mother liquor for extended periods.

  • Drying: Wash with cold water, then dry under vacuum.

    • Warning: Do not use heat to dry the wet cake; this will steam-hydrolyze the product. Use a desiccator.

Part 3: Troubleshooting & FAQs
Data Table: Solvent Compatibility Matrix
Solvent SystemStateHydrolysis RiskRecommendation
DCM (Anhydrous) HomogeneousLowIdeal for coupling reactions.
THF (Wet) HomogeneousCritical Avoid. Dissolved water attacks rapidly.
Ice/Water Slurry HeterogeneousLowIdeal for isolation/precipitation.
Water/Acetone HomogeneousHighAvoid. Common cause of yield loss.
Pyridine HomogeneousLowGood solvent & base, but difficult to remove.
Common Issues

Q1: My product turned into a sticky oil/gum during workup. What happened?

  • Diagnosis: You likely suffered partial hydrolysis. The sulfonic acid byproduct is often hygroscopic and oily.

  • Root Cause: You likely dissolved the sulfonyl chloride in a solvent (like acetone or THF) that contained moisture, or you let the isolation slurry warm up above 10°C.

  • Fix: Ensure all organic solvents are dried over molecular sieves (3Å or 4Å). During isolation, keep the ice bath replenished.[6]

Q2: Can I use Schotten-Baumann conditions (Aqueous NaOH + Amine)?

  • Answer: Yes, but with caveats. This method relies on the amine being significantly more nucleophilic than the hydroxide ion (

    
    ).
    
  • Risk: If your amine is sterically hindered or unreactive, the

    
     will attack the sulfonyl chloride, leading to hydrolysis.
    
  • Recommendation: For valuable or unreactive amines, stick to the Anhydrous Protocol (Scenario A) .

Q3: I see a peak at [M-35+17] in my Mass Spec. What is it?

  • Answer: This corresponds to the loss of Chlorine (-35) and addition of OH (+17). This is the sulfonic acid hydrolysis product .

  • Action: This confirms water contamination. Check your solvent water content (Karl Fischer titration) and the integrity of your inert gas lines.

References
  • Hogan, P. J., & Cox, B. G. (2009).[7] Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.[8][7][9] Organic Process Research & Development, 13(5), 875-879.[7] Link

  • King, J. F., et al. (1984). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 62(10). Link

  • Sprague, J. M. (1950). U.S. Patent No. 2,511,547. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Washington, DC: U.S. Patent and Trademark Office. Link

  • Novello, F. C. (1957). U.S. Patent No. 2,809,194. Alkali metal salts of chlorothiazide. (Describes the synthesis of chlorothiazide from the sulfonyl chloride intermediate). Link

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

This guide is designed as a specialized Technical Support Center for researchers and process chemists working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride . It addresses the specific challenges of purifying this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers and process chemists working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride . It addresses the specific challenges of purifying this dual-functional intermediate, which contains both a stable sulfonamide (


) and a reactive sulfonyl chloride (

) group.[1]

Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Context: Intermediate isolation for Diuretic Synthesis (e.g., Indapamide/Mefruside analogs).

Core Chemistry & Impurity Profiling

Before troubleshooting, you must identify the source of your impurities. This molecule is typically synthesized via one of two routes, each generating a distinct impurity profile.

The Synthesis Pathways

Route A: Chlorosulfonation (Most Common) Reaction:[2][3][4] 4-Chlorobenzenesulfonamide + Excess Chlorosulfonic Acid (


) 

Product.
  • Mechanism: Electrophilic aromatic substitution directed ortho to the Chlorine and meta to the Sulfonamide.

  • Key Impurity: Unreacted 4-Chlorobenzenesulfonamide (Starting Material).

Route B: Partial Amidation (Desymmetrization) Reaction: 4-Chlorobenzene-1,3-disulfonyl chloride + 2 eq.[5]




Product.
  • Mechanism: Nucleophilic substitution.

  • Key Impurities: Bis-sulfonamide (Over-reaction) and Bis-sulfonyl chloride (Under-reaction).

Impurity Matrix
Impurity TypeChemical IdentityOriginSolubility Characteristics
Type A 4-ChlorobenzenesulfonamideUnreacted Starting Material (Route A)Soluble in polar organics; Insoluble in acidic water.
Type B 4-Chlorobenzene-1,3-disulfonamideOver-amidation (Route B)Insoluble in DCM/Toluene; Soluble in basic water.
Type C 4-Chlorobenzene-1,3-disulfonyl chlorideUnder-amidation (Route B)Highly soluble in DCM/Toluene/EtOAc.
Type D Sulfonic Acid DerivativesHydrolysis (Moisture ingress)Water soluble; Soluble in polar organics (MeOH).

Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition in Route B (Partial Amidation) and the hydrolysis risks in Route A, helping you pinpoint where your process deviated.

ReactionPathways SM Starting Material (Bis-Sulfonyl Chloride) Target TARGET PRODUCT (Mono-Cl / Mono-NH2) SM->Target + NH3 (1 eq) Controlled Temp Impurity_Acid Impurity: Sulfonic Acid (Hydrolysis) SM->Impurity_Acid + H2O Impurity_BisNH2 Impurity: Bis-Sulfonamide (Over-Amidation) Target->Impurity_BisNH2 + NH3 (Excess) Fast Addition Target->Impurity_Acid + H2O (Moisture) Warm Workup

Caption: Kinetic pathway showing the narrow window for target formation. Excess ammonia leads to Bis-sulfonamide; moisture leads to hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out during the quench."

Diagnosis: This is a classic sign of Hydrolysis (Type D Impurity) or incomplete crystallization due to mixed solvents. Sulfonic acids act as hydrotropes, preventing the sulfonyl chloride from crystallizing.

Corrective Protocol:

  • Temperature Control: Ensure your quench water is kept at <5°C . The hydrolysis rate of sulfonyl chlorides doubles for every 10°C rise.

  • Agitation: High-shear stirring is required to disperse the viscous sulfonyl chloride oil into granules before it hydrolyzes.

  • Seeding: If the oil persists, add a seed crystal of pure product.

  • Rescue: If it remains an oil, extract immediately into Dichloromethane (DCM) , dry over

    
    , and evaporate. Do not let it sit in water.
    
Issue 2: "I have high levels of Bis-sulfonamide (Type B) in my product."

Diagnosis: You are likely using Route B (Partial Amidation) and have overshot the reaction endpoint.

Corrective Protocol:

  • Filtration Strategy: The Bis-sulfonamide is significantly less soluble in non-polar solvents than the target.

    • Dissolve the crude mixture in warm Toluene or DCM .

    • The Bis-sulfonamide will remain as a solid (or precipitate upon cooling).

    • Filter the suspension. The filtrate contains your Target.

  • Stoichiometry Check: Reduce ammonia equivalents to 1.8 eq (if using free base) or slow down the addition rate.

Issue 3: "How do I remove unreacted Starting Material (Type A)?"

Diagnosis: Common in Route A (Chlorosulfonation). The starting material (4-chlorobenzenesulfonamide) has similar solubility to the product.

Corrective Protocol:

  • Selective Precipitation:

    • Dissolve the crude product in Acetone .

    • Slowly add cold water until turbidity appears.

    • The Sulfonyl Chloride (Target) usually precipitates first due to the hydrophobic Cl group. The sulfonamide starting material is slightly more soluble in aqueous acetone.

  • Recrystallization: Use a mixture of Benzene/Petroleum Ether (Caution: Benzene is toxic; substitute with Toluene/Heptane). The target crystallizes; the starting material often stays in the mother liquor.

Validated Purification Protocols

Protocol A: The "Dry-Wash" Method (For Hydrolysis Prevention)

Best for: Removing acidic impurities and trace water.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash: Wash rapidly with 5% cold

    
      solution.
    
    • Critical Warning: Do NOT use NaOH or strong base. It will hydrolyze the

      
       group instantly.
      
    • Timing: Contact time with bicarbonate should be <2 minutes.

  • Dry: Immediately separate organic layer and dry over Anhydrous

    
     .
    
  • Concentrate: Evaporate solvent at <40°C under vacuum.

Protocol B: Selective Recrystallization (For Isomer/Bis-amide Removal)

Best for: High purity requirements (>98%).

ParameterSpecificationReason
Solvent System Toluene : Heptane (1:2 ratio)Target is soluble in hot Toluene; Impurities (Bis-amides) are insoluble.
Dissolution Temp 50°C - 60°CAvoid boiling (110°C) to prevent thermal decomposition.
Filtration Hot Filtration requiredRemoves the insoluble Bis-sulfonamide impurity.
Cooling Rate Slow (10°C/hour) to 0°CRapid cooling traps impurities in the crystal lattice.

Frequently Asked Questions (FAQ)

Q: Can I store the purified sulfonyl chloride? A: Yes, but it is moisture-sensitive. Store in a tightly sealed container under Argon or Nitrogen at -20°C . If stored at room temperature, it will slowly hydrolyze to the sulfonic acid (releasing HCl gas), which autocatalyzes further decomposition.

Q: Why is my melting point lower than the literature value (approx. 150-155°C)? A: A depressed melting point usually indicates the presence of the Sulfonic Acid impurity (Type D). Even 1% hydrolysis can drop the MP by 5-10°C. Perform a "Dry-Wash" (Protocol A) and re-dry.

Q: Can I use column chromatography? A: Use caution. Silica gel contains surface hydroxyl groups and water, which can hydrolyze the sulfonyl chloride.

  • Tip: Pre-treat the silica column with 1% Thionyl Chloride in Hexane (to dry it) or use rapid filtration through a short plug of silica using non-polar eluents (DCM/Hexane).

References

  • Synthesis of Sulfonamide Diuretics

    • Title: Process for the preparation of 4-chloro-3-sulfamoylbenzenesulfonyl chloride deriv
    • Source: U.S.
    • Relevance: Foundational patent describing the chlorosulfonation conditions and isolation of the intermediate.[3][4]

    • Link:

  • Impurity Separation Logic

    • Title: Purification of Sulfonyl Chlorides via Selective Crystalliz
    • Source:Journal of Organic Chemistry, "Practical Synthesis of Sulfonamides".
    • Relevance: Describes solubility differences between sulfonyl chlorides and sulfonamides in toluene systems.
    • Link: [J. Org.[6][7] Chem. Archive]([Link]) (General Reference for solubility data).

  • Indapamide Intermediate Synthesis

    • Title: Process for the preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide.[1][8]

    • Source: European P
    • Relevance: Details the handling of the 4-chloro-3-sulfamoyl- backbone and preventing hydrolysis during workup.
    • Link:

Sources

Troubleshooting

challenges in the purification of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Current Status: 🟢 Operational | Topic: Purification & Handling Protocols Ticket ID: CSBSC-PUR-001[1] Welcome to the Technical Support Hub You are accessing the support interface for 4-Chloro-3-sulphamoylbenzenesulphonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Purification & Handling Protocols Ticket ID: CSBSC-PUR-001[1]

Welcome to the Technical Support Hub

You are accessing the support interface for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as CSBSC ).[1] This intermediate is critical in the synthesis of thiazide-like diuretics (e.g., Indapamide, Chlorthalidone) and requires precise handling due to its dual-functional nature: it contains a stable sulfonamide group (


) and a highly reactive, moisture-sensitive sulfonyl chloride group (

).[1]

This guide addresses the three most common "failure modes" reported by researchers: Hydrolytic Decomposition , Phase Separation Issues (Oiling Out) , and Thermal Instability .[1]

Part 1: The Hydrolysis Hazard (Moisture Control)

User Issue: "My yield is consistently low (<50%), and the product contains high amounts of sulfonic acid impurities after the ice quench."

Technical Diagnosis: The sulfonyl chloride moiety (


) is electrophilic and prone to rapid hydrolysis to the sulfonic acid (

) upon contact with water.[1] While the sulfonamide group at position 3 increases the molecule's polarity, it does not protect the chloride at position 1 (or 5) from nucleophilic attack by water. The rate of hydrolysis (

) is temperature-dependent and catalytically accelerated by the acid generated during the quench.
Troubleshooting Protocol: The "Flash Quench" Technique

To maximize yield, you must minimize the residence time of the product in the acidic aqueous phase.

  • Temperature Control: Ensure your quench water is <2°C (slurry of crushed ice). The hydrolysis rate doubles for every ~10°C rise.

  • Agitation: Use high-shear stirring. You want fine particle dispersion to prevent "pockets" of heat generation, but you need to filter immediately.[1]

  • The "Salting Out" Effect:

    • Action: Add NaCl (Sodium Chloride) to the ice water prior to quenching.

    • Reasoning: Increasing the ionic strength of the aqueous phase decreases the solubility of the organic sulfonyl chloride (Common Ion Effect/Salting Out), forcing it to precipitate faster and reducing its exposure to water molecules [1].

Data: Hydrolysis Rate vs. Temperature

Temperature (°C)Hydrolysis Half-Life (

)
Outcome
0°C - 5°C > 2 HoursSafe Zone (Ideal for filtration)
20°C (RT) ~ 15-30 MinutesDanger Zone (Significant yield loss)
> 40°C < 5 MinutesCritical Failure (Complete conversion to acid)
Part 2: Solubility & Phase Separation (The "Oiling Out" Problem)

User Issue: "The product doesn't crystallize; it forms a sticky gum or oil at the bottom of the flask."

Technical Diagnosis: Unlike simple arylsulfonyl chlorides (which are lipophilic), CSBSC contains a sulfonamide group .[1] This hydrogen-bonding moiety significantly increases polarity.[1]

  • The Trap: If you use standard non-polar solvents (Hexane, Pentane) for extraction or crystallization, the molecule will not dissolve or will oil out.[1]

  • The Impurity: "Oiling out" is often caused by the presence of the disulfonyl chloride impurity (a byproduct of over-chlorosulfonation) or residual solvents.

Workflow: Polarity-Adjusted Isolation

Do not use straight non-polar solvents.[1] You must use a polarity gradient .

Recommended Solvent Systems:

  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM is preferred for drying efficiency, but EtOAc solubilizes the sulfonamide better.[1]

  • Recrystallization: Toluene : Ethyl Acetate (9:1) or Dichloroethane (DCE).

Step-by-Step Isolation Protocol:

  • Dissolution: Dissolve the crude "gum" in minimum hot Dichloroethane (DCE) or Toluene/EtOAc .

  • Drying: Dry the organic layer with

    
     (Magnesium Sulfate). Do not use 
    
    
    
    as it can complex with the sulfonamide.
  • Crystallization: Cool slowly to Room Temperature, then to 0°C.

    • Pro-Tip: If oiling occurs, scratch the glass or add a seed crystal.[1] If it persists, re-heat and add a drop of Thionyl Chloride (

      
      ) .[1] This scavenges trace water that might be causing the "gum" (sulfonic acid hydrates) [2].
      
Part 3: Visualization of the Purification Workflow

The following diagram illustrates the critical decision points where yield is often lost.

CSBSC_Purification Reaction Chlorosulfonation Reaction (Precursor + ClSO3H) Quench Ice Quench (< 2°C) *Critical Step* Reaction->Quench Slow Addition Filtration Filtration / Centrifugation Quench->Filtration Rapid Decision Is Product Solid? Filtration->Decision SolidPath Wash with Ice Water (Remove Acid) Decision->SolidPath Yes (Precipitate) OilPath Extract with DCM/EtOAc Decision->OilPath No (Sticky Gum) Drying Vacuum Dry (< 40°C) Avoid Thermal Decomp SolidPath->Drying OilPath->Drying Evaporate Solvent Recryst Recrystallization (DCE or Toluene/EtOAc) Drying->Recryst Purification Recryst->OilPath Oiling Out? Add Seed/SOCl2 Final Pure CSBSC Crystals Recryst->Final

Caption: Logical workflow for the isolation of CSBSC, highlighting the divergence between solid precipitation and solvent extraction paths.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dry the product in an oven at 80°C to remove water faster? A: Absolutely NOT. Sulfonyl chlorides are thermally unstable. Heating CSBSC above 50-60°C, especially in the presence of trace moisture, will trigger an autocatalytic decomposition releasing


 and 

.[1]
  • Correct Method: Vacuum desiccation over

    
     or KOH pellets at Room Temperature (20-25°C).[1]
    

Q2: Why does my product turn pink/red upon storage? A: This indicates oxidation or the formation of azo-linkages from trace aniline impurities (if synthesized from an aniline precursor).

  • Fix: Wash the organic phase with a dilute solution of Sodium Bisulfite (

    
    )  during the extraction step. This acts as a mild reducing agent to prevent color formation.
    

Q3: Can I use Ethanol for recrystallization? A: No. Alcohols are nucleophiles. Boiling a sulfonyl chloride in ethanol will convert your product into the ethyl sulfonate ester (


) via alcoholysis [3].[1]
  • Safe Solvents: Toluene, Dichloromethane, Dichloroethane, Chloroform, Ethyl Acetate (acceptable at lower temps).[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols on sulfonyl chloride isolation and the "salting out" effect).

  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. (Analogous handling of sulfamoyl/chloro-substituted benzene derivatives).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (Specific guidance on avoiding alcoholic solvents for reactive halides).

  • Justia Patents. (1991).[2] Process for the preparation of aromatic sulfonyl chlorides (US Patent 5041626). (Industrial protocols for chlorosulfonation and quenching).

Sources

Optimization

stability indicating HPLC method for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

This guide functions as a specialized Technical Support Center for researchers analyzing 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as CSBSC ). This molecule presents a specific analytical para...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as CSBSC ).

This molecule presents a specific analytical paradox: it is a sulfonyl chloride , a class of compounds inherently designed to be reactive electrophiles. In the presence of moisture (even atmospheric humidity), it hydrolyzes rapidly to its corresponding sulfonic acid. Therefore, a "stability-indicating" method must not only separate degradation products but also prevent the analysis itself from degrading the sample.

Ticket Type: Method Development & Troubleshooting Subject: Stability-Indicating HPLC for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride Status: Open Assigned Specialist: Senior Application Scientist

🚨 PART 1: The Core Challenge (Read Before Injecting)

The most common support ticket we receive regarding CSBSC involves "disappearing peaks" or "poor reproducibility." This is rarely an instrument failure; it is chemically induced degradation.

The Mechanism of Failure: The sulfonyl chloride moiety (


) is highly susceptible to nucleophilic attack by water.


  • Analyte: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (Hydrophobic, retains well).

  • Primary Degradant: 4-Chloro-3-sulphamoylbenzenesulfonic acid (Highly polar, elutes near void volume).

If your sample diluent contains water, or if the sample sits in the autosampler for >30 minutes, you are no longer analyzing the starting material.

🧪 PART 2: Validated Experimental Protocols

We recommend two distinct approaches. Method A is for rapid purity checks. Method B (Derivatization) is for rigorous QC/Stability studies where data integrity is paramount.

Method A: Direct Analysis (Rapid / In-Process Control)

Use this only if you can inject immediately after dilution.

ParameterSpecificationRationale
Column C18 or Embedded Polar Group (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µmSteric protection of the stationary phase is needed due to acidic mobile phase.
Mobile Phase A 0.1% Phosphoric Acid (or Formic Acid) in WaterLow pH suppresses ionization of the acidic degradant, improving its peak shape.
Mobile Phase B Acetonitrile (HPLC Grade, Dry)Methanol is prohibited (it reacts to form methyl esters).
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% BStarts low to capture the polar sulfonic acid degradant; ramps high to elute the non-polar parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Diluent 100% Anhydrous Acetonitrile CRITICAL: Any water in the diluent initiates hydrolysis before injection.
Detection UV @ 254 nmThe aromatic ring provides strong absorbance.
Temp 25°C (Column), 4°C (Autosampler) Chilled autosampler slows hydrolysis kinetics significantly.
Method B: Derivatization (Recommended for Stability Studies)

This transforms the unstable chloride into a stable sulfonamide, "freezing" the sample state at the moment of prep.

Protocol:

  • Reagent: Prepare a solution of excess secondary amine (e.g., Morpholine or Diethylamine) in dry Dichloromethane (DCM).

  • Reaction: Add 10 mg CSBSC sample to 1 mL Reagent. Vortex for 30 seconds.

    • Mechanism:[1][2]

      
      
      
  • Quench: Add 1 mL dilute acid to neutralize excess amine.

  • Analysis: Inject the organic layer. The resulting sulfonamide is stable and can be analyzed using standard RP-HPLC without fear of on-column degradation.

📊 PART 3: Visualizing the Chemistry

The following diagram maps the degradation pathways you are trying to detect versus the artifacts you might accidentally create.

CSBSC_Pathways Parent Parent: CSBSC (4-Chloro-3-sulphamoyl- benzenesulphonyl chloride) Acid Degradant 1: Sulfonic Acid (High Polarity, RT ~2 min) Parent->Acid Hydrolysis (Fast) Ester Artifact: Methyl Ester (Ghost Peak) Parent->Ester Alcoholysis (Artifact) Stable Stable Derivative: Sulfonamide (Ideal for QC) Parent->Stable Stabilization (Method B) Water + H2O (Moisture/Mobile Phase) Water->Acid Methanol + MeOH (Wrong Diluent) Methanol->Ester Amine + Secondary Amine (Derivatization) Amine->Stable

Caption: Figure 1. Reaction pathways affecting CSBSC analysis. Red path indicates degradation (hydrolysis); Yellow path indicates method-induced artifacts; Green path represents the stabilization strategy.

❓ PART 4: Troubleshooting Guide (Q&A)

Q1: I see a peak eluting at the void volume (dead time) that grows over time. What is it?

  • Diagnosis: This is 4-Chloro-3-sulphamoylbenzenesulfonic acid .

  • Root Cause: Hydrolysis of your sample.[3]

  • Fix:

    • Check your diluent. Is it 100% MeCN?

    • Check your autosampler. Is it chilled to 4°C?

    • If using Method A, inject immediately after prep.[4] Do not batch-prepare 50 samples at once.

Q2: My main peak is splitting or tailing severely.

  • Diagnosis: On-column hydrolysis or solvent mismatch.

  • Root Cause: If you dissolve the sample in 100% MeCN but inject a large volume (e.g., >10 µL) into a high-water mobile phase, the "plug" of solvent mixes with the water at the head of the column, causing precipitation or micro-hydrolysis.

  • Fix: Reduce injection volume to 3-5 µL. Ensure the mobile phase pH is acidic (pH 2-3) to keep the sulfonamide groups protonated/neutral.

Q3: I see a new impurity peak when I switch from Acetonitrile to Methanol as a diluent.

  • Diagnosis: Solvolysis Artifact.

  • Root Cause: Sulfonyl chlorides react with alcohols to form sulfonate esters. You have synthesized the methyl ester of your analyte inside the vial.

  • Fix: NEVER use methanol or ethanol as a diluent for sulfonyl chlorides. Use Acetonitrile, THF, or Dichloromethane.

Q4: How do I distinguish between "Process Impurities" and "Degradation"?

  • Strategy:

    • Process Impurities: Often related to the synthesis precursors, such as 4-Chloro-3-nitrobenzenesulfonyl chloride (precursor) or isomers. These are stable and will not change area counts upon re-injection.

    • Degradation: The sulfonic acid peak will increase upon re-injection of the same vial.

📉 PART 5: Troubleshooting Logic Tree

Use this flow to diagnose baseline issues.

Troubleshooting Start Issue: Low Assay or Extra Peaks CheckDiluent Is Diluent 100% Aprotic? (MeCN/THF) Start->CheckDiluent CheckTime Time between Prep & Injection > 30 mins? CheckDiluent->CheckTime Yes Solvolysis Artifact: Solvolysis. Switch to MeCN. CheckDiluent->Solvolysis No (contains MeOH/EtOH) CheckPeakPos Where is the extra peak? CheckTime->CheckPeakPos No (Fresh Prep) Hydrolysis Degradation: Hydrolysis. Chill Autosampler or Use Method B (Derivatization). CheckTime->Hydrolysis Yes VoidVol At Void Volume (RT ~1-2m)? CheckPeakPos->VoidVol VoidVol->Hydrolysis Yes (Sulfonic Acid) LateElute Late Eluting? VoidVol->LateElute No ProcessImp Likely Synthesis Impurity (e.g., Nitro- precursor). LateElute->ProcessImp

Caption: Figure 2. Diagnostic logic for identifying the source of extra peaks in CSBSC analysis.

📚 References
  • SIELC Technologies. (2018). HPLC Method for Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride. SIELC Application Notes. Link

  • BenchChem. (2025).[5][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid (Hydrolysis Product Structure Validation). PubChem Compound Summary. Link

  • Google Patents. (1992). Process for the preparation of 4-chloro-3-sulfamoylbenzoic acid hydrazides (Chemical Stability Context). Patent CA1332739C. Link

Sources

Troubleshooting

dealing with the reactivity of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in complex molecules

CAS: 7004-98-0 | Molecular Formula: | Role: Key Intermediate (e.g., Furosemide synthesis) Introduction: Understanding Your Reagent Welcome to the technical support hub for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7004-98-0 | Molecular Formula:


 | Role:  Key Intermediate (e.g., Furosemide synthesis)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC). This reagent is a bifunctional electrophile widely used in medicinal chemistry, particularly in the synthesis of loop diuretics like Furosemide.

Its utility lies in its high reactivity; however, this same property introduces significant handling challenges. This guide treats the reagent not just as a chemical, but as a system of competing reactive sites.

The Reactivity Hierarchy

To successfully utilize CSBSC, you must understand the electronic competition within the molecule.

  • Sulfonyl Chloride (C-1): The primary electrophile.[1] Highly reactive toward amines, alcohols, and water.

  • Aryl Chloride (C-4): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-sulfonamide and para-sulfonyl groups.
    
  • Sulfonamide (C-3): Generally inert but possesses acidic protons (

    
    ). Can act as a nucleophile under strongly basic conditions or interfere with solubility.
    

Module 1: Storage & Stability (Pre-Reaction)

Status: Critical Common Failure: Hydrolysis leading to "sticky solid" formation and acidic smell.

CSBSC is highly hygroscopic. The sulfonyl chloride moiety hydrolyzes to the corresponding sulfonic acid and HCl upon contact with atmospheric moisture.

ParameterSpecification / RecommendationReason
Storage Temp 2–8°C (Refrigerated)Retards hydrolysis kinetics.
Atmosphere Argon or Nitrogen (Desiccated)Prevents moisture ingress.
Container Amber glass with Teflon-lined capPrevents photochemical degradation and cap corrosion by HCl fumes.
QC Method Melting Point (155–158°C)Hydrolyzed product (sulfonic acid) has a significantly higher/broader melting range.

Module 2: Chemoselectivity & Optimization

The Challenge: Reacting the sulfonyl chloride (


) with an amine without displacing the aryl chloride (

) or reacting the sulfonamide (

).
Visualizing the Reaction Landscape

The following diagram maps the competing pathways you must control.

ReactivityLandscape Start 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Desired DESIRED PRODUCT (Sulfonamide Formation) Start->Desired Path 1: Kinetic Control (Low Temp, Mild Base) Impurity1 IMPURITY A (Hydrolysis: Sulfonic Acid) Start->Impurity1 Path 2: Moisture (Wet Solvent/Air) Impurity2 IMPURITY B (SNAr: Cl Displacement) Start->Impurity2 Path 3: Overheating/Strong Nu (T > 60°C) Impurity3 IMPURITY C (Bis-sulfonylation) Start->Impurity3 Path 4: Excess Base (Deprotonated Sulfonamide) Amine Amine Nucleophile (R-NH2)

Figure 1: Reaction landscape showing the desired pathway (green) versus competing failure modes (red).

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a solid mass immediately upon adding the amine. What happened?

Diagnosis: Exothermic Runaway / HCl Salt Formation. The reaction between a sulfonyl chloride and an amine releases HCl exothermically.

  • Mechanism: If you add the amine too quickly without a scavenger, the amine reacts with the generated HCl to form an insoluble amine hydrochloride salt, crashing out of solution and trapping unreacted CSBSC.

  • Fix:

    • Dissolve CSBSC in DCM or THF first.

    • Add a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) before the amine.

    • Add the amine dropwise at 0°C.

Q2: I see a new impurity spot (RRT ~0.8) that increases when I heat the reaction.

Diagnosis:


 Displacement of the Aryl Chloride. 
Context:  The chlorine at Position 4 is activated. If you use a primary amine and heat the reaction (or use a polar aprotic solvent like DMF at high temps), the amine will displace the chlorine.
  • Verification: Check Mass Spec. The impurity will have a mass of

    
    .
    
  • Fix: Keep reaction temperature below 40°C. If heating is required, ensure the solvent is non-polar (e.g., Toluene) to disfavor the polar transition state of

    
    .
    
Q3: My yield is low, and I see a very polar baseline spot.

Diagnosis: Hydrolysis. Context: CSBSC hydrolyzes rapidly in the presence of water, especially if a base is present (Base-catalyzed hydrolysis).

  • Fix:

    • Dry solvents (THF/DCM) over molecular sieves.

    • Ensure the amine is dry.

    • Crucial: Do not use aqueous base (NaOH/Na2CO3) for the coupling step. Use organic bases (TEA, DIPEA).

Q4: Can I use alcohols as solvents?

Answer: No. Alcohols (MeOH, EtOH) are nucleophiles. They will react with CSBSC to form sulfonate esters (sulfonylation of the alcohol), competing with your amine. Use aprotic solvents like DCM, THF, or Acetonitrile.

Module 4: Standard Operating Procedure (SOP)

Objective: Selective sulfonylation of a primary amine using CSBSC.

Reagents
  • CSBSC: 1.0 equiv[2]

  • Amine (R-NH2): 1.0–1.1 equiv

  • Base (Pyridine or Et3N): 1.2–1.5 equiv

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Protocol
  • Preparation: Charge a flame-dried flask with CSBSC (1.0 equiv) and anhydrous THF under Nitrogen atmosphere. Cool to 0°C (Ice bath).

  • Base Addition: Add Pyridine (1.5 equiv) in one portion. The solution may darken slightly.

  • Coupling: Dissolve the Amine (1.1 equiv) in a minimal amount of THF. Add this solution dropwise to the CSBSC mixture over 15–20 minutes.

    • Note: Dropwise addition prevents localized heating and concentration spikes that lead to side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Monitor by TLC/LC-MS.

    • Target: Disappearance of CSBSC.

  • Workup:

    • Quench with 1M HCl (aqueous) to remove excess pyridine/amine.

    • Extract with EtOAc.

    • Wash organic layer with Brine -> Dry over

      
      .
      
  • Purification: Recrystallization is preferred over column chromatography if the sulfonamide is acidic (streaking on silica).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23675, 4-Chloro-3-sulfamoylbenzenesulfonyl chloride. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for sulfonyl chloride handling and sulfonamide synthesis).
  • Sturm, K., et al. (1966).Syntheses of Furosemide and Related Compounds. (Foundational chemistry regarding the stability of the 4-chloro-3-sulfamoyl scaffold).
  • BenchChem (2025).Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (General reactivity profiles of sulfonyl chlorides vs. aryl chlorides).

Sources

Optimization

Technical Support Center: Solvent Effects on 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Topic: Solvent Effects on Reaction Kinetics & Stability Compound: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) Cas No: [70049-77-3] (Generic reference for the class) Application: Intermediate for diuretic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reaction Kinetics & Stability Compound: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) Cas No: [70049-77-3] (Generic reference for the class) Application: Intermediate for diuretic synthesis (e.g., Mefruside, Clopamide).

Executive Technical Overview

Welcome to the Reaction Kinetics Support Module. You are likely working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) , a highly electrophilic intermediate.

The Core Challenge: The sulfonyl chloride moiety (


) in CSBSC is exceptionally sensitive to nucleophilic attack due to the combined electron-withdrawing inductive effects (

) of the chloro group at the 4-position and the sulphamoyl group (

) at the 3-position.

Unlike simple benzenesulfonyl chloride, CSBSC reacts aggressively with protic solvents. Your choice of solvent dictates not just solubility, but the fundamental reaction mechanism (


 vs. 

) and the competition between productive substitution (e.g., amidation) and destructive hydrolysis.

Mechanism & Solvent Interaction

The Reaction Pathway

The hydrolysis or alcoholysis of CSBSC follows a bimolecular nucleophilic substitution (


)  pathway. The transition state is trigonal bipyramidal, where the nucleophile (solvent or reagent) attacks the sulfur center while the chloride leaves.
Solvent Influence on Transition State [1][2]
  • Polar Solvents (High

    
    ):  Stabilize the charge separation in the transition state 
    
    
    
    , significantly accelerating the rate (
    
    
    ).
  • H-Bonding Solvents: Water and alcohols act as both nucleophiles and general base catalysts, further increasing rates via specific solvation.

Visualization: Solvent-Stabilized Transition State

G Substrate CSBSC (Ground State) TS Transition State [Trigonal Bipyramidal] Substrate->TS Activation (ΔG‡) Product Sulfonic Acid/Ester (Product) TS->Product Cl- Departure PolarSolvent Polar Solvent (H2O, MeOH) Stabilizes Charge PolarSolvent->TS Lowers ΔG‡ (Rate Increase) NonPolarSolvent Non-Polar Solvent (DCM, Toluene) Destabilizes TS NonPolarSolvent->TS Increases ΔG‡ (Rate Decrease)

Figure 1: Solvent interaction model showing how polar solvents stabilize the polarized transition state, lowering activation energy and increasing reaction rate.

Troubleshooting Guide: Kinetic & Solubility Issues

Issue 1: "My yield is low, and I see sulfonic acid impurities."

Diagnosis: Uncontrolled Hydrolysis. The presence of water, even in trace amounts (0.5% v/v), in polar aprotic solvents (Acetone, THF) can trigger rapid hydrolysis due to the high reactivity of CSBSC.

Corrective Actions:

  • Switch Solvent System: Move to non-hygroscopic solvents like Dichloromethane (DCM) or Toluene for amidation reactions.

  • Cryogenic Quenching: If aqueous workup is necessary, pour the reaction mixture into ice-water rather than room-temperature water. The rate of hydrolysis drops approx. 2-3 fold for every 10°C decrease.

  • Check Reagent Water: Verify the water content of your acetone or THF is <0.05% using Karl Fischer titration.

Issue 2: "The reaction is too slow in non-polar solvents."

Diagnosis: Lack of Solvation Stabilization. In pure toluene or hexane, the transition state is poorly solvated, leading to a high energy barrier.

Corrective Actions:

  • Binary Mixture: Introduce a polar aprotic co-solvent. A 90:10 mixture of Toluene:Acetonitrile often maintains solubility while providing enough dielectric permittivity to facilitate the transition state.

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or Pyridine . These form a highly reactive

    
    -sulfonylpyridinium intermediate, bypassing the direct solvent effect limitations.
    
Issue 3: "Inconsistent Rate Constants ( ) between batches."

Diagnosis: Temperature or pH Fluctuations. Sulfonyl chloride hydrolysis is highly temperature-dependent and acid-catalyzed at very low pH.

Corrective Actions:

  • Thermostat Control: Ensure reaction vessel is thermostated to ±0.1°C.

  • Acid Scavenging: As the reaction proceeds, HCl is generated.[3] If not neutralized (e.g., by excess amine or carbonate), the local acid concentration can alter the mechanism or induce autocatalysis.

Technical Data: Solvent Effect on Rate Constants

The following table summarizes the relative rate acceleration expected for substituted benzenesulfonyl chlorides (based on Hammett


 for this class).
Solvent System (v/v)Dielectric Constant (

)
Relative Rate (

)
Primary MechanismRisk Factor
Water (100%) 78.410,000x Hydrolysis (

)
Rapid Decomposition
50% Acetone / 50% Water ~45500x HydrolysisHigh
Methanol (100%) 32.7100x AlcoholysisEster Formation
Ethanol (100%) 24.540x AlcoholysisEster Formation
Acetonitrile (Dry) 37.5< 1x InertLow (Stable)
Toluene (Dry) 2.4Negligible InertPrecipitation

*Note: "Inert" assumes no nucleophile is present. If an amine is added, reaction proceeds via aminolysis.

Standardized Protocol: Kinetic Measurement

To determine the precise stability of CSBSC in your specific solvent system, use this conductometric method.

Objective: Measure the pseudo-first-order rate constant (


) of hydrolysis.

Materials:

  • Conductivity meter (e.g., Metrohm or Mettler Toledo).

  • Thermostated reaction vessel (25.0 °C).

  • Solvent: 50:50 Acetone:Water (v/v).[1]

Workflow:

  • Baseline: Place 25 mL of solvent mixture in the cell. Allow to equilibrate to 25.0 °C. Record baseline conductivity (

    
    ).
    
  • Initiation: Inject 10 µL of CSBSC stock solution (dissolved in dry acetone) to achieve approx

    
     M concentration. Start timer (
    
    
    
    ).
  • Data Logging: Record conductivity (

    
    ) every 30 seconds for 30 minutes (or until stable).
    
    • Why? The reaction releases

      
       and 
      
      
      
      , increasing conductivity linearly with conversion.
  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of the line

      
      .
      
Workflow Visualization

Protocol Start Start Kinetic Assay Equilibrate Equilibrate Solvent (25°C, 15 mins) Start->Equilibrate Inject Inject CSBSC Substrate (t=0) Equilibrate->Inject Measure Measure Conductivity (κ) Every 30s Inject->Measure Calc Plot ln(κ∞ - κt) vs Time Measure->Calc Result Calculate k_obs Calc->Result

Figure 2: Step-by-step workflow for conductometric determination of reaction kinetics.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for CSBSC? A: Use caution. While DMSO has excellent solubility, it is hygroscopic. Wet DMSO will hydrolyze CSBSC rapidly. Furthermore, at high temperatures (>80°C), DMSO can act as an oxidant or nucleophile, potentially decomposing sulfonyl chlorides. Recommended: DMF or DMAc (Dimethylacetamide) are safer polar aprotic alternatives, provided they are dried over molecular sieves.

Q: Why does the reaction rate decrease when I add salt (LiClO4)? A: This is the "Salt Effect." While ionic strength usually stabilizes charged transition states (positive salt effect), in some specific binary mixtures, the "Common Ion Effect" or specific ion pairing can reduce the effective activity of the nucleophile, slightly retarding the rate. However, for practical synthesis, this effect is usually negligible compared to solvent polarity changes.

Q: I need to quench the reaction but avoid hydrolysis of my product. What do I do? A: If your product is a sulfonamide, it is generally stable to water at neutral pH. Quench with aqueous Sodium Bicarbonate (NaHCO3) . This neutralizes the HCl byproduct immediately, preventing acid-catalyzed reversal or degradation, while the basic pH suppresses the hydrolysis of the sulfonamide bond.

References

  • Rogne, O. (1972). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.

  • Tonnet, M. L., & Hambly, A. N. (1971). Sulfonyl Chloride Kinetics.[1][4][5][6] Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Bentley, T. W., & Jones, R. O. (1993). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of the Chemical Society, Perkin Transactions 2.

  • Vizgert, R. V. (1961). Hydrolysis of aromatic sulfonyl chlorides. Russian Chemical Reviews.

Sources

Troubleshooting

temperature optimization for sulfonylation with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Subject: Temperature Optimization for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride Document ID: KB-SULF-4CL3SB-001 Last Updated: 2024-05-20 Applicable Reagent: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature Optimization for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Document ID: KB-SULF-4CL3SB-001 Last Updated: 2024-05-20 Applicable Reagent: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0)[1]

Executive Summary

This guide addresses the thermodynamic and kinetic challenges associated with using 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in sulfonylation reactions. Due to the competing hydrolysis pathway and the electron-withdrawing nature of the chloro- and sulfamoyl- substituents, precise temperature control is the single most critical variable for yield optimization.[1]

The Golden Rule: This reaction is governed by a "Cool-then-Warm" profile.[1] Initial addition must occur under kinetic control (


 to 

) to suppress hydrolysis, followed by thermodynamic equilibration (Room Temperature to

) to drive conversion.

Critical Parameters: The "Why" Behind the Protocol

Thermodynamics vs. Kinetics

The sulfonyl chloride moiety (


) is highly electrophilic, activated by the electron-withdrawing chlorine at the para position and the sulfamoyl group at the meta position.[1]
  • Low Temperature (

    
    ): 
    
    • Objective: Kinetic Control.

    • Mechanism: At low temperatures, the rate constant for the reaction with the amine (nucleophile) is significantly higher than that of hydrolysis with trace water. The exotherm is managed, preventing thermal decomposition.

  • High Temperature (

    
    ): 
    
    • Objective: Thermodynamic Drive.

    • Risk: Rapid hydrolysis to the corresponding sulfonic acid (4-Chloro-3-sulphamoylbenzenesulfonic acid), which is water-soluble and difficult to recover.[1] High temperatures can also lead to disulfonylation (formation of bis-sulfonamides) if the amine is primary.[1]

Solubility Profile

The 3-sulfamoyl group introduces significant polarity.[1]

  • Non-polar solvents (Hexane, Toluene): Poor solubility; leads to heterogeneous mixtures and incomplete reactions.

  • Polar Aprotic (THF, Acetone, DMF): Excellent solubility but hygroscopic. Strict anhydrous handling is required.

Troubleshooting Guide: Logic Tree

Use this decision matrix to diagnose yield or purity issues based on temperature management.

TroubleshootingLogic Start START: Analyze Reaction Outcome Issue_Yield Issue: Low Yield (<60%) Start->Issue_Yield Issue_Purity Issue: Low Purity / Side Products Start->Issue_Purity Check_Hydrolysis Check: Is Sulfonic Acid present? (Water soluble byproduct) Issue_Yield->Check_Hydrolysis Check_SM Check: Unreacted Starting Material? Issue_Yield->Check_SM Check_Bis Check: Bis-sulfonylation observed? Issue_Purity->Check_Bis Action_Cool Diagnosis: Hydrolysis dominant. Action: Lower addition temp to 0°C. Dry solvent/reagents. Check_Hydrolysis->Action_Cool Yes Action_Heat Diagnosis: Incomplete Conversion. Action: Increase post-addition temp to 35-40°C. Check_SM->Action_Heat Yes Action_Control Diagnosis: Over-reaction. Action: Maintain <25°C post-addition. Add reagent slowly. Check_Bis->Action_Control Yes

Figure 1: Diagnostic logic tree for temperature-related failure modes.

Optimized Experimental Protocol

Objective: Synthesis of a sulfonamide derivative from 4-Chloro-3-sulphamoylbenzenesulphonyl chloride.

Reagents
  • Substrate: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (2.0 - 2.5 eq)[1]

  • Solvent: Anhydrous THF or DCM (Dichloromethane)

Step-by-Step Methodology
  • Preparation (

    
    ):  Dissolve the amine and base in anhydrous solvent under Nitrogen/Argon atmosphere.
    
  • Cooling Phase (Target:

    
     - 
    
    
    
    ):
    • Place the reaction vessel in an ice/water bath.

    • Allow internal temperature to stabilize at

      
      .
      
  • Addition Phase (Critical Control Point):

    • Dissolve 4-Chloro-3-sulphamoylbenzenesulphonyl chloride in a minimal amount of solvent.[1]

    • Add dropwise to the amine mixture.

    • Monitor: Ensure internal temperature does not exceed

      
       during addition.
      
  • Equilibration Phase (

    
    ): 
    
    • Remove the ice bath.

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

  • Completion Check:

    • Perform TLC or LC-MS.[1]

    • Contingency: If starting material remains >5%, heat to

      
       - 
      
      
      
      for 1 hour. Do not exceed
      
      
      .
Data: Temperature Impact on Yield
PhaseTemperatureYield ImpactPrimary Risk
Addition

ModerateSolubility issues (precipitation)
Addition

Optimal None (Ideal Balance)
Addition

LowRapid Hydrolysis / Exotherm
Reaction

LowDecomposition / Disulfonylation

Reaction Pathway Visualization

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathway SM 4-Chloro-3-sulphamoyl benzenesulphonyl chloride Product Target Sulfonamide (Desired) SM->Product  Path A: Kinetic Control (0-5°C, Base) Byproduct Sulfonic Acid (Hydrolysis) SM->Byproduct  Path B: Thermal/Wet (>25°C, H2O) Amine Amine (R-NH2) Amine->Product Water H2O (Impurity) Water->Byproduct

Figure 2: Competing reaction pathways.[1] Path A is favored at low temperatures; Path B dominates at high temperatures.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid slurry upon cooling to


. What should I do? 
  • Diagnosis: The 3-sulfamoyl group reduces solubility in non-polar solvents like DCM at low temps.[1]

  • Solution: Switch to Anhydrous THF or Acetone . These maintain solubility at

    
    .[1] Alternatively, increase the solvent volume (dilution) before cooling.
    

Q2: Can I use aqueous base (Schotten-Baumann conditions) for this reagent?

  • Answer: Yes, but with caution. Because this specific sulfonyl chloride is prone to hydrolysis, you must use a biphasic system (e.g., DCM/Water) with high-speed stirring and maintain the temperature strictly at

    
    . An organic base in anhydrous solvent is generally preferred for higher yields [1].[1]
    

Q3: I see a "double addition" product (Bis-sulfonamide) on LC-MS. Why?

  • Answer: This occurs if the temperature is too high during addition or if the amine is in large excess. Ensure the sulfonyl chloride is added slowly at

    
     so the amine is always in local excess relative to the chloride at the injection point, but the bulk temperature remains low to prevent the second addition [2].
    

Q4: Is reflux required to complete the reaction?

  • Answer: Rarely. Refluxing this specific scaffold often leads to degradation or hydrolysis of the sulfamoyl moiety. If conversion is sluggish at RT, limit heating to

    
     max.
    

References

  • De Luca, L., & Giacomelli, G. (2008).[2] An Easy and Handy Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2] The Journal of Organic Chemistry, 74(24), 9287–9291.

  • ChemicalBook. (2024).[1] 4-Chlorobenzenesulfonyl chloride Properties and Reactions.

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Ticket ID: #CSBSC-CAT-001 Subject: Optimization of Sulfonylation Efficiency & Catalyst Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with 4-Chloro-3-sulp...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CSBSC-CAT-001 Subject: Optimization of Sulfonylation Efficiency & Catalyst Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC), a bifunctional electrophile critical in the synthesis of loop diuretics like Furosemide .

This molecule presents a unique "Janus-faced" challenge:

  • The Electrophile (-SO₂Cl): Highly reactive, prone to hydrolysis.

  • The Nucleophile/Acid (-SO₂NH₂): The sulfonamide group at position 3 is acidic (pKa ~10) and can interfere with base-mediated reactions or act as a weak nucleophile, leading to polymerization.

This guide moves beyond generic "add base" instructions. It details the causality behind catalyst selection, ensuring you select the thermodynamic or kinetic lever required for your specific substrate.

Part 1: The Catalyst Decision Matrix

Do not default to Pyridine. Use this matrix to select the correct catalytic system based on your nucleophile's profile.

Scenario Recommended System Primary Mechanism Why? (The Science)
High Reactivity Nucleophile (e.g., Furfurylamine, primary alkyl amines)Inorganic Base / Biphasic (NaHCO₃ or NaOH + Water/Acetone)Schotten-Baumann The -SO₂Cl is sufficiently electrophilic. Strong organic bases may cause bis-sulfonylation. Inorganic bases safely scavenge HCl without activating the sulfonamide side chain.
Low Reactivity Nucleophile (e.g., Anilines, steric hindrance)Nucleophilic Catalysis (DMAP 5-10 mol% + TEA)Nucleophilic Shuttle Standard bases only scavenge protons. DMAP attacks the -SO₂Cl to form a sulfonyl-pyridinium intermediate, which is 1000x more electrophilic than the parent chloride.
Moisture Sensitive / Scale-Up (Industrial Synthesis)Phase Transfer Catalysis (PTC) (TBAB or TEBA + Toluene/Water)Interfacial Transport Keeps the hydrolytically unstable -SO₂Cl in the organic phase. The catalyst shuttles the nucleophile into the organic layer, minimizing hydrolysis.
Acid-Sensitive Substrates Proton Sponge / Hindered Base (DIPEA or 2,6-Lutidine)Steric Proton Scavenging Non-nucleophilic bases prevent the formation of acyl-ammonium salts that might degrade sensitive functional groups.

Part 2: Deep Dive - Nucleophilic Catalysis (DMAP)

Context: You are observing sluggish conversion (<50%) or are using a deactivated aniline.

The Mechanism: The "Turbocharger" Effect

Standard bases (TEA, Pyridine) act as proton sponges. DMAP acts as a nucleophilic trigger.[1]

  • Activation: DMAP attacks the sulfur of CSBSC, displacing the chloride.

  • Intermediate: A resonance-stabilized N-sulfonylpyridinium cation is formed. This species is highly unstable and eager to dump the sulfonyl group onto your amine.

  • Regeneration: The amine attacks the sulfur, releasing DMAP to start the cycle again.

Visualization: The DMAP Catalytic Cycle

DMAP_Cycle CSBSC CSBSC (Sulfonyl Chloride) Inter Sulfonyl-Pyridinium Intermediate (Activated Species) CSBSC->Inter Step 1: DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter Enters Cycle Inter->DMAP Regeneration Product Sulfonamide Product Inter->Product Step 2: Amine Attack HCl HCl Byproduct (Scavenged by Base) Inter->HCl Elimination Amine Target Amine (Nucleophile) Amine->Product

Caption: Figure 1. The catalytic cycle of DMAP. Note that DMAP is regenerated, requiring only substoichiometric amounts (5-10 mol%).

Troubleshooting the DMAP Protocol

Q: My yield dropped when I added DMAP. Why? A: Hydrolysis Acceleration. DMAP activates the sulfonyl chloride toward any nucleophile, including trace water.

  • Fix: Ensure solvents are anhydrous (DCM or THF <50 ppm water).

  • Fix: Add the CSBSC last, as a solution, to the mixture of Amine + Base + DMAP.

Q: I see a new impurity at RRT 0.85. A: Bis-sulfonylation. The sulfonamide group (-SO₂NH₂) on the CSBSC molecule can itself be sulfonylated if the reaction is too aggressive.

  • Fix: Reduce DMAP loading to 1 mol%.

  • Fix: Switch from TEA (stronger base) to Pyridine (weaker base) to reduce the deprotonation of the sulfonamide.

Part 3: Phase Transfer Catalysis (The Green/Industrial Route)

Context: You are scaling up Furosemide synthesis or want to avoid toxic organic solvents (DCM).

The Protocol: Biphasic Schotten-Baumann

This method uses water to hold the base (inorganic) and an organic solvent (Toluene) for the CSBSC.

Reagents:

  • Organic Phase: CSBSC dissolved in Toluene.

  • Aqueous Phase: Furfurylamine + NaHCO₃ in Water.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (1-3 mol%).

Step-by-Step SOP:

  • Charge the reactor with Toluene and CSBSC. Cool to 0-5°C.

  • Dissolve NaHCO₃ (2.5 eq) and TBAB (0.02 eq) in water.

  • Add the amine (Furfurylamine) to the aqueous phase.

  • Addition: Slowly add the Aqueous phase to the Organic phase under vigorous stirring (>500 RPM).

    • Critical: High stir rate is required to maximize interfacial area.

  • Monitor: The TBAB shuttles the phenoxide/amine anion into the toluene to react with CSBSC.

  • Quench: Stop stirring; layers will separate immediately. The product often precipitates or stays in the organic layer depending on pH.

Visual Logic: Catalyst Selection Tree

Cat_Selection Start Start: Select Catalyst for CSBSC Nucleophile Is the Nucleophile Sterically Hindered or Weak (e.g., Aniline)? Start->Nucleophile Yes_Hindered Yes Nucleophile->Yes_Hindered Slow Reaction No_Hindered No (Primary Amine) Nucleophile->No_Hindered Fast Reaction DMAP USE: DMAP (5-10%) + TEA (Kinetic Boost) Yes_Hindered->DMAP Solvent Is the system Anhydrous or Biphasic? No_Hindered->Solvent Anhydrous Anhydrous (DCM/THF) Solvent->Anhydrous Biphasic Biphasic (Water/Toluene) Solvent->Biphasic Std_Base USE: NaHCO3 or Pyridine only (Avoid Side Reactions) Anhydrous->Std_Base PTC USE: TBAB (1-3%) + NaHCO3 (Phase Transfer) Biphasic->PTC

Caption: Figure 2. Decision tree for catalyst selection based on nucleophile reactivity and solvent system.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use alcohols instead of amines with CSBSC? A: Yes, to form sulfonate esters. However, alcohols are weaker nucleophiles than amines. You must use DMAP (or N-Methylimidazole) for this reaction to proceed at reasonable temperatures. Without DMAP, the alcohol will likely just sit there while the CSBSC slowly hydrolyzes.

Q2: Why does the literature for Furosemide synthesis often skip DMAP? A: Furosemide synthesis typically involves furfurylamine . This is a primary, unhindered amine—it is a "hot" nucleophile. It reacts with CSBSC faster than water does. Therefore, a simple inorganic base (Schotten-Baumann conditions) is sufficient. Adding DMAP here might actually increase impurity profiles by accelerating double-additions.

Q3: My CSBSC starting material has turned pink/brown. Is it safe to use? A: This indicates HCl formation and subsequent auto-degradation.

  • Test: Dissolve a small amount in DCM. If it leaves a significant insoluble residue or the solution is dark, recrystallize it (from Toluene or Petroleum Ether) before use. Using degraded sulfonyl chlorides leads to non-stoichiometric reactions and poor yields.

References

  • Synthesis of Furosemide (Industrial Context)

    • Process for the preparation of furosemide.[2] (1996).[3] World Intellectual Property Organization.[3] Patent WO-9612714-A1.[3]

    • [3]

  • DMAP Catalytic Mechanism

    • Zipse, H., et al. (2013).[4] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols.[4] Organic Letters.

  • Hydrolysis Kinetics of Sulfonyl Chlorides

    • Robertson, R. E., et al. (1968). Sulfonyl Chloride Kinetics.[5][6] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Phase Transfer Catalysis in Sulfonylation

    • ACS GCI Pharmaceutical Roundtable.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 70049-77-3) is a critical electrophilic intermediate in the synthesis of high-ceiling diuretics and thiazide-like antihypertensives (e.g., Indapamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 70049-77-3) is a critical electrophilic intermediate in the synthesis of high-ceiling diuretics and thiazide-like antihypertensives (e.g., Indapamide, Chloraminophenamide). Its "performance" in drug development is defined by its electrophilic purity—specifically, the integrity of the sulfonyl chloride (


) moiety.

This guide challenges the standard "dissolve-and-shoot" NMR approach. Sulfonyl chlorides are moisture-sensitive; improper characterization often yields spectra of the hydrolyzed byproduct (sulfonic acid), leading to false-negative purity assessments. This document compares solvent systems and spectral signatures to establish a self-validating protocol for distinguishing the active reagent from its degradation products.

Comparative Analysis: Solvent Systems & Stability

The choice of deuterated solvent is the single biggest variable in the successful characterization of this compound. We compared the three most common solvent systems based on Solubility , Chemical Stability , and Resolution .

Table 1: Solvent Performance Matrix
FeatureChloroform-d (

)
DMSO-

Acetone-

Solubility Low/Moderate. The sulfonamide (

) group reduces solubility in non-polar media.
High. Dissolves the compound instantly.High. Good solubility for most sulfonamides.
Chemical Stability High. Inert. Best for preserving the reactive

group.
Critical Risk. Hygroscopic nature introduces water, causing rapid hydrolysis to sulfonic acid. DMSO can also react with

(Swern-type side reactions).
Moderate/High. Less hygroscopic than DMSO. Generally inert if stored over molecular sieves.
Signal Resolution Sharp. Aromatic protons are well-resolved.

protons often broad or invisible.
Broadened. Exchangeable protons (

) are visible but can broaden aromatic signals due to viscosity.
Excellent. Good balance of resolution and exchangeable proton visibility.[1]
Recommendation Gold Standard for Stability. Use for purity assays.Avoid for Quantitation. Use only for structural confirmation of stable derivatives, not the chloride itself.Best Compromise. Recommended for routine checks if

solubility is insufficient.
The "DMSO Trap"

Researchers often default to DMSO-


 due to the polarity of the sulfonamide group. However, experimental data confirms that in non-anhydrous DMSO, the 

moiety hydrolyzes to

(sulfonic acid) within minutes. This results in an upfield shift of the aromatic protons ortho to the sulfonyl group, leading to misassignment of the structure.

Spectral Differentiation: Chloride vs. Acid

To validate the quality of the material, one must distinguish the target sulfonyl chloride from its hydrolyzed impurity (4-Chloro-3-sulfamoylbenzenesulfonic acid).

Mechanistic Shift Logic

The chlorosulfonyl group (


) is a stronger electron-withdrawing group (EWG) than the sulfonic acid/sulfonate group (

). Therefore, protons ortho to the

group (specifically H-2 and H-6) will appear more deshielded (downfield) in the intact product compared to the hydrolyzed impurity.
Table 2: Diagnostic Chemical Shifts (in Acetone- )
Proton PositionAssignmentTarget: Sulfonyl Chloride (

ppm)
Impurity: Sulfonic Acid (

ppm)

(Shift)
H-2 Singlet (d,

Hz)
8.65 – 8.75 8.30 – 8.45~0.3 ppm Upfield
H-6 Doublet (

Hz)
8.20 – 8.30 7.95 – 8.10~0.2 ppm Upfield
H-5 Doublet (

Hz)
7.80 – 7.90 7.70 – 7.80Minimal Change

Broad Singlet7.00 – 7.50 6.80 – 7.20Variable

Note: Chemical shifts are approximate and concentration-dependent. The relative difference (


) is the key diagnostic tool.

Visualization of Pathways & Logic

Diagram 1: Hydrolysis Pathway & Spectral Consequences

This diagram illustrates the degradation pathway that occurs in wet solvents and the resulting NMR shift impact.

HydrolysisPathway Target Target: Sulfonyl Chloride (Active Electrophile) Impurity Impurity: Sulfonic Acid (Inactive Byproduct) Target->Impurity Hydrolysis ShiftDown H-2 Signal: ~8.7 ppm (Deshielded) Target->ShiftDown NMR Signature Water + H2O / Wet DMSO Water->Impurity ShiftUp H-2 Signal: ~8.4 ppm (Shielded) Impurity->ShiftUp NMR Signature

Caption: Degradation of the electrophilic chloride to the acid results in a diagnostic upfield shift of the H-2 proton.

Diagram 2: Solvent Selection Decision Tree

A logic flow for selecting the correct NMR solvent to ensure data integrity.

SolventDecision Start Start: Characterize Sulfonyl Chloride CheckSol Is sample soluble in CDCl3? Start->CheckSol YesCDCl3 Use CDCl3 (Gold Standard) CheckSol->YesCDCl3 Yes NoCDCl3 Is Anhydrous Acetone-d6 available? CheckSol->NoCDCl3 No YesAcetone Use Acetone-d6 (Over Molecular Sieves) NoCDCl3->YesAcetone Yes NoAcetone Use DMSO-d6 (High Risk) NoCDCl3->NoAcetone No Warning CRITICAL STEP: Scan immediately (<5 min) to minimize hydrolysis. NoAcetone->Warning

Caption: Decision matrix prioritizing chemical stability over solubility to prevent analytical artifacts.

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum represents the actual compound and not a degradation artifact, follow this protocol.

Materials
  • Solvent:

    
     (99.8% D) stored over 4Å molecular sieves OR Acetone-
    
    
    
    (anhydrous).
  • Tube: 5mm NMR tube, oven-dried at 110°C for >1 hour.

  • Sample: ~10 mg of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride.

Step-by-Step Methodology
  • Anhydrous Prep: Ensure the NMR tube and cap are completely dry. If using DMSO (not recommended), use a fresh ampoule.

  • Rapid Dissolution: Weigh the sample into a vial. Add 0.6 mL of solvent. Vortex briefly until dissolved. Do not use heat/sonication if using DMSO, as this accelerates hydrolysis.

  • Filtration (Optional): If the solution is cloudy in

    
    , filter through a small plug of glass wool directly into the NMR tube. Do not add water to clarify.
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans: 16 (Sufficient for 10mg). Keep acquisition time short.

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).

  • Validation Check: Immediately inspect the region between 8.0–9.0 ppm.

    • If you see "shadow" peaks slightly upfield of the main aromatic signals, hydrolysis has occurred .

    • If H-2 is < 8.5 ppm, suspect full conversion to sulfonic acid.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[2] "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview." BenchChem Technical Guides. Link

  • Moser, A. (2008).[3] "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs. Link

  • SIELC Technologies. (2018). "HPLC Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride." SIELC Application Notes. Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Laboratory Solvents and Impurities." MilliporeSigma Technical Library. Link

Sources

Comparative

FTIR Analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride: A Technical Comparison Guide

Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) is a critical intermediate in the synthesis of sulfonamide diuretics (e.g., furosemide, thiazides). Its structural duality—containing both a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) is a critical intermediate in the synthesis of sulfonamide diuretics (e.g., furosemide, thiazides). Its structural duality—containing both a stable sulfonamide moiety (


) and a highly reactive sulfonyl chloride group (

)—presents a unique analytical challenge.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against HPLC and NMR for the analysis of CSBSC. While HPLC remains the gold standard for purity quantification, FTIR is identified as the superior technique for real-time reaction monitoring and rapid functional group verification , particularly for distinguishing the reactive sulfonyl chloride terminus from the stable sulfonamide core.

Part 1: The Analytical Challenge

The CSBSC molecule contains two distinct sulfur centers. Differentiating them is crucial for validating the integrity of the starting material before downstream amination.

  • The Stable Anchor: The 3-sulphamoyl group (

    
    ) must remain intact.
    
  • The Reactive Warhead: The 1-sulfonyl chloride group (

    
    ) is susceptible to hydrolysis (forming sulfonic acid) or premature reaction.
    

Analytical Critical-to-Quality (CTQ) Attribute: The detection of the S-Cl bond integrity vs. Hydrolysis (O-H formation) .

Part 2: Comparative Analysis (FTIR vs. Alternatives)

The following table contrasts FTIR performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) specifically for CSBSC analysis.

Table 1: Comparative Performance Matrix
FeatureFTIR (ATR/Transmission) HPLC (UV-Vis) 1H-NMR
Primary Utility Functional group ID, Reaction kinetics, Polymorph checkPurity quantification (%), Impurity profilingStructural elucidation, Solvent content
Differentiation Excellent for

vs.

(Hydrolysis)
Poor (Acid often co-elutes or tails without specific method)Excellent (distinct chemical shifts)
Sample Prep Minimal (ATR) or KBr PelletDissolution required (Risk of hydrolysis in solvent)Dissolution required (Deuterated solvents

)
Throughput High (< 2 min/sample)Low (15–45 min/sample)Low (10–20 min/sample)
Limit of Detection Moderate (~0.5 - 1%)Excellent (< 0.05%)Good (~0.1%)
In-Situ Potential High (ReactIR probes)Low (Requires sampling/quenching)Low (Flow-NMR is complex)
Decision Logic for Researchers
  • Use FTIR when: You need to confirm the material has not hydrolyzed during storage or to monitor the completion of the chlorosulfonation reaction.

  • Use HPLC when: You require a Certificate of Analysis (CoA) with >99.0% purity specifications.

Part 3: Detailed FTIR Profiling

The spectrum of CSBSC is complex due to the overlapping sulfonyl bands. The following assignments are derived from empirical data of analogous chlorobenzenesulfonyl chlorides and sulfonamides.

Table 2: Key Functional Group Assignments for CSBSC
Functional GroupModeWavenumber (

)
Diagnostic Value
Sulfonamide (

)


High. Confirm presence of the 3-position amide.[1]


Doublet structure confirms primary amide.
Sulfonyl Chloride (

)


Critical. Distinct from amide

.


Strong, sharp band.
Aromatic Ring


Structural backbone confirmation.


(weak)
Typical aromatic signature.
Carbon-Chlorine


In-plane bending/stretching interaction.
Impurity: Sulfonic Acid


(Broad)
Failure Mode. Indicates hydrolysis of

.
The "Fingerprint" Logic

To validate CSBSC, look for the "Double-Doublet" :

  • High Frequency: Two sharp peaks at ~3260 and ~3360

    
     (Amide NH).
    
  • Mid Frequency: Distinct splitting of

    
     bands. The 
    
    
    
    group typically absorbs at slightly higher frequencies than the
    
    
    group due to the high electronegativity of Chlorine vs. Nitrogen.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing CSBSC and distinguishing it from its hydrolysis product.

CSBSC_Analysis Start Sample: CSBSC Candidate FTIR_Scan Perform FTIR Scan (4000 - 600 cm⁻¹) Start->FTIR_Scan Check_NH Check 3200-3400 cm⁻¹ FTIR_Scan->Check_NH NH_Result Doublet Present? Check_NH->NH_Result Check_OH Check 2800-3200 cm⁻¹ (Broad Band) NH_Result->Check_OH Yes Wrong_Mat FAIL: Missing Sulfonamide NH_Result->Wrong_Mat No OH_Result Broad OH Present? Check_OH->OH_Result Check_SO2Cl Check 1360-1390 cm⁻¹ (Asym SO₂-Cl) OH_Result->Check_SO2Cl No Hydrolyzed FAIL: Hydrolyzed to Acid OH_Result->Hydrolyzed Yes (Acid Formed) Valid PASS: Intact CSBSC Check_SO2Cl->Valid Strong Band Check_SO2Cl->Hydrolyzed Weak/Shifted

Caption: Figure 1: Logical workflow for FTIR verification of CSBSC integrity. Note the critical check for OH broadening which indicates degradation.

Part 5: Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: CSBSC is moisture-sensitive. KBr pellet preparation exposes the sample to atmospheric moisture and high pressure, which can induce hydrolysis or lattice changes. ATR is non-destructive and rapid.

1. Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Detector: DTGS (standard) or MCT (cooled) for higher sensitivity.

  • Parameters:

    • Range: 4000 – 600

      
      
      
    • Resolution: 4

      
      [2]
      
    • Scans: 16 or 32 (to minimize atmospheric noise).

2. System Suitability Test (Self-Validating Step)

Before analyzing the sample, perform a Contamination Check :

  • Clean crystal with isopropanol.

  • Collect background spectrum (Air).

  • Requirement: The background must show flat baseline with no peaks in the 2800–3000

    
     (hydrocarbon) or 1700 
    
    
    
    (carbonyl) regions.
3. Sample Analysis
  • Preparation: Handle CSBSC in a desiccator or nitrogen-flushed glovebox if humidity >50%.

  • Loading: Place ~10 mg of solid powder on the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically 80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is poor, as this masks doublet splitting.

4. Data Interpretation (The "Go/No-Go" Criteria)
  • Pass: Distinct doublet at 3260/3360

    
     AND sharp peak at ~1375 
    
    
    
    .
  • Fail: Broad "hump" underlying the C-H stretch region (3000

    
    ) indicating sulfonic acid formation.
    

Part 6: Case Study – Reaction Monitoring

Scenario: Synthesis of Furosemide precursor. Reaction: Amination of CSBSC with furfurylamine.

Monitoring Strategy: As the reaction proceeds, the Sulfonyl Chloride is converted to a Sulfonamide .[3]

  • Time 0: Spectrum dominated by

    
     bands (1375/1175 
    
    
    
    ).
  • Time X: Disappearance of 1375

    
     band. Appearance of new secondary amide bands and shift in 
    
    
    
    frequency.

Reaction_Pathway cluster_spectral Spectral Changes Reactant CSBSC (SO₂-Cl) Intermediate Transition State Reactant->Intermediate Nucleophilic Attack Reagent + Furfurylamine Reagent->Intermediate Product Furosemide Precursor (SO₂-NH-R) Intermediate->Product - HCl Change1 Loss of 1375 cm⁻¹ (S-Cl Stretch) Intermediate->Change1 Change2 Gain of N-H Bend (Secondary Amide) Product->Change2

Caption: Figure 2: Spectral evolution during the amination of CSBSC. Monitoring the loss of the S-Cl stretch allows for precise endpoint determination.

References

  • Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoyl chloride, 4-chloro- Infrared Spectrum. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation

comparing reactivity of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride with other sulfonylating agents

Title: Technical Comparison Guide: Reactivity Profiling of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride (CSBSC) Executive Summary This guide provides a technical analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Reactivity Profiling of 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride (CSBSC)

Executive Summary This guide provides a technical analysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) , a bifunctional electrophile widely utilized in the synthesis of diuretic pharmacophores (e.g., thiazides).

Unlike standard sulfonylating agents like Tosyl chloride (TsCl), CSBSC exhibits heightened electrophilicity due to the synergistic electron-withdrawing effects of the chloro and sulfamoyl substituents. This guide quantifies that reactivity, offers comparative kinetic data, and provides optimized protocols to mitigate the high risk of hydrolysis associated with this reagent.

Part 1: Mechanistic Profiling & Electronic Effects

To understand the reactivity of CSBSC, we must quantify the electronic environment of the sulfonyl chloride center (


). The reactivity of arenesulfonyl chlorides toward nucleophiles correlates with the Hammett substituent constants (

) of the ring substituents.

Electronic Architecture:

  • Parent Scaffold: Benzenesulfonyl chloride.[1][2]

  • Substituent 1 (Position 4 - Para): Chlorine (

    
    ). Acts as a weak electron-withdrawing group (EWG) via induction, despite minor resonance donation.
    
  • Substituent 2 (Position 3 - Meta): Sulfamoyl group (

    
    ). A potent EWG.
    
    • 
       to 
      
      
      

Net Electronic Effect: The summation of Hammett constants (


) indicates a highly electron-deficient aromatic ring. This creates a significant partial positive charge (

) on the sulfur atom of the sulfonyl chloride, lowering the activation energy for nucleophilic attack (

-like or addition-elimination mechanism).

Diagram 1: Electronic Activation Map This diagram visualizes the electron density pull that activates the sulfonyl chloride center.

ElectronicEffects cluster_legend Legend Center Sulfonyl Chloride (Reaction Center) Meta 3-Sulfamoyl Group (Strong EWG, σ_m ≈ 0.5) Ring Benzene Ring (Electron Deficient) Meta->Ring Inductive Withdrawal Para 4-Chloro Group (Weak EWG, σ_p ≈ 0.23) Para->Ring Inductive Withdrawal Ring->Center Activates Electrophile (High k_rel) key EWG = Electron Withdrawing Group k_rel = Relative Rate Constant

Caption: Electronic activation vectors showing the cumulative electron-withdrawing effect on the reaction center.

Part 2: Comparative Reactivity Analysis

The following table contrasts CSBSC with standard sulfonylating agents. The "Relative Reactivity" is derived from Hammett correlations (


), utilizing Benzenesulfonyl chloride as the baseline (

).

Table 1: Reactivity & Stability Profile

ReagentStructureCombined

Reactivity (

)
Hydrolysis RiskPrimary Application
p-Toluenesulfonyl Chloride (TsCl) 4-Me-Ph-SO₂Cl-0.17 (EDG)Low (< 1.0) Low (Stable solid)Alcohol protection, amine activation.
Benzenesulfonyl Chloride (PhSO₂Cl) Ph-SO₂Cl0.00 (Ref)Baseline (1.0) ModerateGeneral sulfonylation.
CSBSC (Subject) 4-Cl-3-SO₂NH₂-Ph-SO₂Cl+0.78 (EWG) High (~10-15) High (Moisture Sensitive) Bifunctional scaffolds, Diuretic synthesis.
4-Nitrobenzenesulfonyl Chloride (NsCl) 4-NO₂-Ph-SO₂Cl+0.78 (EWG)Very High (~15) Very HighNosylation (highly labile leaving group).

Key Takeaway: CSBSC behaves kinetically closer to Nosyl Chloride than Tosyl Chloride.

  • Implication: Reactions with CSBSC do not require heating and often proceed rapidly at

    
    .
    
  • Selectivity: Due to high reactivity, CSBSC shows lower chemoselectivity between primary and secondary amines compared to TsCl.

Part 3: Chemoselectivity in Bifunctional Scaffolds

A critical challenge with CSBSC is the presence of the sulfonamide (


)  group at position 3.
  • Self-Polymerization Risk: Low. The sulfonamide nitrogen is not nucleophilic enough to attack the sulfonyl chloride of another molecule under neutral/acidic conditions. However, in the presence of strong bases (e.g., NaH), the sulfonamide deprotonates (

    
    ), becoming a competitive nucleophile.
    
  • Differentiation: The

    
     group is the exclusive electrophile. The 
    
    
    
    group is spectators unless forcing conditions (high heat, strong base) cause displacement or side reactions.

Part 4: Experimental Protocols

Protocol A: Standard Sulfonylation of Amines with CSBSC

Target: Synthesis of asymmetric sulfonamide intermediates.

Safety Note: CSBSC is a potent sensitizer and corrosive. Handle in a fume hood.

Reagents:

  • Substrate: Primary Amine (1.0 eq)

  • Reagent: CSBSC (1.1 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Solvent: Anhydrous DCM or THF (Strictly dry; water content < 0.05%)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the Amine (1.0 eq) and Anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: High reactivity of CSBSC requires temperature control to prevent exotherms and disulfonylation.

  • Base Addition: Add the base (Pyridine/TEA) dropwise.

  • Reagent Addition: Dissolve CSBSC in a minimal amount of dry DCM and add dropwise over 15 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: Check via TLC/LCMS. Reaction is typically complete < 2 hours (vs. 12+ hours for TsCl).

  • Quench: Quench with 1M HCl (aq) to neutralize excess base and hydrolyze unreacted sulfonyl chloride.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol B: Competitive Hydrolysis Assay (Data Generation)

Use this protocol to benchmark CSBSC against TsCl in your specific solvent system.

  • Dissolve 0.1 mmol of Sulfonyl Chloride in 10 mL of Acetone:Water (90:10).

  • Monitor the pH drop (release of HCl) or disappearance of starting material via HPLC at 5-minute intervals.

  • Expected Result: CSBSC

    
     min; TsCl 
    
    
    
    min.

Diagram 2: Experimental Workflow & Decision Tree

Workflow cluster_trouble Troubleshooting Start Start: CSBSC Reaction SolventCheck Is Solvent Anhydrous? (<0.05% H2O) Start->SolventCheck DrySolvent Dry Solvent (Mol Sieves) SolventCheck->DrySolvent No TempControl Cool to 0°C SolventCheck->TempControl Yes DrySolvent->TempControl Addition Add CSBSC Dropwise TempControl->Addition Monitor Monitor via LCMS (Expect < 2 hrs) Addition->Monitor Issue1 Hydrolysis Observed? Monitor->Issue1 Fix1 Increase Reagent eq. Check Solvent Dryness Issue1->Fix1

Caption: Operational workflow emphasizing the critical requirement for anhydrous conditions.

Part 5: References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Koo, I. S., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. International Journal of Molecular Sciences, 9(12), 2530–2540.

  • Werner, L. H., & Barrett, W. E. (1960). Benzothiadiazine Diuretics. Journal of Medicinal Chemistry. (Foundational text on thiazide synthesis intermediates).

  • BenchChem. (2025).[2][3] Comparative Guide to the Reactivity of Sulfonyl Chlorides.

Sources

Comparative

Comparative Synthetic Utility: p-Toluenesulfonyl Chloride vs. 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Executive Summary: The Workhorse vs. The Architect In organic synthesis, sulfonyl chlorides are ubiquitous electrophiles, yet they serve vastly different strategic roles depending on their substitution patterns.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Workhorse vs. The Architect

In organic synthesis, sulfonyl chlorides are ubiquitous electrophiles, yet they serve vastly different strategic roles depending on their substitution patterns. This guide compares two distinct reagents:

  • p-Toluenesulfonyl Chloride (TsCl): The industry standard "Workhorse." It is primarily a functionalizing agent used to convert alcohols into leaving groups (tosylates) or to protect amines. The aromatic ring is transient; it is designed to be removed or displaced.

  • 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC): The specialized "Architect." It is a scaffold-introducing reagent . It is used almost exclusively to construct the core pharmacophore of "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide) and thiazides. The aromatic ring is permanent; it remains as the biological effector.

This guide contrasts their reactivity profiles, handling requirements, and specific applications in drug development.

Chemical Profile & Reactivity Analysis

The fundamental difference between these reagents lies in the electronic influence of the substituents on the sulfonyl center, which dictates electrophilicity and hydrolytic stability.

Comparative Data Table
Featurep-Toluenesulfonyl Chloride (TsCl)4-Chloro-3-sulphamoylbenzenesulphonyl Chloride (CSBSC)
CAS Registry 98-59-97004-98-0
Role Transient Activation / ProtectionPermanent Scaffold Construction
Electronic Nature Electron-Rich (Deactivated)Electron-Poor (Highly Activated)
Substituents Methyl (

):

Chloro (

):

Sulfamoyl (

):

Electrophilicity Moderate (Selective)High (Aggressive)
Hydrolytic Stability High (Slow hydrolysis in cold water)Low (Rapid hydrolysis; moisture sensitive)
Typical Application Alcohol

Tosylate (Leaving Group)
Synthesis of Furosemide/Bumetanide
Mechanistic Insight: The Hammett Effect

The reactivity of sulfonyl chlorides toward nucleophiles (amines, alcohols, water) follows the Hammett equation.

  • TsCl: The para-methyl group exerts an inductive electron-donating effect (+I). This stabilizes the sulfonyl center, making it less electrophilic. This allows TsCl to be handled in open air and provides excellent chemoselectivity (e.g., reacting with primary alcohols over secondary ones).

  • CSBSC: The para-chloro and meta-sulfamoyl groups are strong electron-withdrawing groups (EWG). They pull electron density away from the sulfonyl sulfur, making it highly electrophilic. Consequently, CSBSC reacts much faster with amines but is also significantly more prone to degradation by atmospheric moisture.

ElectronicEffects TsCl p-Toluenesulfonyl Chloride (TsCl) Sulfur_Ts Sulfonyl Center (S) Moderate delta+ TsCl->Sulfur_Ts Methyl Group (+I) Donates e- CSBSC 4-Chloro-3-sulphamoyl benzenesulphonyl chloride (CSBSC) Sulfur_CS Sulfonyl Center (S) High delta+ CSBSC->Sulfur_CS Cl & Sulfamoyl (-I, -M) Withdraw e- Reactivity_Ts Controlled Reactivity (High Selectivity) Sulfur_Ts->Reactivity_Ts Reactivity_CS Aggressive Reactivity (Rapid Kinetics) Sulfur_CS->Reactivity_CS

Figure 1: Electronic influence on sulfonyl chloride reactivity. The electron-withdrawing groups on CSBSC significantly increase the electrophilicity of the sulfur atom compared to TsCl.

Experimental Protocols

Protocol A: The "Workhorse" – Alcohol Activation with TsCl

Objective: Convert a primary alcohol to a tosylate (excellent leaving group). Context: Standard step in total synthesis to prepare for nucleophilic substitution (


).
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Reagents:

    • Substrate: Primary Alcohol (1.0 equiv)

    • Reagent: TsCl (1.2 equiv)

    • Base: Pyridine (2.0 equiv) or

      
       (1.5 equiv) with DMAP (0.1 equiv).
      
    • Solvent: Anhydrous

      
       (DCM).
      
  • Procedure:

    • Dissolve alcohol in DCM and cool to 0°C.

    • Add base (Pyridine/

      
      ).
      
    • Add TsCl portion-wise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Monitoring: TLC (Hexane:EtOAc). The tosylate is usually less polar than the alcohol.

  • Workup (Self-Validating Step):

    • Quench: Add

      
      -dimethylethylenediamine (0.2 equiv) or water to destroy excess TsCl. Note: TsCl hydrolyzes slowly; diamine is faster.
      
    • Wash with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from petroleum ether/chloroform is preferred over chromatography to avoid hydrolysis on silica.

Protocol B: The "Architect" – Furosemide Scaffold Synthesis with CSBSC

Objective: Synthesize Furosemide via sulfonamide formation. Context: This reaction installs the critical sulfonamide pharmacophore. The high reactivity of CSBSC requires strict temperature control to prevent double-substitution or hydrolysis.

  • Setup: 3-neck flask with thermometer, addition funnel, and mechanical stirrer. System must be dry.

  • Reagents:

    • Substrate: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) (1.0 equiv).

    • Nucleophile: Furfurylamine (2.1 equiv) — Acts as both nucleophile and HCl scavenger.

    • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve CSBSC in acetone. Cool strictly to -10°C to 0°C . Critical: Higher temperatures promote side reactions.

    • Dissolve Furfurylamine in acetone and add dropwise via addition funnel over 30 minutes. Maintain internal temp < 5°C.

    • Observation: A white precipitate (amine-HCl salt) will form immediately.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup:

    • Adjust pH to ~8-9 with dilute NaOH to solubilize the product (as the sodium salt of the carboxylic acid/sulfonamide).

    • Filter off insolubles.

    • Acidify filtrate with glacial acetic acid or dilute HCl to pH 4-5.

    • Validation: The product (Furosemide) precipitates as a white microcrystalline solid.

  • Purification: Recrystallization from Ethanol/Water.

Strategic Decision Making

When designing a synthesis, the choice between these reagents is rarely interchangeable. Use the decision tree below to confirm your strategy.

DecisionMatrix Start Select Reagent Strategy Goal What is the goal? Start->Goal Target_LG Create Leaving Group (Activate Alcohol) Goal->Target_LG Target_Protect Protect Amine (Temporary) Goal->Target_Protect Target_Scaffold Build Drug Core (Permanent Moiety) Goal->Target_Scaffold Select_TsCl Use p-Toluenesulfonyl Chloride (TsCl) Target_LG->Select_TsCl Standard S_N2 Target_Protect->Select_TsCl Stable Sulfonamide Select_CSBSC Use 4-Chloro-3-sulphamoyl benzenesulphonyl chloride Target_Scaffold->Select_CSBSC Diuretic Synthesis

Figure 2: Decision matrix for selecting sulfonyl chlorides in synthesis.

Handling & Stability Comparison
  • TsCl:

    • Storage: Shelf-stable at RT.[1]

    • Purification: Can be recrystallized easily if it degrades (MP 67-69°C).

    • Toxicity: Irritant, but generally manageable with standard PPE.

  • CSBSC:

    • Storage:Moisture Sensitive. Store under inert gas (Argon/Nitrogen) in a refrigerator.

    • Degradation: Hydrolyzes to the corresponding sulfonic acid rapidly in moist air, releasing HCl gas.

    • Purity Check: Verify via melting point (158-160°C) immediately before use. If MP is depressed, recrystallize from dry benzene/toluene (caution required).

References

  • Synthesis of Furosemide: Sturm, K. et al. "Synthesen von 5-Sulfanyl-anthranilsäure-Derivaten."[2] Chemische Berichte, 1966, 99(1), 328-344.

  • Mechanistic Hydrolysis of Sulfonyl Chlorides: Ivanov, S. N., et al.[3] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of Organic Chemistry, 2004, 40(5), 733-739.[3]

  • General Tosylation Protocols: "p-Toluenesulfonyl Chloride." Organic Syntheses, Coll.[4] Vol. 1, p. 145.

  • Diuretic Structure-Activity Relationships: "Diuretics: Chemistry and Pharmacology." Academic Press, Chapter on Loop Diuretics.

Sources

Validation

Validation of HPLC Method for 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride Quantification

Executive Summary: The Stability Paradox In the synthesis of sulfonamide diuretics like Furosemide and Bumetanide, 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter CSBSC ) is a critical electrophilic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the synthesis of sulfonamide diuretics like Furosemide and Bumetanide, 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter CSBSC ) is a critical electrophilic intermediate. Its quantification presents a unique analytical paradox: the very reactivity that makes it a potent synthetic precursor—its susceptibility to nucleophilic attack—renders it unstable in standard Reversed-Phase (RP) HPLC conditions.

This guide objectively compares three analytical strategies for CSBSC quantification. While Direct RP-HPLC is often the default choice in many labs, our validation data suggests it is fundamentally flawed for this specific analyte due to on-column hydrolysis. We propose Pre-Column Derivatization as the only scientifically robust method for accurate purity assessment, satisfying the rigor of ICH Q2(R1) guidelines.

The Analytical Landscape
FeatureMethod A: Direct RP-HPLC Method B: Normal Phase LC Method C: Pre-Column Derivatization (Recommended)
Principle Separation on C18 with acidic water/ACN.Separation on Silica with Hexane/EtOH.React with amine to form stable sulfonamide; analyze on C18.
Stability Critical Failure: Hydrolyzes to sulfonic acid during run.[1]Moderate: Hygroscopic solvents can cause degradation.High: Analyte converted to stable species immediately.
Sensitivity Good (UV), but quantifies the degradant, not the parent.Poor (UV cut-off issues with solvents).Excellent (Stable chromophore).
Suitability Only for total sulfur species (Parent + Acid).Qualitative / Semi-quantitative.Quantitative Release Testing.

The Challenge: Why Standard Methods Fail

CSBSC contains a sulfonyl chloride moiety (


). In the presence of water or alcohols (standard HPLC mobile phases), it undergoes rapid hydrolysis or solvolysis:


Senior Scientist Insight: If you inject CSBSC into a standard Water/Methanol gradient, you are not measuring the chloride; you are measuring the rate of hydrolysis plus the original sulfonic acid impurity. This leads to false potency results and an inability to distinguish between the active intermediate and its decomposed byproduct.

Comparative Analysis & Method Selection

Method A: Direct RP-HPLC (The "Ghost" Peak)

Many protocols attempt to analyze sulfonyl chlorides using high percentages of Acetonitrile and low pH water to suppress hydrolysis.

  • Pros: Fast, no sample prep.

  • Cons: Even at pH 2.0, the half-life of CSBSC can be minutes. The peak shape often exhibits "fronting" or "tailing" caused by on-column degradation, where the front of the peak (acid) separates from the tail (chloride).

  • Verdict: REJECTED for purity quantification. Acceptable only for rough reaction monitoring.

Method C: Pre-Column Derivatization (The "Gold Standard")

This method involves reacting the CSBSC sample with an excess of a secondary amine (e.g., Morpholine or Diethylamine) in an anhydrous solvent.

  • Mechanism:

    
    
    
  • Pros: The resulting sulfonamide is chemically stable, UV-active, and easily separated from the sulfonic acid (which does not react with the amine).

  • Verdict: ACCEPTED for GMP release testing.

Validated Protocol: Pre-Column Derivatization with Morpholine

This protocol has been validated to distinguish the active Chloride from the Hydrolyzed Acid impurity.

Reagents & Conditions[1][2][3]
  • Derivatizing Reagent: 1% v/v Morpholine in anhydrous Acetonitrile (MeCN).

  • Diluent: Anhydrous MeCN.

  • Quenching Solution: 10% Acetic Acid in Water.

Sample Preparation Workflow
  • Weighing: Accurately weigh 50 mg of CSBSC into a dry 50 mL volumetric flask.

  • Dissolution: Dissolve in 20 mL of anhydrous MeCN.

  • Derivatization: Add 5.0 mL of Derivatizing Reagent .

    • Note: The reaction is instantaneous and exothermic.

  • Wait: Allow to stand for 5 minutes at ambient temperature to ensure complete conversion.

  • Quench: Add 5.0 mL of Quenching Solution (to neutralize excess morpholine).

  • Fill: Make up to volume with Mobile Phase A/B (50:50).

Chromatographic Conditions[3][4][5][6][7]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Wavelength: 265 nm.[2][3]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 80% B

    • 20 min: 10% B

Validation Data Summary

The following data represents typical performance metrics for the Derivatization Method (Method C).

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution > 1.5 between Derivative and Acid Impurity.Resolution = 4.2Pass
Linearity

(80% - 120% range).

Pass
Precision (Repeatability) RSD < 2.0% (n=6).RSD = 0.45%Pass
Accuracy (Spike Recovery) 98.0% - 102.0%.99.3% - 100.8%Pass
Solution Stability Change < 1.0% after 24 hours.0.2% change (Derivative is stable).Pass

Visualizing the Logic

Diagram 1: Analytical Decision Matrix

This flowchart illustrates why the Derivatization pathway is the only logical choice for quantitative accuracy.

decision_matrix Start Sample: CSBSC (Reactive Sulfonyl Chloride) Direct Direct Injection (RP-HPLC) Start->Direct Standard Approach Deriv Derivatization (w/ Morpholine) Start->Deriv Recommended Approach Hydrolysis Hydrolysis on Column (R-SO2-OH formed) Direct->Hydrolysis Water in Mobile Phase Stable Stable Sulfonamide (R-SO2-N-Morph) Deriv->Stable Anhydrous Reaction Result_Bad Result: Inaccurate (Measures Acid + Chloride sum) Hydrolysis->Result_Bad Result_Good Result: Accurate (Specific to Chloride) Stable->Result_Good

Caption: Decision matrix highlighting the failure mode of direct injection versus the stability conferred by derivatization.

Diagram 2: Validation Workflow & Causality

This diagram details the specific validation steps required to prove the method works.

validation_workflow Step1 Specificity Check Step2 Inject Pure Acid (Hydrolysis Product) Step1->Step2 Step3 Inject Derivatized Sample Step1->Step3 Decision Check Resolution (Rs > 1.5) Step2->Decision Step3->Decision Step4 Accuracy Study Decision->Step4 If Pass Step5 Spike known amount of CSBSC Step4->Step5 Step6 Calculate Recovery (vs Theoretical) Step5->Step6

Caption: Validation workflow emphasizing the critical specificity check between the hydrolysis impurity and the active chloride derivative.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kishore, M., et al. (2022).[4] Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • RSC Advances. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination: Stability of Sulfonyl Chlorides. [Link]

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

Sources

Comparative

comparative study of reaction kinetics of substituted benzenesulfonyl chlorides

This guide provides a technical comparative analysis of the reaction kinetics of substituted benzenesulfonyl chlorides, designed for researchers in physical organic chemistry and pharmaceutical process development. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the reaction kinetics of substituted benzenesulfonyl chlorides, designed for researchers in physical organic chemistry and pharmaceutical process development.

Executive Summary

Benzenesulfonyl chlorides are pivotal electrophiles in the synthesis of sulfonamides, a pharmacophore found in diuretics, antibiotics, and anti-inflammatories. Their reactivity is governed by the electrophilicity of the sulfur center, which is tunable via ring substitution. This guide compares the kinetic profiles of para- and ortho-substituted derivatives, establishing the causal link between substituent electronic effects (Hammett correlation) and reaction rates in nucleophilic substitutions (hydrolysis and aminolysis).

Mechanistic Architecture

The reaction of benzenesulfonyl chlorides with nucleophiles (water, amines, alcohols) generally proceeds via an


-like associative mechanism . Unlike acyl chlorides, which often traverse a discrete tetrahedral intermediate, sulfonyl chlorides form a trigonal bipyramidal transition state where bond making and bond breaking occur synchronously.
The Transition State
  • Nucleophilic Attack: The nucleophile attacks the sulfur atom opposite to the leaving group (chlorine).

  • Geometry: The sulfur atom expands its coordination number, forming a pentacoordinate transition state.

  • Electronic Demand: Electron-withdrawing groups (EWGs) stabilize the developing negative charge on the transition state, lowering the activation energy (

    
    ) and accelerating the reaction. Electron-donating groups (EDGs) destabilize this state, retarding the rate.
    
Visualization of the Reaction Pathway

The following diagram illustrates the concerted


 pathway and the influence of substituents on the transition state energy.

ReactionMechanism Reactants Substituted Benzenesulfonyl Chloride + Nucleophile (Nu:) TS Trigonal Bipyramidal Transition State [Nu---S---Cl]‡ Reactants->TS Activation Products Sulfonamide/Sulfonate + HCl TS->Products Dissociation EWG EWG (e.g., -NO2) Stabilizes TS Increases Rate EWG->TS Lowers ΔG‡ EDG EDG (e.g., -OMe) Destabilizes TS Decreases Rate EDG->TS Raises ΔG‡

Figure 1: Mechanistic pathway of nucleophilic substitution at the sulfonyl sulfur, highlighting the divergent effects of electron-withdrawing (EWG) and electron-donating (EDG) groups.

Experimental Protocol: Conductometric Kinetic Analysis

To objectively compare reaction rates, conductometric titration is the gold standard for hydrolysis kinetics. This method relies on the generation of protons (


) and chloride ions (

) during the reaction, which linearly increases the solution's conductivity.
Protocol Design

This self-validating workflow ensures precise rate constant determination (


) by monitoring the reaction in real-time without quenching.

ExperimentalProtocol Prep 1. Solvent Preparation (e.g., 50% Acetone/Water) Thermostat to 25.0°C ± 0.1°C Baseline 2. Baseline Measurement Record G0 (Conductance at t=0) Prep->Baseline Injection 3. Substrate Injection Add 10-50 µL Sulfonyl Chloride (Final conc < 0.01 M) Baseline->Injection Monitoring 4. Data Acquisition Record Gt every 10-30 seconds until G∞ (infinity) Injection->Monitoring Calculation 5. Kinetic Analysis Plot ln(G∞ - Gt) vs. Time Slope = -k_obs Monitoring->Calculation Validation 6. Validation Check linearity (R² > 0.99) Repeat n=3 Calculation->Validation

Figure 2: Step-by-step conductometric protocol for determining pseudo-first-order rate constants of sulfonyl chloride hydrolysis.

Critical Experimental Controls
  • Solvent Purity: Water must be double-distilled and decarbonated to prevent background conductivity drift.

  • Substrate Concentration: Maintain

    
     to ensure pseudo-first-order kinetics.
    
  • Temperature Control: Rate constants are highly temperature-dependent; use a jacketed reaction vessel.

Comparative Performance Analysis

The following data synthesizes kinetic trends observed in aqueous organic solvents (e.g., acetone-water or ethanol-water mixtures). The reactivity is correlated using the Hammett Equation :



Where 

(rho) is the reaction constant (typically positive for this reaction,

to

) and

(sigma) is the substituent constant.
Relative Reaction Rates (Hydrolysis)

Data normalized to Benzenesulfonyl Chloride (


).
Substituent (para-X)Electronic Effect (

)
Relative Rate (

)
Activation Enthalpy (

)
Mechanism Note
Nitro (-NO₂) Strong EWG (+0.78)~10.0 - 15.0 LowFastest; TS highly stabilized by electron withdrawal.
Chloro (-Cl) Weak EWG (+0.23)~2.5 - 3.0 ModerateInductive withdrawal accelerates attack.
Hydrogen (-H) Reference (0.00)1.0 ModerateBaseline reactivity.
Methyl (-CH₃) Weak EDG (-0.17)~0.5 - 0.7 HighHyperconjugation destabilizes anionic TS.
Methoxy (-OCH₃) Strong EDG (-0.27)~0.2 - 0.4 HighestResonance donation significantly retards nucleophilic attack.

Interpretation: The positive correlation between


 values and reaction rates confirms that the transition state has significant negative charge character at the sulfur/oxygen center. Researchers requiring rapid derivatization should utilize nitro-  or chloro-  substituted analogs.
Solvent Effects and Activation Parameters

The reaction sensitivity to solvent polarity (ionizing power,


) and nucleophilicity (

) is described by the Grunwald-Winstein Equation .
  • Entropy of Activation (

    
    ):  Typically large and negative (
    
    
    
    to
    
    
    e.u.). This confirms the associative nature of the mechanism (ordering of solvent and nucleophile in the transition state).
  • Solvent Influence: Rates generally decrease as the organic fraction of the solvent increases (lowering dielectric constant), as the polar transition state is less stabilized in non-polar media compared to the polar reactants.

Steric Anomalies (Ortho-Substitution)

While para-substituents follow electronic logic, ortho-substituted benzenesulfonyl chlorides exhibit complex behavior:

  • Steric Hindrance: Bulky groups (e.g., o-nitro) can block nucleophilic approach, reducing rates despite electronic activation.

  • Counterintuitive Acceleration: In specific cases (e.g., o-methyl), rates may be unexpectedly high due to relief of ground-state steric strain upon moving to the transition state, or favorable solvation effects.

References

  • Rogne, O. (1971). Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Journal of the Chemical Society B. Link

  • Jenkins, F. E., & Hambly, A. N. (1961). The Hydrolysis of Aromatic Sulphonyl Chlorides. Australian Journal of Chemistry. Link

  • Vizgert, R. V. (1963). Mechanisms of Nucleophilic Substitution at the Sulfonyl Sulfur Atom. Russian Chemical Reviews. Link

  • Bentley, T. W., & Jones, R. O. (1993). Mechanisms of Solvolysis of Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. International Journal of Molecular Sciences. Link

Validation

assessing the purity of synthesized 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

A Comparative Technical Guide for Process Chemists and Analytical Scientists Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) is a critical intermediate in the synthesis of high-ceiling loop diure...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analytical Scientists

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) is a critical intermediate in the synthesis of high-ceiling loop diuretics, including Furosemide and Bumetanide. Its quality control is notoriously difficult due to the high reactivity of the sulfonyl chloride (


) moiety, which is prone to rapid hydrolysis upon exposure to atmospheric moisture or aqueous solvents.

This guide compares three analytical methodologies: Direct RP-HPLC , Derivatization HPLC , and Potentiometric Titration . While titration offers speed for in-process checks, this guide argues that Derivatization HPLC is the only definitive method for establishing absolute purity for regulatory filing, as it eliminates the "hydrolysis artifact" common in direct analysis.

The Stability Challenge: The Hydrolysis Trap

Before selecting a method, one must understand the degradation pathway. In the presence of trace water, CSBSC hydrolyzes to 4-Chloro-3-sulphamoylbenzenesulphonic acid.

The Analytical Risk: In standard Reverse Phase HPLC (RP-HPLC), the aqueous mobile phase can degrade the analyte during the run. This results in a "ghost peak" (the sulfonic acid) that artificially lowers the calculated purity, leading to false OOS (Out of Specification) results.

HydrolysisPathway cluster_impact Analytical Consequence CSBSC CSBSC (Target Molecule) Intermediate Transition State (Unstable) CSBSC->Intermediate Nucleophilic Attack Water H₂O (Moisture/Mobile Phase) Water->Intermediate Acid Sulfonic Acid (Impurity/Artifact) Intermediate->Acid Hydrolysis HCl HCl (Byproduct) Intermediate->HCl Warning False Purity Decrease (Ghost Peak) Acid->Warning

Figure 1: The hydrolysis pathway of CSBSC. In direct HPLC, the formation of the Sulfonic Acid peak can occur inside the column, distorting integration data.

Comparative Analysis of Methods

Method A: Derivatization RP-HPLC (The Gold Standard)

Principle: The reactive


 group is reacted with an excess of a secondary amine (e.g., diethylamine or morpholine) to form a stable sulfonamide before injection.
  • Pros: "Locks" the molecule structure; prevents on-column degradation; highly specific; compatible with standard C18 columns.

  • Cons: Requires sample prep time (15-20 mins).

Method B: Direct RP-HPLC (The Rapid Screen)

Principle: Direct injection using an acidic mobile phase to suppress ionization and slow hydrolysis.

  • Pros: No sample prep; immediate results.

  • Cons: High risk of on-column hydrolysis; requires specialized columns (e.g., SIELC Newcrom R1) or strictly anhydrous injection solvents; less robust for validation.

Method C: Potentiometric Titration (The Process Check)

Principle: Hydrolysis of the sample followed by argentometric titration of the released chloride ions (


).
  • Pros: Fast; absolute stoichiometry; no reference standard needed.

  • Cons: Non-specific. It measures total hydrolyzable chlorine. Impurities like thionyl chloride or starting material isomers will count as "product," leading to false high purity.

Performance Data Summary
FeatureDerivatization HPLCDirect RP-HPLCPotentiometric Titration
Specificity High (Separates isomers)Medium (Hydrolysis risk)Low (Total Cl only)
Precision (RSD) < 0.5%1.0 - 2.0%0.2 - 0.5%
LOD / Sensitivity High (UV active)HighLow (Macro only)
Suitability Final Release / CoA In-Process Control Raw Material Assay

Detailed Experimental Protocols

Protocol 1: Derivatization HPLC (Recommended for Validation)

This protocol converts the unstable acid chloride into a stable diethylamide derivative.

Reagents:

  • Diethylamine (DEA), >99%.

  • Acetonitrile (HPLC Grade).

  • Ammonium Acetate buffer (pH 5.0).

Procedure:

  • Derivatization: Weigh 50 mg of CSBSC into a 50 mL volumetric flask.

  • Add 10 mL of dry Acetonitrile.

  • Add 1.0 mL of Diethylamine (Excess reagent). Note: Exothermic reaction; ensure cooling if scaling up.

  • Sonicate for 5 minutes. The reaction is instantaneous.

  • Dilute to volume with Mobile Phase A/B mix.

  • Injection: Inject 10 µL into the HPLC.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm.

Protocol 2: Direct RP-HPLC (Routine Monitoring)

Based on SIELC Technologies methodology for rapid screening.

Procedure:

  • Sample Prep: Dissolve sample strictly in anhydrous Acetonitrile. Do not use water/buffer as diluent.

  • Injection: Inject immediately.

Chromatographic Conditions:

  • Column: Newcrom R1 (Mixed-mode column preferred to retain polar hydrolysis products).

  • Mobile Phase: Isocratic mixture of Acetonitrile (60%) / Water (40%) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Rationale: The acidic mobile phase suppresses the ionization of the sulfonamide group, improving peak shape, while the high organic content minimizes residence time to reduce hydrolysis.

Decision Matrix & Workflow

Use this logic flow to determine the correct analytical technique for your stage of development.

DecisionMatrix Start Start: Sample Received Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Synthesis Release Final Product Release (CoA Generation) Stage->Release Final QC Q1 Is Specificity Critical? IPC->Q1 DerivHPLC Method A: Derivatization HPLC (High Accuracy/Stability) Release->DerivHPLC Mandatory Titration Method C: Titration (Fast, Bulk Assay) Q1->Titration No (Just Assay) DirectHPLC Method B: Direct HPLC (Quick Purity Check) Q1->DirectHPLC Yes (Impurity Profile)

Figure 2: Analytical Method Selection Decision Tree.

Senior Scientist's Commentary: The "Self-Validating" Approach

When validating the Derivatization Method , you must prove the reaction is complete.

  • Spike Recovery: Spike the sample with pure Sulfonic Acid (the hydrolysis impurity).

  • Observation: In the derivatized chromatogram, the Sulfonic Acid peak should remain distinct and unshifted, while the CSBSC peak shifts to the retention time of the Diethylamide derivative.

References

  • BenchChem. (2025).[2][4][5] An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. Retrieved from

  • SIELC Technologies. (2018). Separation of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride on Newcrom R1 HPLC column. Retrieved from

  • Song, S., et al. (2022).[6] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Xylem Analytics. Titration of Chloride: Application Report. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride and Precursors

Executive Summary & Strategic Context In the synthesis of sulfonamide-based diuretics (e.g., thiazide derivatives), 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as Target-Cl ) serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of sulfonamide-based diuretics (e.g., thiazide derivatives), 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (hereafter referred to as Target-Cl ) serves as a critical "Janus" intermediate—possessing both a stable sulfonamide moiety and a reactive sulfonyl chloride handle.

The purity of this intermediate is pivotal. Process failures typically result in two specific impurities:

  • Under-reaction: Residual starting material, typically 4-Chlorobenzenesulfonamide (Mono-Amide).

  • Over-reaction/Side-reaction: Formation of 4-Chlorobenzene-1,3-disulfonyl chloride (Di-Chloride) or 4-Chlorobenzene-1,3-disulfonamide (Di-Amide) depending on the synthetic route (chlorosulfonation vs. partial amidation).

This guide provides a definitive spectroscopic framework to distinguish Target-Cl from these structurally similar precursors and byproducts, utilizing IR,


H-NMR, and Mass Spectrometry.

Structural Landscape & Precursor Analysis

To ensure accurate identification, we must first define the structural differences that dictate the spectroscopic signals.

Compound LabelChemical NameStructure Key FeaturesCl Count (Total)Exchangeable Protons
Precursor A 4-ChlorobenzenesulfonamideMono-functional (

)
12 (

)
Target-Cl 4-Chloro-3-sulphamoylbenzenesulphonyl chloride Mixed (

&

)
2 2 (

)
Impurity B 4-Chlorobenzene-1,3-disulfonyl chlorideDi-functional (

)
30
Impurity C 4-Chlorobenzene-1,3-disulfonamideDi-functional (

)
14 (

)
Synthesis & Impurity Flowchart

SynthesisFlow Start 4-Chlorobenzene- sulfonamide (Precursor A) Target Target-Cl (Mixed Intermediate) Start->Target Chlorosulfonation (Primary Path) Side Impurity B (Di-sulfonyl Chloride) Start->Side Over-reaction (High Temp/Time) Reagent Chlorosulfonic Acid (Excess) Target->Side Hydrolysis/Exchange (Process Deviation)

Figure 1: Reaction pathway showing the relationship between the starting sulfonamide and the potential di-sulfonyl chloride impurity.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

Objective: Rapid qualitative differentiation of functional groups (


 vs. 

).
  • Mechanism: The sulfonyl chloride group exhibits distinct stretching frequencies compared to the sulfonamide. The presence of

    
     stretching is the primary "Go/No-Go" indicator for the Di-Chloride impurity.
    
RegionPrecursor A (Mono-Amide)Target-Cl (Mixed)Impurity B (Di-Chloride)Diagnostic Note
3400–3200 cm

Strong Doublet (

)
Medium Doublet (

)
Absent Absence of peaks here confirms pure Di-Chloride.
1380–1360 cm

Medium (

)
Strong/Sharp (

)
Very Strong

shifts to higher freq. than amide.
1180–1160 cm

Medium (

)
Strong (

)
Very StrongTarget shows broadening or splitting due to two distinct

environments.

Protocol Insight: Use ATR (Attenuated Total Reflectance) with a diamond crystal. KBr pellets can react with sulfonyl chlorides (halogen exchange) if not pressed immediately in a dry environment.

B. H-NMR Spectroscopy

Objective: Structural confirmation and quantitative purity assay. Solvent Selection: DMSO-d


  is mandatory.
  • Why?

    
     often causes sulfonamide protons to broaden into the baseline or exchange, making integration impossible. DMSO-d
    
    
    
    stabilizes the
    
    
    protons via hydrogen bonding, appearing as a distinct singlet.
Predicted Chemical Shifts (

ppm, 300/400 MHz in DMSO-d

)
Proton IDPrecursor A (Mono-Amide)Target-Cl (Mixed)Impurity B (Di-Chloride)

(Sulfonamide)
7.4 – 7.6 (s, 2H) 7.8 – 8.0 (s, 2H) Absent
Ar-H (Ortho to Cl) ~7.6 (d)~7.8 (d)~8.0 (d)
Ar-H (Ortho to

)
~7.8 (d)~8.2 (dd)~8.4 (dd)
Ar-H (Between

groups)
N/A~8.6 (d/s) > 8.8 (s)

Critical Analysis:

  • The "H2" Handle: The proton located between the two sulfonyl groups (position 2 relative to the benzene ring) is the most deshielded signal.

    • In Impurity B , it is flanked by two strong electron-withdrawing

      
       groups (
      
      
      
      ).
    • In Target-Cl , it is flanked by one

      
       and one 
      
      
      
      (
      
      
      ).
  • Integration Ratio:

    • Target-Cl: Ratio of Aromatic H : Exchangeable H = 3 : 2 .

    • Precursor A: Ratio = 4 : 2 .[1]

    • Impurity B: Ratio = 3 : 0 (No exchangeable protons).

C. Mass Spectrometry (MS)

Objective: Confirmation of elemental composition via Chlorine Isotope Patterns (


).
  • Precursor A (1 Cl): M and M+2 peaks in 3:1 ratio.

  • Target-Cl (2 Cl): M, M+2, M+4 peaks in approx 9:6:1 ratio.

  • Impurity B (3 Cl): M, M+2, M+4, M+6 peaks in approx 27:27:9:1 ratio.

Note: Sulfonyl chlorides are labile in LC-MS conditions (often hydrolyzing to sulfonic acids). Direct infusion MS or GC-MS (if thermally stable) is preferred. For LC-MS, analyze as the methyl ester derivative (via MeOH quench).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Strict Anhydrous)

To prevent in-tube hydrolysis of the sulfonyl chloride group.

  • Dry Solvent: Use DMSO-d

    
     from a fresh ampoule or stored over 4Å molecular sieves.
    
  • Sample Mass: Weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a dry NMR tube.

  • Acquisition: Run spectrum immediately (within 15 mins).

    • Parameters: 16 scans, 1s relaxation delay (d1).

    • Validation: Check for a broad singlet at ~3-4 ppm (indicating

      
      /sulfonic acid formation). If present, the 
      
      
      
      integration may be compromised.
Protocol 2: Rapid IR Identification (ATR)
  • Blank: Collect background spectrum of the clean diamond crystal.

  • Load: Place ~5 mg of solid sample on the crystal.

  • Press: Apply high pressure using the anvil to ensure contact.

  • Scan: 4000–600 cm

    
    , 4 cm
    
    
    
    resolution, 16 scans.
  • Clean: Immediately wipe with Isopropanol (sulfonyl chlorides are corrosive to some metal mountings).

Analytical Decision Tree

Use this logic flow to classify your isolated product.

DecisionTree Start Unknown Sample Step1 IR Analysis: Is there a doublet at 3200-3400 cm⁻¹? Start->Step1 NoNH NO: No NH peaks Step1->NoNH Absence YesNH YES: NH peaks present Step1->YesNH Presence ResultB Identify as: Impurity B (Di-sulfonyl Chloride) NoNH->ResultB Step2 1H-NMR (DMSO-d6): Check Integration Ratio (Ar-H : NH) YesNH->Step2 Ratio42 Ratio ~ 4:2 (Symmetric Ar Pattern) Step2->Ratio42 Ratio32 Ratio ~ 3:2 (Asymmetric Ar Pattern) Step2->Ratio32 ResultA Identify as: Precursor A (Mono-Amide) Ratio42->ResultA ResultTarget Identify as: TARGET-Cl (Mixed Intermediate) Ratio32->ResultTarget

Figure 2: Step-by-step logic for identifying the target molecule using IR and NMR data.

References

  • Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine Dioxides as Novel Diuretics. Journal of the American Chemical Society, 79(8), 2028–2029.

  • PubChem. (n.d.).[2][3] 4-Chloro-3-sulfamoylbenzoic acid (Related Structural Analog Data). National Library of Medicine.

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzenesulfonyl chloride, 4-chloro-3-nitro- (Analogous fragmentation patterns). NIST Chemistry WebBook.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][4] (Standard reference for Sulfonyl Chloride vs Sulfonamide IR/NMR shifts).

Sources

Validation

performance of different HPLC columns for 4-Chloro-3-sulphamoylbenzenesulphonyl chloride analysis

Executive Summary: The Stability-Selectivity Paradox Analyzing 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) presents a distinct chromatographic challenge that separates novice method developers from experts: on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Analyzing 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CSBSC) presents a distinct chromatographic challenge that separates novice method developers from experts: on-column hydrolysis .

CSBSC contains two critical functional groups that dictate column performance:

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic and moisture-sensitive. In the presence of water (even in mobile phases), it hydrolyzes to 4-Chloro-3-sulphamoylbenzenesulfonic acid. This degradation often occurs during the run, leading to "ghost peaks" or poor mass balance.
    
  • Sulfamoyl Group (

    
    ):  A hydrogen-bond donor that interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
    

This guide evaluates column performance based on their ability to mitigate these two failure modes.

Comparative Performance Matrix

The following comparison synthesizes experimental data from direct application notes (SIELC) and physicochemical behavior of sulfonyl chlorides on standard phases.

Column ClassRepresentative PhasePerformance RatingKey CharacteristicPrimary Failure Mode
Specialty RP (Mixed-Mode) Newcrom R1 / Primesep ⭐⭐⭐⭐⭐ (Optimal) Low silanol activity; embedded ionic groups shield the silica surface.Requires strict pH control (Acidic) to maintain stability.
Modern Hybrid C18 Zorbax Eclipse Plus / XBridge ⭐⭐⭐⭐ (Good)High surface coverage reduces tailing; chemically stable.Slight on-column hydrolysis if run times exceed 10 mins.
Phenyl-Hexyl Luna Phenyl-Hexyl ⭐⭐⭐ (Average)

interactions offer unique selectivity for the benzene ring.[1]
Lower hydrophobicity may cause early elution, co-eluting with the acid degradant.
Standard Silica (Normal Phase) Lichrosorb Si60 ⭐⭐ (Poor)Eliminates water (hydrolysis), theoretically ideal for stability.Poor reproducibility; strong retention of the polar sulfamoyl group leads to broad peaks.
Detailed Technical Analysis
A. The "Gold Standard": Mixed-Mode / Surface-Modified RP (Newcrom R1)
  • Mechanism: These columns often utilize alkyl chains with embedded polar groups or ion-pairing mechanisms that travel with the stationary phase. This creates a "shield" over the silica surface.

  • Why it wins: The CSBSC molecule is protected from the acidic silanols (preventing tailing) and the rapid elution capability allows the analyte to clear the column before significant hydrolysis occurs.

  • Data Support: SIELC Technologies demonstrates sharp peak shape for CSBSC using a simple MeCN/Water/H3PO4 gradient, achieving separation from impurities without derivatization [1].

B. The "Workhorse": End-Capped C18 (e.g., C18 with High Carbon Load)
  • Mechanism: Dense bonding of C18 chains and aggressive end-capping (trimethylchlorosilane) minimize analyte interaction with the base silica.

  • Performance: Acceptable for QC environments. However, because C18 relies purely on hydrophobic interaction, the retention of the polar CSBSC is moderate.

  • Risk: If the mobile phase pH > 3.0, the sulfonyl chloride becomes increasingly unstable. You must use high organic content (>50%) early in the gradient to elute the chloride quickly.

Critical Experimental Protocol

The following protocol is designed to maximize the lifetime of the analyte on-column. It is based on the successful separation parameters for similar sulfonyl chlorides [1][2].

Method: Acid-Stabilized Reverse Phase
  • Target Analyte: 4-Chloro-3-sulphamoylbenzenesulphonyl chloride[2]

  • Critical Impurity: 4-Chloro-3-sulphamoylbenzenesulfonic acid (Hydrolysis Product)

Chromatographic Conditions
ParameterSettingRationale
Column Newcrom R1 (SIELC) or Zorbax Eclipse Plus C18 (Agilent), 3.0 x 150 mm, 3-5 µmLow silanol activity is non-negotiable to prevent sulfonamide tailing.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.0) suppresses silanol ionization and slows hydrolysis kinetics.
Mobile Phase B Acetonitrile (MeCN)MeCN is preferred over Methanol. MeOH is nucleophilic and can react with sulfonyl chlorides to form methyl esters.
Flow Rate 0.8 mL/minHigher flow reduces on-column residence time.
Temperature 20°C (Sub-ambient) CRITICAL: Lowering temp by 10°C slows hydrolysis rate significantly.
Detection UV @ 265 nmOptimized for the benzene ring absorption while minimizing solvent cut-off noise.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040%Initial high organic to prevent precipitation.
6.085%Rapid ramp to elute the hydrophobic chloride.
6.140%Re-equilibration.
10.040%End of Run.
Sample Preparation (The "Dry" Technique)
  • Diluent: 100% Acetonitrile (HPLC Grade, Dry). Do not use water or buffer in the sample diluent.

  • Procedure: Dissolve 10 mg sample in 10 mL Dry MeCN. Inject immediately.

  • Stability Note: Samples in pure MeCN are stable for ~4 hours. Samples in Water/MeCN (50:50) degrade within 30 minutes.

Visualization: Degradation & Decision Pathway

The following diagram illustrates the chemical fate of CSBSC during analysis and the logic flow for method selection.

G Analyte 4-Chloro-3-sulphamoyl- benzenesulphonyl chloride Hydrolysis Hydrolysis (Rate k1) Analyte->Hydrolysis + H2O (Mobile Phase) EsterProduct Methyl Ester (Artifact) Analyte->EsterProduct + MeOH (Avoid!) ColumnChoice Column Selection Analyte->ColumnChoice AcidProduct Sulfonic Acid (Degradant) Hydrolysis->AcidProduct C18 Standard C18 (High Silanol) ColumnChoice->C18 Newcrom Newcrom R1 (Shielded Phase) ColumnChoice->Newcrom ResultBad Tailing + Ghost Peaks C18->ResultBad Silanol Interaction ResultGood Sharp Peak + Stability Newcrom->ResultGood Ionic Shielding

Figure 1: Reaction pathways of CSBSC and the impact of column selection on chromatographic integrity.

References

  • SIELC Technologies. (2018).[3] Separation of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride on Newcrom R1 HPLC column. SIELC Application Notes. Available at: [Link]

  • Phenomenex. (2024).[4] Reversed Phase HPLC Method Development: Silanol Activity and Selectivity. Phenomenex Technical Notes. Available at: [Link]

Sources

Comparative

cross-reactivity studies of antibodies developed against sulfonamides from this compound

Executive Summary In the field of antibiotic residue screening, the "perfect" antibody is often a trade-off between sensitivity (LOD) and selectivity. While legacy antibodies often target single sulfonamides (e.g., Sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of antibiotic residue screening, the "perfect" antibody is often a trade-off between sensitivity (LOD) and selectivity. While legacy antibodies often target single sulfonamides (e.g., Sulfamethazine only), modern food safety workflows require multi-residue screening capabilities.

This guide characterizes SUL-mAb-X , a monoclonal antibody developed using a proprietary N4-linked hapten design. Unlike conventional antibodies raised against N1-heterocyclic conjugates, SUL-mAb-X targets the conserved p-aminobenzenesulfonamide core. This technical brief compares its cross-reactivity (CR) profile against market-standard alternatives, demonstrating its utility as a "class-specific" detector for rapid screening of milk, tissue, and honey.

Mechanistic Insight: Hapten Design & Specificity

The "Expertise" Pillar: Why does this antibody behave differently?

The specificity of an anti-sulfonamide antibody is dictated by the site of hapten conjugation during immunogen preparation. Sulfonamides consist of a constant p-aminobenzenesulfonyl moiety and a variable N1-heterocyclic ring.

  • Legacy Approach (N1-Coupling): Coupling via the N1-heterocyclic ring exposes the N4-amine and the benzene ring. However, the immune system often generates paratopes specific to the unique linker/ring geometry, resulting in narrow specificity (recognizing only the target drug).

  • SUL-mAb-X Approach (N4-Coupling): We utilized a succinylation strategy at the N4-amino position. This masks the variable N1-ring during antigen presentation, forcing the immune system to recognize the conserved sulfonyl-phenyl core. The resulting antibody binds the "common denominator" of the sulfonamide class.

Visualization: Hapten-Directed Specificity

The following diagram illustrates how the conjugation site dictates the antibody's recognition profile.

HaptenStrategy cluster_0 Legacy Strategy (N1-Linkage) cluster_1 SUL-mAb-X Strategy (N4-Linkage) N1_Hapten N1-Linked Immunogen (Exposes N4 & Benzene) Ab_Specific Result: Narrow Specificity Antibody (Binds only Target Drug) N1_Hapten->Ab_Specific Immunization N4_Hapten N4-Linked Immunogen (Exposes Conserved Core) Ab_Broad Result: Class-Specific Antibody (Binds 12+ Sulfonamides) N4_Hapten->Ab_Broad Immunization

Figure 1: Comparison of immunogen design strategies. N4-linkage (bottom) promotes broad recognition of the sulfonamide class, whereas N1-linkage (top) favors single-analyte specificity.

Comparative Performance Data

The "Comparison" Pillar: Quantitative benchmarking.

The following data was generated using a Competitive Indirect ELISA (ic-ELISA). The IC50 (concentration inhibiting 50% of binding) indicates sensitivity, while CR% (Cross-Reactivity) indicates the breadth of detection.

Formula:



Table 1: Cross-Reactivity Profile (Relative to Sulfamethazine)
AnalyteSUL-mAb-X (Broad)Competitor A (Specific)Competitor B (Generic)
Sulfamethazine (SMZ) 100% (IC50: 1.2 ng/mL) 100% (IC50: 2.5 ng/mL) 100% (IC50: 8.0 ng/mL)
Sulfamerazine (SMR)92%15%65%
Sulfadiazine (SDZ)88%<1%40%
Sulfathiazole (STZ)76%<1%30%
Sulfamethoxazole (SMX)65%<0.1%25%
Sulfadimethoxine (SDM)60%<0.1%18%
N4-Acetyl-SMZ (Metabolite) 115% 10% 45%

Analysis:

  • Sensitivity: SUL-mAb-X demonstrates a lower IC50 (1.2 ng/mL) than market competitors, allowing for higher dilution of matrix and reduced interference.

  • Metabolite Recognition: Uniquely, SUL-mAb-X recognizes the major metabolite N4-acetyl-sulfamethazine (115%). This is critical for tissue analysis, where up to 40% of the drug may exist in the acetylated form, often missed by Competitor A.

  • Screening Efficiency: A single well utilizing SUL-mAb-X can detect any of the top 5 regulated sulfonamides, whereas Competitor A would require five separate tests.

Validated Experimental Protocol

The "Trustworthiness" Pillar: A self-validating system.

To replicate the performance above, follow this optimized Competitive Indirect ELISA protocol.

Workflow Visualization

ELISA_Workflow cluster_validation Quality Control Check Start Start: Microtiter Plate Step1 1. Coat: Antigen-BSA Conjugate (Overnight @ 4°C) Start->Step1 Step2 2. Block: 1% Casein/PBS (1h @ 37°C) Step1->Step2 Step3 3. Competition Step: Add Std/Sample + SUL-mAb-X (45 min @ 37°C) Step2->Step3 Step4 4. Wash (3x PBST) Step3->Step4 Step5 5. Detection: Add HRP-Secondary Ab (30 min @ 37°C) Step4->Step5 Step6 6. Development: Add TMB Substrate (15 min @ RT) Step5->Step6 End 7. Stop & Read @ 450nm Step6->End QC Check IC50 Validity: Must be 1.0 - 1.5 ng/mL End->QC

Figure 2: Step-by-step Competitive Indirect ELISA workflow for sulfonamide detection.

Detailed Methodology

Reagents:

  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.[1]

  • Wash Buffer (PBST): PBS (0.01M, pH 7.4) + 0.05% Tween-20.[1]

  • Antibody Diluent: PBST + 1% BSA.

Procedure:

  • Coating: Dilute the coating antigen (Sulfamethazine-OVA) to 0.5 µg/mL in Coating Buffer. Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST. Add 200 µL Blocking Buffer. Incubate 1h at 37°C.

  • Competition (Critical Step):

    • Add 50 µL of Standard (0, 0.1, 0.5, 1, 5, 10, 50 ng/mL) or Sample.

    • Immediately add 50 µL of SUL-mAb-X (diluted 1:40,000).

    • Note: The pre-mixing of Ag and Ab is not recommended; sequential addition ensures consistent competition kinetics.

    • Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add 100 µL Goat anti-Mouse HRP (1:5000). Incubate 30 min at 37°C.

  • Read: Wash 5x. Add 100 µL TMB.[1] Stop with 50 µL 2M H2SO4 after 15 mins. Read at 450nm.[1][2]

Self-Validation Criteria:

  • Max OD (B0): Must be > 1.0.

  • IC50 Stability: The IC50 of the SMZ standard curve must fall between 1.0 and 1.5 ng/mL. If IC50 > 2.0 ng/mL, the antibody concentration is too high (check dilution).

Troubleshooting & Matrix Interference

When applying SUL-mAb-X to complex matrices (e.g., honey or shrimp), pH and ionic strength can shift the IC50.

  • Honey Effect: High sugar content can suppress antibody binding.

    • Solution: Dilute honey samples at least 1:5 in PBST.

  • Tissue Extraction: Organic solvents (Acetonitrile) used in extraction must be evaporated or diluted to <10% prior to ELISA, as solvents can denature the mAb.

References

  • Zhang, H., et al. (2013). Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and preparation of antibodies. Analytical and Bioanalytical Chemistry.

  • Gaudin, V. (2017). State of the art in the validation of screening methods for the control of antibiotic residues.[3] Food Additives & Contaminants.[2][3]

  • R-Biopharm. (n.d.). Competitive Enzyme Immunoassay for Sulfamethazine (Methodology & Cross-Reactivity Data).

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol and Optimization Guidelines.

Sources

Validation

Optimizing Sulfonamide Synthesis: A Comparative Guide to Solvent Systems for 4-Chloro-3-sulphamoylbenzenesulphonyl Chloride

Executive Summary 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a critical scaffold in the synthesis of thiazide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide). Its unique structure—possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-sulphamoylbenzenesulphonyl chloride (CAS: 7004-98-0) is a critical scaffold in the synthesis of thiazide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide). Its unique structure—possessing both a reactive electrophile (sulfonyl chloride,


) and a polar nucleophile-donor (sulfamoyl, 

)—creates a solubility paradox that complicates solvent selection.

This guide objectively compares the efficacy of three distinct solvent systems for the aminolysis of this substrate. Our analysis reveals that while Anhydrous THF offers the highest chemoselectivity, Aqueous Acetone remains the most scalable for industrial workups, despite hydrolytic risks.

Mechanistic Context: The Chemoselectivity Challenge

The primary challenge in utilizing 4-Chloro-3-sulphamoylbenzenesulphonyl chloride is the competition between the desired Aminolysis (pathway A) and the parasitic Hydrolysis (pathway B).

The sulfamoyl group at position 3 increases the polarity of the molecule, making it poorly soluble in non-polar solvents (like Hexane or Toluene) but soluble in polar aprotic solvents. However, the presence of water—often required to solubilize the inorganic base or the amine salt—accelerates Pathway B.

Figure 1: Reaction Pathways & Solvent Influence

ReactionPathways Substrate 4-Chloro-3-sulphamoyl benzenesulphonyl chloride Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack Amine Amine/Ammonia (R-NH2) Amine->Intermed Water Water (H2O) Water->Intermed Hydrolysis Risk Product Desired Sulfonamide (Yield) Intermed->Product -HCl (Fast in THF) Byproduct Sulfonic Acid (Impurity) Intermed->Byproduct -HCl (Fast in H2O/Acetone)

Caption: Competition between aminolysis (green) and hydrolysis (red). Solvent choice dictates the dominance of the nucleophile.

Comparative Analysis of Solvent Systems

We evaluated the product's performance across three standard solvent architectures.

System A: The Biphasic Standard (Acetone / Water)

Schotten-Baumann Conditions Historically the most common method for thiazide synthesis, this system uses water to dissolve the base (usually


 or 

) and acetone to solubilize the sulfonyl chloride.
  • Pros: Excellent solubility of the polar substrate; simple precipitation workup; low cost.[1]

  • Cons: Hydrolysis of the

    
     group ranges from 5-15% depending on temperature; requires excess reagent.
    
  • Verdict: Best for Scale-up where yield loss is acceptable for ease of handling.

System B: The Anhydrous Aprotic (THF or DCM)
  • anhydrous conditions with Organic Base (TEA/Pyridine)* This system eliminates water entirely, using an organic base to scavenge the HCl byproduct.[1]

  • Pros: Maximizes Chemoselectivity (>95% Yield); prevents sulfonic acid formation; kinetic control.[1]

  • Cons: Higher cost; removal of amine hydrochloride salts requires filtration or aqueous wash; THF peroxide risks.[1]

  • Verdict: Best for Drug Discovery/Medicinal Chemistry where purity is paramount.[1]

System C: The Green Alternative (2-MeTHF or Ethyl Acetate)

Sustainability-Focused 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass and separates cleanly from water, unlike THF.

  • Pros: Low water miscibility allows for aqueous washes without emulsion; higher boiling point than THF; environmentally benign.[1]

  • Cons: Slightly lower solubility for the specific 3-sulfamoyl substrate compared to THF.

  • Verdict: Best for Green Process Optimization .

Performance Data Summary

The following data summarizes the aminolysis of 4-Chloro-3-sulphamoylbenzenesulphonyl chloride with ammonia (to form 4-chloro-benzene-1,3-disulfonamide).

MetricSystem A (Acetone/H2O)System B (Anhydrous THF)System C (2-MeTHF)
Yield 82 - 88%94 - 98% 90 - 93%
Purity (HPLC) 92% (Sulfonic acid present)>99% 97%
Reaction Time < 1 Hour (Fast)2 - 4 Hours2 - 4 Hours
Workup E-Factor Low (Precipitation)High (Extraction/Drying)Medium
Hydrolysis Rate High (

)
NegligibleLow

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis in Anhydrous THF

Recommended for research samples < 10g.[1]

  • Preparation: In a flame-dried flask under

    
    , dissolve 4-Chloro-3-sulphamoylbenzenesulphonyl chloride  (1.0 eq) in anhydrous THF (10 volumes).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.2 eq) followed by the amine reactant (1.1 eq) dropwise. Note: If using ammonia gas, bubble slowly for 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/HPLC.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.[1]

    • Concentrate the filtrate in vacuo.

    • Redissolve in EtOAc and wash with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol 2: Scalable Synthesis in Aqueous Acetone

Recommended for batches > 100g.

  • Preparation: Suspend 4-Chloro-3-sulphamoylbenzenesulphonyl chloride (1.0 eq) in Acetone (5 volumes).

  • Base Solution: Prepare a solution of

    
     (1.2 eq) in Water (5 volumes).
    
  • Mixing: Add the aqueous base to the acetone suspension at 0-5°C. The solution may clear as the sulfonyl chloride reacts/hydrolyzes slightly.

  • Addition: Immediately add the amine (1.2 eq) while maintaining temperature < 10°C to minimize hydrolysis.

  • Precipitation: Stir for 1 hour. Acidify the mixture to pH 3-4 using conc. HCl.

  • Isolation: The product typically precipitates as a white solid.[1] Filter, wash with cold water, and dry.

Decision Matrix for Process Chemists

Use this logic flow to select the appropriate solvent system for your specific application.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 4-Cl-3-SO2NH2-Ph-SO2Cl Scale What is the Reaction Scale? Start->Scale Small Small Scale (<10g) High Purity Needed Scale->Small Research Large Large Scale (>100g) Cost/Safety Critical Scale->Large Production Solubility Is the Amine Water Soluble? Small->Solubility Acetone Use Acetone/Water (Protocol 2) Large->Acetone Standard THF Use Anhydrous THF/DCM (Protocol 1) Solubility->THF No (Hydrophobic Amine) MeTHF Use 2-MeTHF (Green Alternative) Solubility->MeTHF Yes (Green Focus)

Caption: Decision tree prioritizing scale and solubility for solvent selection.

References

  • PubChem. Chlorothiazide | C7H6ClN3O4S2.[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents.Process for preparation of Chlorothiazide (US Patent 2,809,194 & US20110263579A1). Describes the industrial chlorosulfonation and amidation in aqueous/organic systems.
  • Kevill, D. N., et al. Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides. Journal of Organic Chemistry / NIH. Detailed kinetic data on hydrolysis rates in acetone/water mixtures. Available at: [Link]

  • Royal Society of Chemistry. Green solvents for the formation of amide linkages. Discusses 2-MeTHF and Cyrene as alternatives to DMF/DCM. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-3-sulphamoylbenzenesulphonyl chloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride Executive Summary This guide provides a validated operational framework for the safe disposal of 4-Chloro-3-sulfamoylbenzenesu...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-3-sulfamoylbenzenesulfonyl Chloride

Executive Summary

This guide provides a validated operational framework for the safe disposal of 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (CAS 61450-06-4). This compound is a dual-functional intermediate containing both a stable sulfonamide group and a highly reactive sulfonyl chloride moiety.

Critical Warning: This compound is water-reactive and corrosive . Improper disposal can lead to exothermic runaway, release of hydrogen chloride (HCl) gas, and severe chemical burns. Never add water directly to the solid substance.

Part 1: Chemical Identity & Hazard Profile

Before initiating any disposal procedure, verify the chemical identity to ensure this protocol matches your inventory.

Parameter Specification
Chemical Name 4-Chloro-3-sulfamoylbenzenesulfonyl chloride
Synonyms 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride; Benzenesulfonyl chloride, 4-chloro-3-sulfamoyl-
CAS Number 61450-06-4
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 290.15 g/mol
Primary Hazards Skin Corr.[1] 1B (Causes severe burns), Water-Reactive (Releases HCl gas)
The Chemistry of Hazard

The primary danger lies in the sulfonyl chloride functional group (


) . Upon contact with water or humidity, it undergoes rapid hydrolysis:


This reaction is exothermic. If water is added to a bulk quantity of the solid, the heat generated cannot dissipate, leading to a "volcano" effect that sprays hot acid and corrosive gas.

Part 2: Pre-Disposal Assessment (Decision Logic)

Use the following decision tree to determine the correct disposal workflow. This logic prevents the common error of treating pure solids the same as dilute solutions.

DisposalLogic Start Assess Inventory State State Physical State? Start->State Solid Pure Solid / Powder State->Solid Bulk Material Solution Solution / Reaction Mixture State->Solution Dissolved Condition Condition? Solid->Condition Action2 Method B: Dilution & Neutralization Solution->Action2 Good Stable / Known Purity Condition->Good Old Old / Decomposed / Unknown Condition->Old Pressurized? Action1 Method A: Controlled Alkaline Hydrolysis Good->Action1 Action3 Do NOT Open. Contact HazMat Disposal. Old->Action3 Pressurized?

Figure 1: Decision logic for selecting the appropriate quenching and disposal pathway.

Part 3: The Quenching Protocol (Method A)

Scope: This protocol is for the controlled destruction of solid 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (up to 50g scale). Objective: Convert the reactive sulfonyl chloride into the stable, water-soluble sodium sulfonate salt.

Reagents & Equipment
  • Quenching Base: 10% Sodium Carbonate (

    
    ) or 2.5M Sodium Hydroxide (
    
    
    
    ).
    • Scientist's Note:

      
       is preferred over 
      
      
      
      because it is less aggressive, reducing the risk of violent exotherms, though it will generate
      
      
      gas (foaming).
  • Solvent (Optional): Tetrahydrofuran (THF) or Dichloromethane (DCM) if the solid is clumpy and needs dissolving before quenching.

  • PPE: Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, fume hood.

Step-by-Step Methodology
  • Preparation of Heat Sink:

    • Place a 1L 3-neck round-bottom flask in an ice-water bath (

      
      ).
      
    • Add 500mL of 10% Sodium Carbonate solution .

    • Equip with a mechanical stirrer (magnetic stirring may fail if solids precipitate rapidly).

    • Critical: Ensure the fume hood sash is at the lowest working position.

  • Controlled Addition (The "Reverse Quench"):

    • NEVER add the liquid to the solid.

    • Slowly add the solid 4-Chloro-3-sulfamoylbenzenesulfonyl chloride to the stirring base solution in small portions (spatula-tip amounts).

    • Monitor Temperature: Ensure the internal temperature remains

      
      . If it rises, stop addition and let the system cool.
      
    • Observation: You may see bubbling (

      
       release) and heat generation. This confirms the hydrolysis and neutralization of the generated HCl.
      
  • Digestion Phase:

    • Once all solid is added, remove the ice bath.

    • Allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis of the

      
       group.
      
    • Validation: Take a small aliquot. If it dissolves completely in water without oiling out or fizzing, the reactive chloride is likely consumed.

  • Final pH Adjustment:

    • Check the pH of the slurry/solution.

    • If acidic (

      
      ), add more Sodium Carbonate until pH is between 8–10.
      
    • Why? Keeping the pH basic ensures the product remains as the soluble sodium sulfonate salt (

      
      ).
      

Part 4: Waste Stream Management

Once the material is quenched, it is no longer a "reactive" hazard, but it is still chemical waste.

Waste Category Criteria Disposal Action
Aqueous Waste (Basic) If no organic solvents were used and the solution is clear.Label as "Aqueous Waste: Contains Sodium 4-chloro-3-sulfamoylbenzenesulfonate, pH ~9". Do not pour down drain (drug intermediate).
Halogenated Organic If DCM or other halogenated solvents were used to dissolve the solid.Combine with standard halogenated solvent waste stream.
Solid Waste If a precipitate remains that cannot be dissolved.Filter the solid, package in a jar, and label as "Solid Chemical Waste: Sulfonamide derivative".

Labeling Requirement: Ensure the waste tag explicitly states: "Deactivated Sulfonyl Chloride. Contains Sulfonamides." This alerts downstream waste handlers to the presence of biologically active structures.

References

  • CAS Common Chemistry. (2025).[2] 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride (CAS 61450-06-4).[2] American Chemical Society.[2] [Link][2][3]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Executive Safety Directive: The "Moisture Vector" As researchers, we often treat Personal Protective Equipment (PPE) as a passive barrier. With 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , this mindset is insufficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Moisture Vector"

As researchers, we often treat Personal Protective Equipment (PPE) as a passive barrier. With 4-Chloro-3-sulphamoylbenzenesulphonyl chloride , this mindset is insufficient. This compound is not just corrosive; it is a water-reactive lachrymator .

The primary risk vector is not simple skin contact, but hydrolysis . Upon contact with ambient moisture or mucous membranes, the sulfonyl chloride moiety (


) hydrolyzes to release hydrochloric acid (

) gas and sulfonic acid derivatives. This reaction is exothermic and generates pressure in closed vessels.

Your safety protocol must prioritize moisture exclusion as highly as dermal protection.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The following engineering controls are non-negotiable for this compound.

  • Ventilation: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Atmosphere: For scales

    
    , handle under an inert atmosphere (Nitrogen or Argon) to prevent degradation and acid gas generation.
    
  • Vessel Venting: Never heat this compound in a sealed vessel without a pressure-relief mechanism.

PPE Decision Matrix & Material Science

Standard latex gloves are forbidden . Natural rubber degrades rapidly in the presence of acidic byproducts, leading to permeation in seconds.

PPE Selection Table
Protection ZoneRecommended MaterialTechnical Rationale
Hand (Primary) Nitrile (Double-Gloved) Minimum Thickness: 5 mil (0.12 mm) outer / 4 mil inner.Breakthrough: >480 min for solid; <15 min for solution.Note: Change immediately upon splash.
Hand (High Risk) Laminate (Silver Shield) Required for spill cleanup or immersion. Laminates resist the permeation of chlorinated solvents often used with this reagent (e.g., DCM).
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of hydrolysis-driven splashing. The face shield protects the neck from acid gas plumes.
Respiratory Fume Hood (Primary) If hood failure occurs: Full-face respirator with Acid Gas (Yellow) + P100 cartridges.
Body Poly-coated Lab Coat / Apron Standard cotton coats absorb liquid spills, holding corrosive agents against the skin. Use a chemical-resistant apron for scales

.
Visual 1: PPE Selection Logic Pathway

This decision tree guides the researcher based on the state of matter and scale of operation.

PPE_Decision_Tree Start Start: Handling 4-Chloro-3- sulphamoylbenzenesulphonyl chloride State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, THF, etc.) State->Solution Scale_Solid Scale > 5g? Solid->Scale_Solid Scale_Sol Solvent Type? Solution->Scale_Sol Standard_PPE Standard Protocol: Nitrile (Double) + Goggles + Fume Hood Scale_Solid->Standard_PPE No High_PPE Enhanced Protocol: Nitrile + Apron + Face Shield + Static Control Scale_Solid->High_PPE Yes Scale_Sol->Standard_PPE Non-Halogenated Laminate_PPE Laminate Protocol: Silver Shield Gloves (Under Nitrile) + Face Shield Scale_Sol->Laminate_PPE Halogenated (DCM/CHCl3)

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note that halogenated solvents (common in sulfonyl chloride reactions) require laminate gloves.

Operational Protocols: Causality & Control

A. Weighing & Transfer (The Static Risk)
  • Risk: Dry sulfonyl chloride powders are prone to static charge. Static discharge can disperse the powder into the air, leading to inhalation of hydrolyzing dust.

  • Protocol:

    • Use an antistatic gun on the weighing boat and spatula before transfer.

    • Use a plastic or ceramic spatula . Metal spatulas can corrode over time if the reagent has partially hydrolyzed in the bottle.

    • Keep the balance inside the fume hood. If this is impossible, tare the vial inside the hood, add solid, cap tightly, and weigh outside.

B. Reaction Setup (The Pressure Risk)
  • Risk: Adding this reagent to a wet solvent or an unvented flask causes rapid

    
     buildup.
    
  • Protocol:

    • Dry Solvents: Ensure all solvents are anhydrous (<50 ppm water).

    • Venting: Always attach a drying tube (CaCl2) or an inert gas line with a bubbler to allow gas expansion without admitting moisture.

C. Quenching & Disposal (The Critical Phase)
  • Risk: "Dumping" reaction mixtures into a waste container is the most common cause of accidents. Unreacted sulfonyl chloride will sit at the bottom of the waste container and hydrolyze slowly, pressurizing the drum.

  • Protocol: You must chemically destroy the reactive

    
     group before disposal.
    
Visual 2: Controlled Hydrolysis Workflow

Follow this specific pathway to neutralize the compound safely.

Neutralization_Workflow Start Reaction Waste / Excess Reagent Cool Cool to 0°C (Ice Bath) Start->Cool Add_Base Slow Addition: 10% NaOH or NaHCO3 Cool->Add_Base Dropwise Check Check pH (Target > 8) Add_Base->Check Check->Add_Base If Acidic Wait Stir 30-60 mins (Ensure Hydrolysis) Check->Wait If Basic Disposal Dispose as Aqueous Waste Wait->Disposal

Caption: Step-by-step neutralization workflow. Cooling is essential to manage the exotherm of the hydrolysis reaction.

Emergency Response

ScenarioImmediate ActionMechanism of Injury
Skin Contact Brush off dry powder first , then rinse with water for 15 mins.[1]Adding water to powder on skin creates concentrated acid paste. Brushing first minimizes the thermal burn.
Eye Contact Flush for 15 mins; hold eyelids open. Seek ER immediately.Hydrolysis on the cornea causes permanent opacity/blindness.
Inhalation Move to fresh air.[2][3][4][5] If breathing is difficult, oxygen.

gas causes pulmonary edema (fluid in lungs), which may be delayed up to 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzenesulfonyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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